molecular formula C25H26N4O3 B15542166 SM 16

SM 16

Katalognummer: B15542166
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: JUHTXZGCTPDXRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SM 16 is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[4-(1,3-benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-15-3-2-4-17(27-15)21-20(16-5-6-18-19(13-16)32-14-31-18)28-23(29-21)25-10-7-24(8-11-25,9-12-25)22(26)30/h2-6,13H,7-12,14H2,1H3,(H2,26,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHTXZGCTPDXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)C34CCC(CC3)(CC4)C(=O)N)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Functions of Schistosoma mansoni SM16 Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Schistosoma mansoni 16-kilodalton protein (Sm16), also known as SmSLP and SPO-1, is a critical immunomodulatory molecule secreted by the parasite during the early stages of host invasion.[1][2][3] This technical guide provides a comprehensive overview of the function of Sm16, with a focus on its role in host-parasite interactions, its impact on host immune signaling pathways, and its potential as a therapeutic target. The document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant biological pathways and workflows.

Introduction to Sm16

Sm16 is a low molecular weight protein secreted by the acetabular glands of S. mansoni cercariae as they penetrate the host's skin.[1][2][3] It is also expressed in the eggs of the parasite.[1][3] The primary function of Sm16 is to suppress the host's innate immune response, thereby creating a window of opportunity for the parasite to establish infection.[1][4] Structurally, Sm16 is characterized by a predominant amphipathic alpha-helix and assembles into a nine-subunit oligomer.[5][6] It is classified as a member of the trematode-specific helminth defense molecule (HDM) family.[1][2]

Core Function: Immunomodulation of the Host Innate Immune Response

Sm16 exerts its immunomodulatory effects primarily by targeting host macrophages and inhibiting Toll-like receptor (TLR) signaling pathways. This targeted suppression of innate immunity is crucial for the parasite's survival during its initial migration through the host's skin and subsequent developmental stages.

Inhibition of Toll-Like Receptor (TLR) Signaling

Sm16 is a potent inhibitor of cytokine responses mediated by TLR ligands.[5][7] Specifically, it has been shown to block signaling cascades initiated by lipopolysaccharide (LPS) and poly(I:C), which are ligands for TLR4 and TLR3, respectively.[5][7] The inhibitory action of Sm16 is exerted at a proximal point in the TLR signaling pathway, as evidenced by its ability to inhibit the degradation of the IL-1 receptor-associated kinase 1 (IRAK1) signaling protein in LPS-stimulated monocytes.[4][5][7] This disruption of TLR signaling leads to a significant reduction in the production of pro-inflammatory cytokines.

Suppression of Pro-inflammatory Cytokines

A key outcome of Sm16's interaction with host immune cells is the potent suppression of pro-inflammatory cytokine production. In in vitro studies using human blood or monocytic cells, recombinant Sm16 has been demonstrated to inhibit the LPS-induced production of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[5] Interestingly, while Sm16 itself can elicit a weak pro-inflammatory response in macrophages, it effectively blocks the much stronger inflammatory cascade triggered by bacterial endotoxins.[1][3]

Modulation of Macrophage Activation and Antigen Processing

Sm16 directly influences macrophage function by preventing their classical activation.[4][8] It blocks the activation of macrophages in response to both LPS and Interferon-gamma (IFN-γ) stimulation.[8] Furthermore, Sm16 has been shown to delay the processing of antigens by macrophages, which could further impair the adaptive immune response against the parasite.[8] The protein is internalized by macrophages and localizes to the endosomal/lysosomal system.[1][3]

Influence on Metabolic and Transcriptional Pathways

Transcriptomic analysis of human macrophages treated with a synthetic form of Sm16 revealed significant immunomodulatory effects, both alone and in the presence of LPS.[1][3] The pathways most significantly influenced involve the transcription factors peroxisome proliferator-activated receptor (PPAR) and liver X receptors/retinoid X receptor (LXR/RXR).[1][3] These pathways are intricately involved in regulating cellular metabolism, including fatty acid, cholesterol, and glucose homeostasis, and are central to inflammatory responses.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biochemical properties and functional activities of Sm16.

PropertyValueReference(s)
Molecular Weight ~16 kDa[1][2]
Oligomeric State Approximately nine-subunit oligomer[5][6]
Concentration in Secretions 3-4% of total cercarial secretions[7]

Table 1: Biochemical Properties of Sm16

Experimental ConditionSm16 ConcentrationObserved EffectReference(s)
Inhibition of LPS-induced IL-6, TNF-α, and IL-1β production in human whole blood~2 µg/mL (IC50)50% inhibition of cytokine production[2]
Inhibition of macrophage activation (dose-dependent)5-50 µg/mLEffective modulation of inflammatory response in murine and human macrophages[9]
RNAi-mediated knockdown of Sm16 in schistosomulaNot Applicable96% reduction in Sm16 transcripts within 24 hours[10]
Inhibition of TGF-β signaling (by small molecule inhibitor SM16, not the protein)~200 nmol/L (IC50)Decreased phosphorylated Smad2/3 levels in cultured AB12 cells[11]

Table 2: Functional Activity of Sm16 in Experimental Assays

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Sm16 and a general workflow for studying its function.

Sm16_TLR_Signaling_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 binds Sm16 Sm16 IRAK1_deg IRAK1 Degradation Sm16->IRAK1_deg inhibits MyD88 MyD88 TLR4->MyD88 activates IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IRAK1->IRAK1_deg NFkB NF-κB TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Cytokines induces transcription

Caption: Sm16 inhibits TLR4 signaling by preventing IRAK1 degradation.

Macrophage_Modulation_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis rSm16 Recombinant Sm16 Production & Purification Treatment Treatment with rSm16 rSm16->Treatment Macrophages Isolation of Bone Marrow-Derived Macrophages Stimulation Macrophage Stimulation (e.g., with LPS) Macrophages->Stimulation Cytokine_Assay Cytokine Quantification (ELISA) Stimulation->Cytokine_Assay Transcriptome_Analysis Transcriptome Analysis (RNA-seq) Stimulation->Transcriptome_Analysis Antigen_Processing_Assay Antigen Processing Assay Stimulation->Antigen_Processing_Assay Treatment->Cytokine_Assay Treatment->Transcriptome_Analysis Treatment->Antigen_Processing_Assay

Caption: Experimental workflow for studying Sm16's effect on macrophages.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the function of Sm16. For complete, detailed protocols, it is recommended to consult the primary literature cited.

Recombinant Sm16 Expression and Purification

Recombinant Sm16 is essential for in vitro functional assays. It has been successfully expressed in both E. coli and Pichia pastoris. The use of P. pastoris is particularly advantageous for producing endotoxin-free protein for immunological studies.

  • Vector Construction: The coding sequence for Sm16 (excluding the signal peptide) is cloned into an appropriate expression vector (e.g., pPICZα A for P. pastoris or a pET vector for E. coli). A histidine tag is often included to facilitate purification.

  • Expression:

    • E. coli : Transformed E. coli (e.g., BL21(DE3) strain) are grown to mid-log phase, and protein expression is induced with IPTG.

    • P. pastoris : Transformed P. pastoris is grown in appropriate media, and expression is induced with methanol.

  • Purification:

    • Cells are harvested by centrifugation and lysed.

    • The lysate is clarified by centrifugation.

    • The supernatant containing the soluble recombinant protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

    • The column is washed extensively to remove non-specifically bound proteins.

    • Recombinant Sm16 is eluted using an imidazole (B134444) gradient.

    • The purified protein is dialyzed against a suitable buffer (e.g., PBS) and its concentration is determined.

Macrophage Stimulation and Cytokine Quantification Assay

This assay is used to determine the effect of Sm16 on cytokine production by macrophages in response to TLR ligands.

  • Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human monocytic cell lines (e.g., THP-1) are cultured in appropriate media.

  • Treatment:

    • Cells are seeded in multi-well plates and allowed to adhere.

    • Cells are pre-incubated with varying concentrations of recombinant Sm16 (e.g., 0-50 µg/mL) for a specified period (e.g., 1 hour).

    • A TLR ligand, such as LPS (e.g., 100 ng/mL), is added to the wells to stimulate the cells.

    • Control wells with no treatment, Sm16 alone, and LPS alone are included.

  • Cytokine Quantification:

    • After a suitable incubation period (e.g., 24 hours), the cell culture supernatants are collected.

    • The concentrations of cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatants are measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

RNA Interference (RNAi) in Schistosomula

RNAi is used to knock down the expression of the Sm16 gene to study its importance for parasite survival and development.

  • dsRNA Preparation: A DNA template corresponding to a portion of the Sm16 gene is amplified by PCR with T7 promoter sequences at both ends. The PCR product is then used for in vitro transcription to synthesize double-stranded RNA (dsRNA).

  • Parasite Culture: S. mansoni cercariae are mechanically transformed into schistosomula and cultured in vitro.

  • dsRNA Delivery:

    • Schistosomula are treated with the Sm16-specific dsRNA. Delivery can be achieved by soaking the parasites in a medium containing the dsRNA or by electroporation.

    • A control group is treated with a non-specific dsRNA (e.g., targeting a gene not present in schistosomes).

  • Analysis of Gene Knockdown:

    • After a defined period (e.g., 24 hours to 7 days), RNA is extracted from the treated schistosomula.

    • The level of Sm16 transcript is quantified using quantitative real-time PCR (qRT-PCR), with a constitutively expressed gene used for normalization.

  • Phenotypic Analysis: The effect of Sm16 knockdown on parasite viability, size, and development is assessed microscopically and through other relevant assays.

Transcriptome Analysis of Sm16-Treated Macrophages

RNA sequencing (RNA-seq) is employed to understand the global changes in gene expression in macrophages upon exposure to Sm16.

  • Macrophage Treatment: Human or murine macrophages are treated with Sm16, with or without subsequent LPS stimulation, as described in the macrophage stimulation assay protocol.

  • RNA Extraction and Library Preparation:

    • Total RNA is extracted from the treated macrophages using a commercial kit.

    • The quality and quantity of the RNA are assessed.

    • An RNA-seq library is prepared, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing and Data Analysis:

    • The prepared libraries are sequenced on a high-throughput sequencing platform.

    • The raw sequencing reads are processed to remove low-quality reads and adapters.

    • The reads are aligned to the appropriate reference genome (human or mouse).

    • Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to Sm16 treatment.

    • Pathway analysis and gene ontology enrichment analysis are conducted to identify the biological pathways and functions that are most significantly affected.

Implications for Drug Development

The immunomodulatory properties of Sm16 make it a subject of interest for drug development, both as a potential therapeutic agent and as a target for anti-schistosomal drugs. The ability of Sm16 to suppress inflammatory responses suggests its potential as a basis for developing novel anti-inflammatory therapies. However, its role in facilitating parasite survival also makes it a potential target for drugs that could disrupt the early stages of schistosome infection. It is important to note that studies have shown that Sm16 is not essential for parasite survival in the definitive host and that vaccination with recombinant Sm16 fails to elicit a protective immune response, which may limit its utility as a vaccine candidate.[12][13]

Conclusion

Schistosoma mansoni Sm16 is a multifaceted immunomodulatory protein that plays a crucial role in the early stages of host infection. Its ability to suppress the host's innate immune response, primarily through the inhibition of TLR signaling in macrophages, highlights a key mechanism of parasite immune evasion. The detailed understanding of its function, facilitated by the experimental approaches outlined in this guide, provides a valuable foundation for future research into schistosomiasis and the development of novel therapeutic interventions.

References

An In-depth Technical Guide to the Structure and Sequence Analysis of Schistosoma mansoni 16 (SM16) Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schistosoma mansoni 16 (SM16), also known as SPO-1 or SmSLP, is a low molecular weight (~16 kDa) immunomodulatory protein secreted by the trematode parasite Schistosoma mansoni.[1][2] This protein plays a crucial role in the parasite's ability to evade the host's immune system, particularly during the initial stages of infection. Secreted by the cercariae during skin penetration, SM16 is believed to suppress the host's innate immune response, thereby facilitating the parasite's survival and establishment.[1][2] This technical guide provides a comprehensive overview of the sequence analysis, structural features, and functional characteristics of SM16, along with detailed experimental protocols relevant to its study.

Sequence Analysis

The full-length SM16 protein from Schistosoma mansoni (GenBank Accession: AAD26122.1) consists of 117 amino acids, including an N-terminal signal peptide.[3] The secreted, mature form of the protein is therefore shorter. For research purposes, a truncated recombinant version of SM16, typically comprising amino acids 23-90, is often utilized to enhance expression and reduce aggregation.

Physicochemical Properties

Quantitative analysis of the full-length SM16 amino acid sequence provides key physicochemical parameters. These have been calculated using the Expasy ProtParam tool.

ParameterFull-Length SM16 (1-117)Secreted Form (23-117)Truncated Recombinant (23-90)
Amino Acid Sequence MKTIIFLCLIIFPIFSSQLSKEGSGIQAKEACKDILKKMNSVSDKLKTKCEEFISKIKNVLKEIAKILKILEKILKILKILKESSSKEGSGIQAKEACKDILKKMNSVSDKLKTKCEEFISKIKNVLKEIAKILKILEKILKILKILKESSSKEGSGIQAKEACKDILKKMNSVSDKLKTKCEEFISKIKNVLKEIAKILKILEKILKILKIL
Molecular Weight (Da) 13,637.4911,299.339,453.33
Theoretical pI 9.589.499.49
Amino Acid Composition See Table 1.2See Table 1.3See Table 1.4
Instability Index 17.53 (stable)19.16 (stable)20.91 (stable)
Aliphatic Index 163.42176.63190.15
Grand Average of Hydropathicity (GRAVY) 0.8220.8110.963
Amino Acid Composition (Full-Length SM16)
Amino AcidCountPercentage
Ala (A)21.7%
Arg (R)00.0%
Asn (N)10.9%
Asp (D)21.7%
Cys (C)21.7%
Gln (Q)21.7%
Glu (E)65.1%
Gly (G)21.7%
His (H)00.0%
Ile (I)1512.8%
Leu (L)1210.3%
Lys (K)1613.7%
Met (M)21.7%
Phe (F)32.6%
Pro (P)10.9%
Ser (S)97.7%
Thr (T)21.7%
Trp (W)00.0%
Tyr (Y)00.0%
Val (V)21.7%
Amino Acid Composition (Secreted Form)
Amino AcidCountPercentage
Ala (A)22.1%
Arg (R)00.0%
Asn (N)11.1%
Asp (D)22.1%
Cys (C)22.1%
Gln (Q)11.1%
Glu (E)66.3%
Gly (G)22.1%
His (H)00.0%
Ile (I)99.5%
Leu (L)88.4%
Lys (K)1616.8%
Met (M)11.1%
Phe (F)11.1%
Pro (P)00.0%
Ser (S)77.4%
Thr (T)22.1%
Trp (W)00.0%
Tyr (Y)00.0%
Val (V)22.1%
Amino Acid Composition (Truncated Recombinant)
Amino AcidCountPercentage
Ala (A)22.4%
Arg (R)00.0%
Asn (N)11.2%
Asp (D)22.4%
Cys (C)22.4%
Gln (Q)11.2%
Glu (E)55.9%
Gly (G)22.4%
His (H)00.0%
Ile (I)910.6%
Leu (L)89.4%
Lys (K)1517.6%
Met (M)11.2%
Phe (F)11.2%
Pro (P)00.0%
Ser (S)55.9%
Thr (T)22.4%
Trp (W)00.0%
Tyr (Y)00.0%
Val (V)22.4%

Structural Features

To date, a high-resolution crystal structure of SM16 has not been deposited in the Protein Data Bank (PDB). However, structural studies have revealed key architectural features of the protein.

Oligomerization

SM16 has been shown to assemble into a large oligomeric complex of approximately nine subunits.[4][5] This oligomerization is dependent on the C-terminal region of the protein. Analysis of truncated versions of SM16 has demonstrated that removal of C-terminal residues disrupts the formation of this nine-subunit complex.[4]

Secondary Structure

The C-terminal portion of SM16 is predicted to be predominantly an uninterrupted amphiphilic α-helix.[1] This structural feature is thought to be important for the protein's ability to interact with and penetrate host cell membranes.

Functional Analysis: Inhibition of Toll-Like Receptor (TLR) Signaling

A primary immunomodulatory function of SM16 is the inhibition of Toll-Like Receptor (TLR) signaling pathways in host immune cells.[4] This inhibition is a key mechanism by which the parasite suppresses the initial inflammatory response.

Mechanism of Action

SM16 exerts its inhibitory effect at a proximal point in the TLR signaling cascade.[4] It has been demonstrated to specifically inhibit the degradation of IRAK1 (IL-1 receptor-associated kinase 1), a critical signaling protein downstream of the TLR complex.[4] By preventing the degradation of IRAK1, SM16 effectively halts the downstream signaling events that lead to the production of pro-inflammatory cytokines. This leads to a potent inhibition of the cytokine response to TLR ligands such as lipopolysaccharide (LPS) and poly(I:C).[4]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of SM16-mediated inhibition of TLR4 signaling.

TLR4_Inhibition_by_SM16 cluster_extracellular Extracellular cluster_intracellular Intracellular LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 recruits IRAK4 IRAK4 MyD88->IRAK4 activates IRAK1 IRAK1 IRAK4->IRAK1 phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 activates Degradation Degradation IRAK1->Degradation NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines SM16 SM16 SM16->IRAK1 inhibits degradation Recombinant_SM16_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & QC cluster_functional_assay Functional Assay gene_synthesis SM16 Gene Synthesis (Codon Optimized) vector_ligation Ligation into Pichia Vector gene_synthesis->vector_ligation transformation_ecoli Transformation into E. coli vector_ligation->transformation_ecoli plasmid_prep Plasmid Purification transformation_ecoli->plasmid_prep transformation_pichia Transformation into P. pastoris plasmid_prep->transformation_pichia screening Colony Screening transformation_pichia->screening large_scale_culture Large-Scale Culture & Induction screening->large_scale_culture harvest Harvest Supernatant large_scale_culture->harvest affinity_chrom Ni-NTA Affinity Chromatography harvest->affinity_chrom dialysis Dialysis affinity_chrom->dialysis sds_page SDS-PAGE (Purity Check) dialysis->sds_page quantification Quantification (BCA) sds_page->quantification tlr_assay TLR Inhibition Assay (THP-1 cells) quantification->tlr_assay cytokine_elisa Cytokine ELISA tlr_assay->cytokine_elisa irak1_wb IRAK1 Western Blot tlr_assay->irak1_wb

References

Unveiling the Immunomodulatory Potential of SM16: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Schistosomal Protein with Therapeutic Promise

Abstract

SM16, a 16 kDa protein secreted by the helminth parasite Schistosoma mansoni, has emerged as a potent immunomodulator with significant therapeutic potential, particularly in the context of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of SM16, focusing on its mechanism of action, its effects on key immune signaling pathways, and detailed protocols for its study. Designed for researchers, scientists, and drug development professionals, this document consolidates current knowledge, presents quantitative data in a structured format, and offers visual representations of complex biological processes to facilitate a deeper understanding of SM16's immunomodulatory capabilities.

Introduction

Schistosoma mansoni, the parasitic flatworm responsible for schistosomiasis, has evolved sophisticated strategies to evade the host immune system. A key component of this immune evasion machinery is the protein SM16, which is secreted by the parasite during the initial stages of host skin invasion.[1][2] Early research identified SM16 as a molecule capable of suppressing host inflammatory responses, thereby creating a more hospitable environment for the parasite.[2] Subsequent studies have elucidated the molecular mechanisms underlying this immunosuppressive activity, revealing a targeted interference with the host's innate immune signaling, primarily through the inhibition of Toll-like Receptor (TLR) pathways.[3][4][5] This targeted action, coupled with its lack of general toxicity to host cells, makes SM16 an attractive candidate for the development of novel immunomodulatory therapeutics.[3][4]

This guide will delve into the technical details of SM16's function, providing the necessary information for researchers to explore its potential in various disease models. We will cover its effects on myeloid cells, its impact on cytokine production, and the specific signaling cascades it modulates. Furthermore, we will provide detailed experimental protocols and visual diagrams to aid in the practical application of this knowledge in a laboratory setting.

Mechanism of Action: Inhibition of Toll-Like Receptor Signaling

The primary immunomodulatory function of SM16 lies in its ability to inhibit Toll-like Receptor (TLR) signaling, a cornerstone of the innate immune response.[3][4][6] TLRs are pattern recognition receptors that recognize conserved molecular patterns on pathogens, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of adaptive immunity. SM16 has been shown to potently inhibit the signaling pathways downstream of several TLRs, most notably TLR4 (the receptor for lipopolysaccharide - LPS) and TLR3 (the receptor for double-stranded RNA).[5][7]

The inhibitory action of SM16 is exerted at a point proximal to the TLR complex itself.[3][4] Evidence suggests that SM16 does not function by directly binding to TLRs or by sequestering TLR ligands.[5] Instead, it appears to interfere with a critical downstream signaling component. One of the key findings is that SM16 specifically inhibits the degradation of the IL-1 receptor-associated kinase 1 (IRAK1), a crucial scaffolding protein and kinase in the TLR signaling pathway.[3][4][6] By preventing the degradation of IRAK1, SM16 effectively halts the signal transduction cascade, leading to a significant reduction in the production of key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β).[5]

Recent studies have also suggested that SM16's immunomodulatory effects may extend to the regulation of cellular metabolism through pathways involving peroxisome proliferator-activated receptor (PPAR) and liver X receptors/retinoid X receptor (LXR/RXR).[1] These nuclear receptors are critical regulators of both metabolic and inflammatory responses in macrophages. While the precise mechanisms of this interaction are still under investigation, it points to a broader impact of SM16 on immune cell function beyond direct TLR signaling inhibition.

Signaling Pathway Diagram

TLR4_Signaling_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4_MD2_CD14 TLR4/MD2/CD14 LPS->TLR4_MD2_CD14 Binds MyD88 MyD88 TLR4_MD2_CD14->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates IRAK1_degradation IRAK1 Degradation SM16 SM16 SM16->IRAK1 Inhibits degradation of TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex Activates NFkB NF-κB IKK_complex->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) Nucleus->Pro_inflammatory_Cytokines Induces transcription of

Caption: TLR4 signaling pathway and the inhibitory action of SM16.

Quantitative Data on SM16's Immunomodulatory Effects

The inhibitory effects of SM16 on cytokine production have been quantified in several studies. This section summarizes the key quantitative data in a tabular format for easy comparison. The data primarily focuses on the inhibition of cytokine production in response to various TLR ligands.

Cell TypeStimulant (TLR Ligand)Cytokine MeasuredSM16 Concentration% Inhibition / EffectReference(s)
Human Whole BloodLPS (TLR4)IL-6~2 µg/ml50% Inhibition (IC50)[5]
Human Whole BloodLPS (TLR4)TNF-α~2 µg/ml50% Inhibition (IC50)[5]
Human Whole BloodLPS (TLR4)IL-1β~2 µg/ml50% Inhibition (IC50)[5]
Human Whole BloodPoly(I:C) (TLR3)VariousNot specifiedEfficient inhibition[5]
Human Whole BloodPeptidoglycan (TLR2)VariousNot specifiedPartial inhibition[5]
Human Whole BloodPam3CSK4 (TLR2)VariousNot specifiedPartial inhibition[5]
Murine BMDMLPS (TLR4)IL-12p4010 µg/mlSignificant inhibition[7]
Murine BMDMLPS (TLR4)IL-1010 µg/mlSignificant inhibition[7]
Human Monocytic Cell LineLPS (TLR4)Not specifiedNot specifiedInhibition of signaling[8]
Human Monocytic Cell LinePoly(I:C) (TLR3)Not specifiedNot specifiedInhibition of signaling[8]

BMDM: Bone Marrow-Derived Macrophages

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory properties of SM16.

Recombinant SM16 Expression and Purification in Pichia pastoris

To obtain biologically active and endotoxin-free SM16 for immunological assays, expression in the yeast Pichia pastoris is recommended.[3][4][6]

Objective: To produce and purify recombinant SM16 suitable for in vitro and in vivo immunological studies.

Materials:

  • Pichia pastoris expression vector (e.g., pPICZα A)

  • Pichia pastoris host strain (e.g., X-33)

  • Synthetic, codon-optimized SM16 gene

  • Restriction enzymes and T4 DNA ligase

  • Zeocin™

  • Buffered Glycerol-complex Medium (BMGY)

  • Buffered Methanol-complex Medium (BMMY)

  • Ni-NTA affinity chromatography column

  • Imidazole (B134444)

  • Dialysis tubing

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cloning: Subclone the codon-optimized SM16 gene into the Pichia pastoris expression vector.

  • Transformation: Linearize the expression vector and transform it into the P. pastoris host strain via electroporation or lithium chloride method.

  • Selection: Select for positive transformants on YPDS plates containing Zeocin™.

  • Expression Screening: Screen individual colonies for SM16 expression by small-scale induction in BMMY medium. Analyze culture supernatants by SDS-PAGE and Western blot using an anti-His tag antibody.

  • Large-Scale Expression: Inoculate a high-expressing clone into BMGY medium and grow until the culture reaches the log phase. Harvest the cells by centrifugation and resuspend in BMMY medium to induce protein expression. Add methanol (B129727) to a final concentration of 0.5-1% every 24 hours to maintain induction.

  • Purification:

    • Harvest the culture supernatant by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity chromatography column.

    • Wash the column with a low concentration of imidazole to remove non-specifically bound proteins.

    • Elute the recombinant SM16 with a high concentration of imidazole.

    • Dialyze the purified protein against PBS to remove imidazole and buffer exchange.

  • Quality Control: Assess the purity of the recombinant SM16 by SDS-PAGE and confirm its identity by Western blot. Perform an endotoxin (B1171834) assay to ensure the protein preparation is pyrogen-free.

Inhibition of Cytokine Production in Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol details how to assess the inhibitory effect of SM16 on TLR-induced cytokine production in primary macrophages.

Objective: To quantify the inhibition of LPS-induced IL-6 and TNF-α production by SM16 in BMDMs.

Materials:

  • Bone marrow cells from C57BL/6 mice

  • L929-conditioned medium or recombinant M-CSF

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Recombinant murine IL-6 and TNF-α standards

  • ELISA kits for murine IL-6 and TNF-α

  • Lipopolysaccharide (LPS) from E. coli

  • Purified recombinant SM16

Protocol:

  • BMDM Differentiation:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the bone marrow cells in DMEM supplemented with 20% L929-conditioned medium or 20 ng/ml M-CSF for 7 days to differentiate them into macrophages.

  • Cell Stimulation:

    • Plate the differentiated BMDMs in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of SM16 (e.g., 0.1, 1, 10 µg/ml) or a vehicle control for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/ml) for 6-24 hours.

  • Cytokine Measurement:

    • Collect the culture supernatants.

    • Measure the concentrations of IL-6 and TNF-α in the supernatants using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each concentration of SM16 compared to the LPS-only control.

    • Determine the IC50 value of SM16 for the inhibition of each cytokine.

Analysis of IRAK1 Degradation by Western Blot

This protocol describes how to investigate the effect of SM16 on the degradation of IRAK1 in a monocytic cell line.

Objective: To determine if SM16 inhibits the LPS-induced degradation of IRAK1.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

  • LPS from E. coli

  • Purified recombinant SM16

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody against IRAK1

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium.

    • Differentiate the cells into a macrophage-like phenotype by treating them with PMA (e.g., 100 ng/ml) for 48 hours.

  • Cell Treatment:

    • Pre-incubate the differentiated THP-1 cells with SM16 (e.g., 10 µg/ml) or a vehicle control for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/ml) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-IRAK1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the loading control to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities for IRAK1 and the loading control.

    • Normalize the IRAK1 band intensity to the loading control for each sample.

    • Compare the levels of IRAK1 at different time points in the presence and absence of SM16 to assess the inhibition of degradation.

Experimental and Logical Workflows

To effectively study the immunomodulatory properties of SM16, a structured experimental workflow is essential. The following diagram illustrates a logical progression from protein production to functional characterization.

Experimental_Workflow cluster_prep Phase 1: SM16 Preparation cluster_invitro Phase 2: In Vitro Functional Assays cluster_invivo Phase 3: In Vivo and Advanced Studies gene_synthesis Codon-Optimized SM16 Gene Synthesis cloning Cloning into Pichia pastoris vector gene_synthesis->cloning expression Recombinant Expression in Pichia pastoris cloning->expression purification Affinity Chromatography Purification expression->purification qc Quality Control (SDS-PAGE, Endotoxin Assay) purification->qc bmdm_culture BMDM Culture and Differentiation qc->bmdm_culture cytokine_assay Cytokine Inhibition Assay (ELISA) bmdm_culture->cytokine_assay western_blot IRAK1 Degradation Assay (Western Blot) bmdm_culture->western_blot antigen_processing Antigen Processing Assay bmdm_culture->antigen_processing disease_models Testing in Animal Models of Autoimmune Disease cytokine_assay->disease_models western_blot->disease_models pathway_analysis Transcriptomic Analysis (e.g., RNA-seq) disease_models->pathway_analysis

Caption: A logical workflow for the investigation of SM16's immunomodulatory effects.

Conclusion and Future Directions

SM16 represents a fascinating example of parasite-derived immunomodulation with significant potential for therapeutic development. Its specific and potent inhibition of TLR signaling, mediated through the stabilization of IRAK1, offers a targeted approach to dampening excessive inflammation. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the capabilities of this intriguing protein.

Future research should focus on several key areas. A more detailed elucidation of the interaction between SM16 and the IRAK1 protein complex will be crucial for understanding the precise molecular mechanism of inhibition. Investigating the role of SM16 in modulating other signaling pathways, such as those involving PPAR and LXR/RXR, will provide a more complete picture of its immunomodulatory profile. Furthermore, testing the efficacy of SM16 in a wider range of preclinical models of inflammatory and autoimmune diseases will be essential to validate its therapeutic potential. As our understanding of SM16 deepens, it may pave the way for a new class of highly specific and effective immunomodulatory drugs.

References

Part A: Sm16 Protein (from Schistosoma mansoni)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature reveals that "SM 16" refers to at least two distinct and significant molecules in biomedical research: Sm16 , an immunomodulatory protein from the parasite Schistosoma mansoni, and This compound , a synthetic small molecule inhibitor of the TGF-β signaling pathway. This guide provides a detailed technical overview of the discovery and characterization of both entities, tailored for researchers, scientists, and drug development professionals.

Discovery and Characterization

Sm16 is a low molecular weight (~16 kDa) immunomodulatory protein secreted by the parasitic trematode Schistosoma mansoni, a primary causative agent of human schistosomiasis.[1] Also known as SPO-1 and SmSLP, this protein is released from the acetabular gland of the parasite's cercariae stage during skin invasion.[1] Its primary role is to suppress the host's innate immune response, thereby protecting the invading parasite from attack.[1]

Structurally, Sm16 assembles into a large, approximately nine-subunit oligomer.[2][3][4] The secreted form of the protein, Sm16(23-117), lacks the initial 22-residue signal peptide.[3] Research has shown that both the oligomerization and the protein's ability to bind to the plasma membrane of host cells are dependent on multiple regions in its C-terminus.[2][4] Once bound, it can be internalized by host cells via endocytosis.[3]

The protein is classified as a member of the helminth defence molecule (HDM) family, a group of potent immune-modulators exclusive to trematode species.[1]

Quantitative Data
ParameterValueSource
Molecular Weight ~16 kDa[1]
Oligomeric State Approx. 9 subunits[2][3][4]
Expressed Fragment rSm16 (amino acids 23-90)[5]
Purified Protein Size Approx. 15 kDa[5]
Mechanism of Action & Signaling Pathway

Sm16 exerts its potent immunosuppressive effects by inhibiting the cytokine response to Toll-like receptor (TLR) ligands, such as lipopolysaccharide (LPS) and poly(I:C).[2][4] Mechanistic studies indicate that Sm16 acts proximally to the TLR complex. It specifically inhibits the degradation of the IRAK1 (Interleukin-1 Receptor-Associated Kinase 1) signaling protein in monocytes stimulated by LPS.[2][4] This disruption prevents the downstream signaling cascade that would typically lead to the production of pro-inflammatory cytokines. A synthetic peptide of Sm16 (34–117) was also found to block the pro-inflammatory effects of LPS by modulating signaling pathways involved in cellular metabolism and inflammation.[1]

TLR_Pathway_Inhibition_by_Sm16 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK1 IRAK1 MyD88->IRAK1 Activates TRAF6 TRAF6 IRAK1->TRAF6 Activates NFkB NF-κB Pathway TRAF6->NFkB Leads to Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Upregulates Sm16 Sm16 Protein Sm16->IRAK1 Inhibits Degradation

Caption: Inhibition of the TLR4 signaling pathway by the Sm16 protein.
Key Experimental Protocols

Recombinant Protein Expression and Purification:

  • Host System: Pichia pastoris was utilized to facilitate the preparation of a pyrogen/endotoxin-free purified protein suitable for immunomodulatory activity analysis.[2][4] For other studies, E. coli was used to express a fragment of the Sm16 protein (amino acids 23-90).[5]

  • Gene Optimization: For E. coli expression, the native DNA sequence was optimized by substituting codons with those preferentially used by prokaryotic systems.[5]

  • Induction: Protein expression in E. coli was induced with IPTG for 4 hours.[5]

  • Purification: The recombinant protein was purified from the bacterial lysate using nickel-affinity chromatography.[5]

  • Design Modification: To decrease the natural aggregation propensity of Sm16 and improve solubility in physiological buffers, a modified version of the protein was designed and expressed.[2][4]

Cytokine Response Assay:

  • Cell Source: Whole human blood or monocytic cells were used.[2][4]

  • Stimulation: Cells were stimulated with various Toll-like receptor (TLR) ligands, including lipopolysaccharide (LPS), poly(I:C), peptidoglycan, or a synthetic lipopeptide.[2][4]

  • Treatment: Recombinant Sm16 was added to the cell cultures to assess its effect on the cytokine response.

  • Analysis: Cytokine levels (e.g., IL-6, IL-1RA) in the culture supernatant were measured to determine the inhibitory effect of Sm16.[3] The degradation of the IRAK1 signaling protein was analyzed in LPS-stimulated monocytes to pinpoint the mechanism of inhibition.[2][4]

Part B: this compound Small Molecule (ALK5/ALK4 Inhibitor)

Discovery and Characterization

This compound is a potent, orally active small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[6] It also demonstrates high affinity for the related ALK4 kinase.[6] The discovery of this compound stems from drug development efforts to identify novel therapeutics for diseases driven by excessive TGF-β signaling, such as cancer and fibrosis.

This compound exhibits high selectivity; when tested against a panel of over 60 related and unrelated kinases, it showed only moderate off-target activity against Raf and p38/SAPKa at much higher concentrations and no inhibitory activity against other ALK family members like ALK1 and ALK6.[6] Its ability to penetrate tumor cells in vivo and suppress the TGF-β signaling pathway has been demonstrated in preclinical models.[6]

Quantitative Data
ParameterTargetValueSource
Binding Affinity (Ki) ALK510 nM[6]
ALK41.5 nM[6]
Inhibitory Conc. (IC50) TGFβ-induced Luciferase Activity64 nM[6]
Raf (off-target)1 µM[6]
p38/SAPKa (off-target)0.8 µM[6]
Effective Conc. Range Smad2 Phosphorylation Inhibition100 - 620 nM[6]
In Vivo Dosage (murine mesothelioma) 5 mg/kg/day (s.c. minipumps)Significant tumor inhibition[6]
In Vivo Dosage (bolus) 20 mg/kg (single i.p.)Suppressed pSmad2/3 for ≥ 3h[6]
Mechanism of Action & Signaling Pathway

This compound functions by competitively inhibiting the ATP-binding site of the ALK5 and ALK4 kinase domains. TGF-β ligands (like TGF-β1) bind to the type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor, ALK5. This activation of ALK5 leads to the phosphorylation of downstream signaling proteins, primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes involved in processes like cell growth, differentiation, and fibrosis. By inhibiting ALK5, this compound blocks the phosphorylation of Smad2/3, thereby preventing the downstream signaling cascade.[6]

TGFB_Pathway_Inhibition_by_SM16 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGFβRII TGFB->TGFBR2 Binds ALK5 ALK5 (TGFβRI) TGFBR2->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad4 Smad4 pSmad23->Smad4 Binds SmadComplex Smad2/3/4 Complex Transcription Target Gene Transcription SmadComplex->Transcription Regulates SM16 This compound Inhibitor SM16->ALK5 Inhibits Kinase Activity

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by the this compound small molecule.
Key Experimental Protocols

In Vitro Kinase Assays:

  • Target Identification: The inhibitory activity of this compound was tested against a panel of over 60 kinases to determine its potency and selectivity.

  • Ki Determination: Binding affinities (Ki) for ALK5 and ALK4 were measured to quantify the potency of the inhibitor.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) was determined in cell-based assays, such as a TGF-β-induced plasminogen activator inhibitor-luciferase reporter assay, to measure functional inhibition.[6]

Cell-Based Smad2 Phosphorylation Assay:

  • Cell Culture: Appropriate cell lines responsive to TGF-β are cultured.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 100 to 620 nM).[6]

  • Stimulation: Cells are stimulated with TGF-β or activin to induce Smad2 phosphorylation.

  • Analysis: Cell lysates are analyzed by Western blot or other immunoassays using an antibody specific for phosphorylated Smad2 to quantify the inhibitory effect of this compound.

In Vivo Murine Tumor Model:

  • Model: Mice bearing established AB12 mesothelioma tumors were used.[6]

  • Treatment Regimen:

    • Sustained Delivery: this compound was administered at 5 mg/kg/day for 28 days via subcutaneously implanted miniosmotic pumps.[6]

    • Bolus Injection: A single intraperitoneal (i.p.) bolus of 20 mg/kg was administered to assess target engagement.[6]

  • Efficacy Endpoint: Tumor growth was monitored over the treatment period to evaluate the inhibitory effect of this compound.

  • Pharmacodynamic Endpoint: For the bolus dose, tumors were harvested at various time points (e.g., up to 3 hours post-treatment) and analyzed for levels of phosphorylated Smad2/3 to confirm in vivo target inhibition.[6]

References

SM16: A Technical Guide to a Potent TGF-β Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that plays a critical role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and immune regulation. However, in the context of various pathologies such as cancer and fibrosis, the TGF-β signaling pathway is often dysregulated, contributing to disease progression. SM16 is a potent, orally active, small-molecule inhibitor of the TGF-β type I receptor (TGF-βRI), also known as activin receptor-like kinase 5 (ALK5).[1][2][3] This technical guide provides a comprehensive overview of SM16, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and its effects on the TGF-β signaling pathway.

Mechanism of Action

SM16 exerts its inhibitory effects by competitively binding to the ATP-binding site of the ALK5 kinase domain.[1][2] This binding also extends to the highly related ALK4 kinase.[2][3] By occupying the ATP-binding pocket, SM16 prevents the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3.[1][3][4] The inhibition of Smad2/3 phosphorylation effectively blocks the canonical TGF-β signaling cascade, thereby abrogating the pro-oncogenic and fibrotic effects of TGF-β.[4][5]

Quantitative Efficacy Data

The potency and selectivity of SM16 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Potency and Selectivity
TargetParameterValueCell Line/Assay ConditionReference
ALK5Ki10 nMCompetitive binding assay[2][3]
ALK4Ki1.5 nMCompetitive binding assay[2][3]
TGF-β-induced PAI-luciferase activityIC5064 nMHepG2 cells[2][3]
TGF-β-induced Smad2/3 phosphorylationIC50~200 nMAB12 murine mesothelioma cells[6][7]
RafIC501 µMKinase panel screening[2][3]
p38/SAPKαIC500.8 µMKinase panel screening[2][3]
In Vivo Efficacy in Animal Models
Animal ModelDosing RegimenKey FindingsReference
Rat carotid injury model15 or 30 mg/kg, once daily orally for 14 daysSignificant inhibition of neointimal thickening and luminal narrowing.[1][2]
Murine mesothelioma (AB12) tumor model5 mg/kg/day via s.c. miniosmotic pumps for 28 daysSignificant inhibition of tumor growth (P < 0.001).[3][6][7]
Murine mesothelioma (AB12) tumor model0.45 or 0.65 g/kg in mouse chowHighly effective in blocking and regressing tumors.[6][7]
Murine metastatic breast cancer (4T1) model40 mg/kg, daily i.p. injection for 19 daysSignificantly slower primary tumor growth (P < 0.0001).[1]
Murine metastatic breast cancer (4T1) model0.3 g/kg in mouse chow79% reduction in tumor size and 95% reduction in metastatic lung nodules (in combination with anti-OX40).[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates Smad2 Smad2 TGFbRI->Smad2 Phosphorylates Smad3 Smad3 TGFbRI->Smad3 Phosphorylates pSmad23 p-Smad2/3 Smad2->pSmad23 Smad3->pSmad23 Smad4 Smad4 Smad_complex Smad2/3/4 Complex Smad4->Smad_complex pSmad23->Smad_complex Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription Translocates & Regulates SM16 SM16 SM16->TGFbRI Inhibits (ATP-competitive)

Caption: TGF-β signaling pathway and the inhibitory action of SM16.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Culture (e.g., AB12, 4T1) sm16_treatment_vitro SM16 Treatment (Varying Concentrations) cell_culture->sm16_treatment_vitro tgfb_treatment TGF-β Stimulation lysis Cell Lysis tgfb_treatment->lysis sm16_treatment_vitro->tgfb_treatment western_blot Western Blot for p-Smad2/3 and Total Smad2/3 lysis->western_blot quantification_vitro Quantification and IC50 Determination western_blot->quantification_vitro animal_model Animal Model (e.g., Tumor Xenograft) sm16_treatment_vivo SM16 Administration (Oral or i.p.) animal_model->sm16_treatment_vivo tumor_measurement Tumor Volume Measurement sm16_treatment_vivo->tumor_measurement tissue_harvest Tissue Harvest (Tumor, Lungs, etc.) sm16_treatment_vivo->tissue_harvest protein_extraction Protein Extraction tissue_harvest->protein_extraction western_blot_vivo Western Blot for p-Smad2/3 protein_extraction->western_blot_vivo

Caption: A representative experimental workflow for evaluating SM16 efficacy.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the characterization of SM16.

ALK5 Kinase Inhibition Assay (Competitive Binding)

This protocol outlines a competitive binding assay to determine the affinity of SM16 for the ALK5 kinase.

  • Reagents and Materials:

    • Recombinant human ALK5 kinase domain.

    • Biotinylated ATP-competitive ligand (tracer).

    • Streptavidin-coated acceptor beads.

    • Europium-labeled anti-tag antibody specific for the recombinant kinase.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • SM16 serially diluted in DMSO.

  • Procedure:

    • Prepare a reaction mixture containing the ALK5 kinase and the europium-labeled antibody in the assay buffer.

    • Add serial dilutions of SM16 or DMSO (vehicle control) to the wells of a microplate.

    • Add the kinase/antibody mixture to the wells.

    • Add the biotinylated tracer to all wells.

    • Add the streptavidin-coated acceptor beads to all wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.

  • Data Analysis:

    • The degree of inhibition is calculated as the percentage reduction in the FRET signal in the presence of SM16 compared to the vehicle control.

    • The Ki value is determined by fitting the concentration-response data to a suitable binding isotherm model.

Smad2/3 Phosphorylation Assay (Western Blot)

This protocol describes the assessment of SM16's ability to inhibit TGF-β-induced Smad2/3 phosphorylation in cultured cells.[3]

  • Cell Culture and Treatment:

    • Plate cells (e.g., AB12 or HepG2) in appropriate growth medium and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with varying concentrations of SM16 or DMSO for 1 hour.

    • Stimulate the cells with recombinant human TGF-β1 (e.g., 10 ng/mL) for 1.5 hours.[3]

  • Protein Extraction and Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated Smad2 (p-Smad2) or phosphorylated Smad3 (p-Smad3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody against total Smad2/3 as a loading control.[3]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Smad2/3 signal to the total Smad2/3 signal.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of SM16 in a murine xenograft model.[3]

  • Animal Model:

    • Use immunocompromised mice (e.g., SCID or nude mice) for human tumor xenografts or syngeneic models in immunocompetent mice (e.g., BALB/c for AB12 or 4T1 tumors).[3]

    • Inject tumor cells subcutaneously into the flank of the mice.

  • Treatment Regimen:

    • Allow tumors to reach a palpable size (e.g., 100-300 mm³).[3]

    • Randomize the mice into treatment and control groups.

    • Administer SM16 via the desired route (e.g., oral gavage, intraperitoneal injection, or formulated in chow).[3][6][7] The control group receives the vehicle.

    • Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length × width²)/2.

    • Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for p-Smad2, or protein extraction for Western blotting).

    • Collect plasma to determine the concentration of SM16.[3]

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

    • A P-value of < 0.05 is typically considered statistically significant.[3][7]

Conclusion

SM16 is a well-characterized and potent inhibitor of the TGF-β signaling pathway with demonstrated efficacy in preclinical models of cancer and fibrosis. Its oral bioavailability and targeted mechanism of action make it a valuable tool for researchers investigating the role of TGF-β in disease and a potential candidate for further therapeutic development. This guide provides a foundational understanding of SM16, its properties, and the methodologies used for its evaluation, serving as a valuable resource for the scientific community.

References

The Core Mechanism of SM16: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive analysis of the mechanism of action of SM16, a potent small-molecule inhibitor. This guide details its molecular targets, downstream signaling effects, and the experimental validation of its activity.

SM16 is a selective, ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3][4] It also demonstrates high affinity for the highly homologous ALK4 kinase.[1][2][5] By binding to the ATP-binding site of these kinases, SM16 effectively blocks the initiation of a key signaling cascade implicated in a variety of cellular processes, including cell growth, differentiation, and extracellular matrix production. Its efficacy has been demonstrated in models of malignant mesothelioma and vascular fibrosis.[3][6]

Molecular Targeting and Binding Affinity

SM16 exhibits high-affinity binding to the kinase domains of ALK5 and ALK4, preventing the phosphorylation of downstream signaling molecules.[1][2][7] Competitive displacement assays and Biacore analysis have confirmed that SM16 interacts with the ATP-binding site of ALK5, indicating a reversible and rapid association.[2]

Quantitative Inhibition Data

The inhibitory activity of SM16 has been quantified across various assays, demonstrating its potency and selectivity.

TargetParameterValueCell Line/SystemReference
ALK5Kᵢ10 nMBiochemical Assay[1][5]
ALK4Kᵢ1.5 nMBiochemical Assay[1][5]
ALK5Kᵢ44 nMCompetitive Displacement Assay[2][4]
TGFβ-induced PAI-luciferase activityIC₅₀64 nMHepG2 cells[1][2][4][5]
TGFβ-induced Phospho-Smad2/3IC₅₀~200 nMAB12 cells[1][3]
TGFβ1-induced Phospho-Smad2/3IC₅₀160 - 620 nMHepG2 cells[2][4]
RafIC₅₀1 µMKinase Panel Assay[1][5]
p38/SAPKaIC₅₀0.8 µMKinase Panel Assay[1][5]

Table 1: Summary of quantitative inhibitory data for SM16 against its primary targets and selected off-targets.

The TGF-β/Smad Signaling Pathway and its Inhibition by SM16

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGF-βRII). This binding event recruits and phosphorylates the type I receptor, ALK5, activating its kinase function. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex then translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in various cellular responses.

SM16's mechanism of action is centered on the direct inhibition of ALK5 (and ALK4), thereby preventing the phosphorylation of Smad2 and Smad3.[1][2][7] This blockade halts the downstream signaling cascade, leading to a suppression of TGF-β-mediated gene expression.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex p-Smad2/3 / Smad4 Complex pSmad2_3->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Gene_expression Target Gene Expression Smad_complex->Gene_expression Translocates & Regulates SM16 SM16 SM16->ALK5 Inhibits

Diagram 1: The TGF-β/Smad signaling pathway and the inhibitory action of SM16.

Experimental Protocols

The investigation of SM16's mechanism of action relies on a series of well-established experimental protocols.

Western Blotting for Phospho-Smad2/3 Detection

This protocol is crucial for demonstrating the inhibitory effect of SM16 on the TGF-β signaling pathway within cells.

1. Cell Culture and Treatment:

  • Culture cells, such as HepG2 or AB12, in appropriate media until they reach a suitable confluency.[1][2]

  • Starve the cells in serum-free media for a designated period to reduce basal signaling.

  • Pre-incubate the cells with varying concentrations of SM16 or a vehicle control (e.g., DMSO) for a specified time.[2]

  • Stimulate the cells with a known concentration of TGF-β1 (e.g., 10 ng/mL) for a short period (e.g., 1.5 hours) to induce Smad2/3 phosphorylation.[1]

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated Smad2/3.

  • Wash the membrane to remove unbound primary antibody.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Wash the membrane extensively to remove unbound secondary antibody.

5. Detection:

  • Add a chemiluminescent substrate to the membrane, which will react with the enzyme on the secondary antibody to produce light.

  • Detect the light signal using a chemiluminescence imaging system or X-ray film.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total Smad2/3.

WB_workflow cluster_cell_prep Cell Preparation cluster_protein_extraction Protein Extraction cluster_immunoblot Immunoblotting A Cell Seeding & Growth B Serum Starvation A->B C SM16/Vehicle Pre-incubation B->C D TGF-β Stimulation C->D E Cell Lysis D->E F Protein Quantification E->F G SDS-PAGE F->G H Protein Transfer G->H I Blocking H->I J Primary Antibody (p-Smad2/3) I->J K Secondary Antibody J->K L Detection K->L

Diagram 2: A generalized workflow for Western blot analysis of phospho-Smad2/3 inhibition by SM16.
Competitive Binding Assay

This assay is employed to determine the binding affinity (Kᵢ) of SM16 to its target kinase by measuring its ability to displace a known radiolabeled ligand.

1. Reagents and Preparation:

  • Purified, his-tagged human ALK5 kinase domain.[2]

  • A radiolabeled ATP-competitive ALK5 inhibitor (e.g., ³H-HTS446284).[2]

  • Varying concentrations of SM16.

  • Assay buffer.

2. Assay Procedure:

  • Incubate the ALK5 kinase domain with the radiolabeled inhibitor in the presence of varying concentrations of SM16.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound from the unbound radiolabeled inhibitor using a suitable method, such as filtration through a membrane that captures the protein-ligand complex.

  • Quantify the amount of radioactivity retained on the membrane, which corresponds to the amount of bound radiolabeled inhibitor.

3. Data Analysis:

  • Plot the percentage of bound radiolabeled inhibitor against the concentration of SM16.

  • Fit the data to a competitive binding equation to determine the IC₅₀ value, which is the concentration of SM16 that displaces 50% of the radiolabeled inhibitor.

  • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

In Vivo Efficacy and Pharmacodynamics

In vivo studies have corroborated the in vitro findings, demonstrating that SM16 can effectively inhibit TGF-β signaling in a tumor microenvironment. Administration of SM16 to tumor-bearing mice resulted in a significant decrease in the levels of phosphorylated Smad2 in the tumors for at least 12 hours after a single dose.[1] Continuous delivery of SM16 via osmotic pumps led to a significant inhibition of tumor growth.[1][3] Furthermore, oral administration of SM16 has been shown to be effective in preventing neointimal thickening and vascular remodeling in a rat carotid injury model.[2][6]

In Vivo Study Data
Animal ModelSM16 DosageEffectReference
AB12 murine mesothelioma20 mg/kg (single i.p. bolus)Suppressed tumor p-Smad2/3 levels for at least 3 hours[1][3]
AB12 murine mesothelioma5 mg/kg/day (s.c. miniosmotic pump)Significantly inhibited tumor growth[1][3]
Rat carotid balloon injury15 mg/kg (daily oral dose)44% reduction in intimal-to-medial ratio[2]
Rat carotid balloon injury30 mg/kg (daily oral dose)78% reduction in intimal-to-medial ratio[2]

Table 2: Summary of in vivo efficacy data for SM16 in preclinical models.

Conclusion

SM16 is a potent and selective small-molecule inhibitor of ALK5 and ALK4, the type I receptors for TGF-β and activin, respectively. Its mechanism of action involves the competitive inhibition of ATP binding to these kinases, leading to a blockade of the downstream Smad2/3 signaling pathway. This has been extensively validated through in vitro and in vivo studies, which have demonstrated its ability to inhibit TGF-β-induced cellular responses and suppress tumor growth and vascular fibrosis. The detailed understanding of SM16's mechanism of action provides a strong rationale for its potential therapeutic application in diseases driven by aberrant TGF-β signaling.

References

The Dual Identity of SM 16: A Technical Guide to Target Binding and Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the target binding, affinity, and mechanism of action for compounds identified as "SM 16." It has come to light that this designation refers to at least two distinct investigational molecules with different therapeutic targets: a potent inhibitor of the Transforming Growth Factor-β (TGF-β) receptor and a SMAC (Second Mitochondrial Activator of Caspases) mimetic known as Birinapant (B612068). This guide will address both entities to provide clarity for researchers, scientists, and drug development professionals.

Part 1: this compound as a TGF-β Receptor Inhibitor

This compound, in this context, is a small molecule inhibitor of the TGF-β type I receptor kinases ALK5 and ALK4.[1][2] By binding to the ATP-binding site of these kinases, this compound effectively blocks the TGF-β signaling pathway, which is implicated in tumor growth and immune suppression.[2][3]

Quantitative Binding and Affinity Data

The binding affinity and inhibitory concentration of the TGF-β receptor inhibitor this compound have been characterized through various assays. The following table summarizes the key quantitative data.

TargetParameterValueNotes
ALK5 (TGF-βRI)Ki10 nMHigh affinity at the ATP-binding site.[1][2]
ALK4Ki1.5 nMDemonstrates higher affinity for ALK4 over ALK5.[1][4][2]
TGFβ-induced Luciferase ActivityIC5064 nMMeasured in HepG2 cells.[2]
TGFβ/Activin-induced Smad2 Phosphorylation-100 - 620 nMConcentration range for inhibition.[1][2]
RafIC501 µMModerate off-target activity.[1][2]
p38/SAPKaIC500.8 µMModerate off-target activity.[1][2]
Phosphorylated Smad2/3 in AB12 cellsIC50~200 nM
Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor at the ATP-binding pocket of ALK5 and ALK4, preventing the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. This inhibition blocks the canonical TGF-β signaling cascade.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor TGFb TGF-β TBRII TGF-β RII TGFb->TBRII Binds ALK5_ALK4 ALK5/ALK4 (TGF-β RI) TBRII->ALK5_ALK4 Recruits & Phosphorylates SMAD2_3 Smad2/3 ALK5_ALK4->SMAD2_3 Phosphorylates pSMAD2_3 p-Smad2/3 SMAD_complex Smad2/3/4 Complex pSMAD2_3->SMAD_complex Complexes with SMAD4 Smad4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., PAI-1) SMAD_complex->Transcription Translocates & Initiates SM16 This compound SM16->ALK5_ALK4 Inhibits (ATP-competitive)

Caption: TGF-β signaling pathway inhibition by this compound.
Experimental Protocols

Kinase Inhibition Assay (Generic Protocol)

A generic protocol for determining the inhibitor constant (Ki) for a kinase inhibitor like this compound would typically involve a competitive binding assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase (ALK5/ALK4) - Labeled ATP analog - this compound dilutions - Assay buffer Incubation Incubate kinase with varying concentrations of this compound Reagents->Incubation Add_ATP Add labeled ATP analog Incubation->Add_ATP Equilibration Allow to reach equilibrium Add_ATP->Equilibration Measure Measure signal from labeled ATP analog (e.g., fluorescence polarization) Equilibration->Measure Data_Analysis Analyze data to determine IC50 and calculate Ki Measure->Data_Analysis

Caption: General workflow for a kinase inhibition assay.

Cell-Based Smad Phosphorylation Assay

  • Cell Culture: Plate cells (e.g., AB12 murine mesothelioma cells) in appropriate media and allow them to adhere.[5]

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound for a specified pre-incubation period.

  • TGF-β Stimulation: Add a known concentration of TGF-β to stimulate the signaling pathway.

  • Lysis: After a short incubation period, lyse the cells to extract proteins.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated Smad2/3 and total Smad2/3.

  • Detection and Quantification: Use a secondary antibody and a detection reagent to visualize the protein bands. Quantify the band intensities to determine the IC50 of this compound for inhibiting Smad phosphorylation.

Part 2: this compound (Birinapant) as a SMAC Mimetic

Birinapant (formerly TL32711), also referred to as this compound in some contexts, is a bivalent SMAC mimetic.[6][7] It is designed to mimic the N-terminal tetrapeptide of the endogenous IAP antagonist SMAC/DIABLO, thereby targeting and inhibiting members of the Inhibitor of Apoptosis Protein (IAP) family.[6][8][9]

Quantitative Binding and Affinity Data

Birinapant exhibits high affinity for the BIR (Baculoviral IAP Repeat) domains of several IAP proteins. The table below summarizes the available binding data.

TargetParameterValueNotes
cIAP1Kd<1 nMHigh affinity.[8]
XIAPKd45 nM[8]
cIAP1-BIR3Ki-Binds with high affinity.[10]
cIAP2-BIR3Ki-Binds with high affinity.[11]
XIAP-BIR3Ki-Binds with high affinity.[11]
ML-IAP-BIRKi-Binds with high affinity.[7][11]

Note: Another SMAC mimetic, SM-164, is a potent antagonist of XIAP with an IC50 of 1.39 nM, targeting both the BIR2 and BIR3 domains.[10]

Signaling Pathway and Mechanism of Action

Birinapant binds to the BIR domains of cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[6][11] This degradation leads to the stabilization of NIK (NF-κB-inducing kinase), activating the non-canonical NF-κB pathway. In the context of TNF-α signaling, the loss of cIAPs prevents the formation of a pro-survival complex and instead promotes the formation of a death-inducing complex (Complex II or the ripoptosome), leading to caspase-8 activation and apoptosis.[8][12]

SMAC_mimetic_pathway cluster_pro_survival Pro-Survival Signaling (Normal) cluster_pro_apoptosis Pro-Apoptotic Signaling (with Birinapant) TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, RIPK1, cIAPs) TNFR1->ComplexI ComplexII Complex II (Ripoptosome) (FADD, Caspase-8, RIPK1) TNFR1->ComplexII Shifts to NFkB Canonical NF-κB Activation ComplexI->NFkB Survival Cell Survival NFkB->Survival Birinapant Birinapant (this compound) cIAP_degradation cIAP1/2 Degradation Birinapant->cIAP_degradation cIAP_degradation->ComplexII Promotes formation Caspase8 Activated Caspase-8 ComplexII->Caspase8 Apoptosis Apoptosis Caspase8->Apoptosis

Caption: Mechanism of action of Birinapant (this compound).
Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

This assay is commonly used to determine the binding affinity of small molecules to proteins.

  • Reagent Preparation:

    • Purify the target BIR domains (e.g., cIAP1-BIR3, XIAP-BIR3).

    • Synthesize a fluorescently labeled peptide probe that is known to bind to the BIR domain's SMAC binding groove.

    • Prepare serial dilutions of Birinapant.

  • Assay Procedure:

    • In a microplate, combine the purified BIR domain protein and the fluorescent peptide probe.

    • Add the different concentrations of Birinapant to the wells.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader. The displacement of the fluorescent probe by Birinapant results in a decrease in polarization.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the concentration of Birinapant.

    • Fit the data to a suitable binding model to calculate the dissociation constant (Kd) or the inhibition constant (Ki).[7]

Cell-Based cIAP Degradation Assay

  • Cell Treatment: Culture a relevant cancer cell line (e.g., melanoma cell lines) and treat with varying concentrations of Birinapant for different time points.[8]

  • Protein Extraction: Lyse the cells to collect total protein.

  • Immunoblotting: Perform a Western blot analysis using primary antibodies against cIAP1, cIAP2, and a loading control (e.g., actin).

  • Analysis: Observe the dose- and time-dependent decrease in the protein levels of cIAP1 and cIAP2 to confirm that Birinapant induces their degradation.[8]

This guide serves to disambiguate the identity of "this compound" in scientific literature and provides a consolidated resource on the target binding, affinity, and mechanisms of action for both the TGF-β receptor inhibitor and the SMAC mimetic Birinapant. Researchers are encouraged to specify the target (e.g., "this compound, the ALK5 inhibitor" or "Birinapant") in their work to avoid future confusion.

References

Unveiling SM-16: A Potent TGF-β Receptor I Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SM-16 is a potent and selective, orally bioavailable small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5). By targeting the ATP-binding site of ALK5, SM-16 effectively blocks the canonical TGF-β signaling pathway, leading to the inhibition of downstream Smad2 and Smad3 phosphorylation. This mechanism of action underlies its demonstrated efficacy in various preclinical models of cancer and fibrosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of SM-16, including detailed experimental protocols and a summary of key quantitative data to support further research and development.

Chemical Structure and Physicochemical Properties

SM-16, with the chemical name 4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide, is a structurally complex molecule designed for high-affinity binding to the ALK5 kinase domain.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide[1]
Molecular Formula C₂₅H₂₆N₄O₃[2]
Molecular Weight 430.5 g/mol [2]
CAS Number 614749-78-9[2]
Appearance SolidN/A
Purity ≥98%[2]
Solubility Soluble to 100 mM in DMSO[2]
Storage Store at -20°C[2]

Biological Activity and Mechanism of Action

SM-16 is a highly potent inhibitor of ALK5 and ALK4 kinases, with demonstrated activity in both biochemical and cell-based assays. Its primary mechanism of action involves the competitive inhibition of ATP binding to the ALK5 kinase domain, thereby preventing the phosphorylation and activation of downstream Smad2 and Smad3 proteins. This blockade of the canonical TGF-β signaling pathway has been shown to inhibit tumor growth and prevent fibrosis in various preclinical models.

In Vitro Activity
AssayTargetIC₅₀ / KᵢReference
TGF-β-induced Luciferase Reporter AssayTGF-βRI (ALK5)IC₅₀ = 64 nM[2][3][]
Smad2/3 Phosphorylation InhibitionTGF-βRI (ALK5)IC₅₀ ≈ 200 nM (in AB12 cells)[5]
Kinase Activity AssayALK5Kᵢ = 10 nM[3][6]
Kinase Activity AssayALK4Kᵢ = 1.5 nM[3][6]
Kinase Activity AssayRafIC₅₀ = 1 µM[3][7]
Kinase Activity Assayp38/SAPKaIC₅₀ = 0.8 µM[3]
In Vivo Efficacy

SM-16 has demonstrated significant anti-tumor and anti-fibrotic activity in multiple animal models. It is orally bioavailable and has shown efficacy when administered both intraperitoneally and orally.

Animal ModelDiseaseDosing RegimenKey FindingsReference
Murine Mesothelioma (AB12 syngeneic model)Cancer5 mg/kg/day via s.c. miniosmotic pumps for 28 daysSignificantly inhibited tumor growth; prevented tumor recurrence after surgery.[5]
20 mg/kg i.p. (single bolus)Suppressed tumor phosphorylated Smad2/3 levels for at least 3 hours.[5]
0.45 or 0.65 g/kg in mouse chow (oral)Highly effective in blocking and regressing tumors.[5]
Metastatic Murine Breast Cancer (4T1 model)Cancer10 or 40 mg/kg i.p. (single dose)Profoundly suppressed Smad2 phosphorylation in primary tumors and metastatic lung nodules.[8]
40 mg/kg i.p. daily for 19 daysSignificantly slowed the growth rate of primary tumors.[8]
0.45 g/kg in mouse chow (oral)Inhibited primary and metastatic tumor growth.[8]
Rat Carotid Balloon Injury ModelVascular Fibrosis15 or 30 mg/kg orally, once daily for 14 daysSignificantly inhibited neointimal thickening and luminal narrowing; prevented adventitial myofibroblast induction and intimal collagen production.[7]

Signaling Pathway and Experimental Workflows

TGF-β Signaling Pathway and Inhibition by SM-16

The following diagram illustrates the canonical TGF-β signaling pathway and the point of intervention by SM-16.

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-βRII TGF-beta->TGF-beta_RII Binds ALK5 TGF-βRI (ALK5) TGF-beta_RII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates pSmad2_3 pSmad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Gene Transcription (e.g., PAI-1) Smad_complex->Gene_Transcription Translocates & Regulates SM-16 SM-16 SM-16->ALK5 Inhibits (ATP Competition)

TGF-β signaling pathway and the inhibitory action of SM-16.
Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines the general workflow for an in vitro kinase assay to determine the inhibitory activity of SM-16 against ALK5.

Kinase_Assay_Workflow start Start reagent_prep Prepare Reagents: - Recombinant ALK5 - Kinase Buffer - ATP - Substrate (e.g., Casein) - SM-16 dilutions start->reagent_prep reaction_setup Set up reaction in 96-well plate: - Buffer, ATP, Substrate - SM-16 or Vehicle Control reagent_prep->reaction_setup initiate_reaction Initiate reaction by adding ALK5 enzyme reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop reaction and detect signal (e.g., ADP-Glo™, Radiometric) incubation->stop_reaction data_analysis Measure signal and calculate % inhibition stop_reaction->data_analysis end Determine IC₅₀ data_analysis->end

Workflow for an in vitro ALK5 kinase inhibition assay.
Experimental Workflow: Western Blot for Phospho-Smad2

This diagram illustrates the workflow for assessing the effect of SM-16 on TGF-β-induced Smad2 phosphorylation in a cell-based assay.

Western_Blot_Workflow start Start cell_culture Culture cells to 80-90% confluency start->cell_culture treatment Pre-treat cells with SM-16 or vehicle cell_culture->treatment stimulation Stimulate with TGF-β1 treatment->stimulation lysis Lyse cells and collect protein stimulation->lysis sds_page SDS-PAGE and transfer to membrane lysis->sds_page blocking Block membrane sds_page->blocking primary_ab Incubate with anti-pSmad2 antibody blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect chemiluminescence secondary_ab->detection analysis Normalize to total Smad2 or loading control detection->analysis end Quantify pSmad2 levels analysis->end

Workflow for Western blot analysis of phospho-Smad2.

Detailed Experimental Protocols

TGF-β-Induced Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the Smad pathway in response to TGF-β stimulation and its inhibition by SM-16.

  • Cell Line: A suitable cell line (e.g., HEK293T, HaCaT) stably or transiently transfected with a Smad-responsive luciferase reporter construct (e.g., (CAGA)₁₂-Luc).

  • Reagents:

    • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

    • Serum-free medium for starvation.

    • Recombinant human TGF-β1.

    • SM-16 stock solution in DMSO.

    • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System).

    • Phosphate-buffered saline (PBS).

  • Protocol:

    • Seed the reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.

    • The next day, replace the growth medium with serum-free medium and starve the cells for 4-6 hours.

    • Prepare serial dilutions of SM-16 in serum-free medium. Add the diluted compound or vehicle (DMSO) to the respective wells and pre-incubate for 1-2 hours.

    • Prepare TGF-β1 stimulation medium (e.g., 5 ng/mL final concentration in serum-free medium). Add the TGF-β1 solution to all wells except for the unstimulated control wells.

    • Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.

    • Aspirate the medium, wash the cells once with PBS, and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the luciferase activity using a luminometer.

    • Normalize the firefly luciferase activity to a co-transfected Renilla luciferase control or to cell viability (e.g., using a CellTiter-Glo® assay).

    • Calculate the percent inhibition of TGF-β1-induced luciferase expression for each concentration of SM-16 and determine the IC₅₀ value.

Smad2 Phosphorylation Western Blot

This protocol details the detection of phosphorylated Smad2 (pSmad2) levels in cell lysates by Western blot to assess the inhibitory effect of SM-16.

  • Cell Line: Any cell line responsive to TGF-β (e.g., HaCaT, A549, 4T1).

  • Reagents:

    • Cell culture medium.

    • Recombinant human TGF-β1.

    • SM-16 stock solution in DMSO.

    • Ice-cold PBS.

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • Laemmli sample buffer.

    • Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-total Smad2 or a loading control antibody (e.g., anti-GAPDH, anti-β-actin).

    • HRP-conjugated secondary antibody.

    • Enhanced chemiluminescence (ECL) substrate.

  • Protocol:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat cells with various concentrations of SM-16 or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

    • Wash the cells twice with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

    • Prepare protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-pSmad2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total Smad2 or a loading control to normalize the pSmad2 signal.

    • Quantify the band intensities using densitometry software.

ALK5 Kinase Activity Assay (ADP-Glo™ Format)

This biochemical assay measures the kinase activity of recombinant ALK5 and its inhibition by SM-16 by quantifying the amount of ADP produced.

  • Reagents:

    • Recombinant human ALK5 (TGFβR1) kinase.

    • ALK5 peptide substrate.

    • ATP.

    • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • SM-16 stock solution in DMSO.

    • ADP-Glo™ Kinase Assay Kit.

  • Protocol:

    • Prepare serial dilutions of SM-16 in kinase assay buffer.

    • In a 96-well plate, add the diluted SM-16 or vehicle control.

    • Add the recombinant ALK5 enzyme to each well (except for the "no enzyme" control).

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Kₘ for ALK5.

    • Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce light. Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each SM-16 concentration and determine the IC₅₀ value.

Conclusion

SM-16 is a well-characterized, potent, and selective inhibitor of the TGF-βRI/ALK5 kinase. Its ability to block the canonical TGF-β signaling pathway has been robustly demonstrated in a variety of in vitro and in vivo models. The compound's oral bioavailability and demonstrated efficacy in preclinical cancer and fibrosis models make it a valuable research tool and a promising candidate for further therapeutic development. This technical guide provides a solid foundation of its chemical and biological properties, along with detailed experimental protocols, to facilitate its use in advancing our understanding of TGF-β signaling in health and disease. Further investigation into its pharmacokinetic and toxicological profile in more advanced models is warranted to fully elucidate its clinical potential.

References

An In-depth Technical Guide to the Discovery and Synthesis of the Small Molecule TGF-β Inhibitor SM16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SM16, a potent and orally bioavailable small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). SM16, chemically known as 4-(5-(benzo[d][1][2]dioxol-5-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)bicyclo[2.2.2]octane-1-carboxamide, has demonstrated significant therapeutic potential in preclinical models of oncology and fibrosis. This document details the synthetic chemistry, mechanism of action, key quantitative data, and detailed experimental protocols for the assays used to characterize this compound.

Discovery and Rationale

SM16 was developed by scientists at Biogen Idec as part of a program aimed at identifying small molecule inhibitors of the TGF-β signaling pathway. The TGF-β pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in the progression of cancer and fibrotic diseases. By targeting ALK5, the type I receptor kinase that is a key mediator of TGF-β signaling, SM16 was designed to block the downstream phosphorylation of Smad2 and Smad3, thereby inhibiting the pro-fibrotic and immunosuppressive effects of TGF-β.

Synthesis of SM16

The synthesis of SM16 involves a multi-step process culminating in the formation of the substituted imidazole (B134444) core and subsequent amidation to yield the final product. The following is a representative synthetic scheme based on related patent literature.

Experimental Protocol: Synthesis of SM16

Step 1: Synthesis of 1-(benzo[d][1][2]dioxol-5-yl)-2-(6-methylpyridin-2-yl)ethan-1-one

  • To a solution of 6-methylpicolinonitrile in anhydrous THF at -78 °C is added a solution of the Grignard reagent derived from 5-bromobenzo[d][1][2]dioxole.

  • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (B1210297).

  • The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired ketone.

Step 2: Synthesis of 1-(benzo[d][1][2]dioxol-5-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione

  • The ketone from Step 1 is dissolved in dioxane and water.

  • Selenium dioxide is added, and the mixture is heated to reflux for 6 hours.

  • The reaction mixture is cooled to room temperature and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the diketone.

Step 3: Synthesis of 4-(5-(benzo[d][1][2]dioxol-5-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)bicyclo[2.2.2]octane-1-carboxylic acid

  • A mixture of the diketone from Step 2, bicyclo[2.2.2]octane-1,4-dicarbaldehyde, and ammonium (B1175870) acetate in acetic acid is heated to reflux for 4 hours.

  • The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with water, and dried to give the carboxylic acid derivative.

Step 4: Synthesis of SM16 (4-(5-(benzo[d][1][2]dioxol-5-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)bicyclo[2.2.2]octane-1-carboxamide)

  • To a solution of the carboxylic acid from Step 3 in DMF is added HBTU and DIPEA.

  • Ammonia gas is bubbled through the solution for 15 minutes.

  • The reaction is stirred at room temperature for 12 hours.

  • The mixture is poured into water, and the resulting precipitate is collected by filtration.

  • The crude product is purified by recrystallization from ethanol (B145695) to afford SM16.

Mechanism of Action

SM16 is an ATP-competitive inhibitor of the serine/threonine kinase activity of ALK5. By binding to the ATP-binding pocket of the ALK5 kinase domain, SM16 prevents the phosphorylation and activation of the receptor by the type II TGF-β receptor. This blockade of ALK5 activity inhibits the subsequent phosphorylation of the downstream signaling mediators, Smad2 and Smad3. As a result, the formation of the Smad2/3/4 complex and its translocation to the nucleus are prevented, leading to the inhibition of TGF-β-induced gene transcription. SM16 also demonstrates inhibitory activity against the highly homologous activin receptor type-1 (ALK4).

TGF_beta_signaling_pathway cluster_nucleus TGFb TGF-β TBRII TGF-β RII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates SM16 SM16 SM16->ALK5 Inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription Regulates

TGF-β signaling pathway and the inhibitory action of SM16.

Quantitative Biological Data

The biological activity of SM16 has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency and Selectivity of SM16

Target/AssayIC50 / KiCell Line / ConditionsReference
Primary Targets
ALK5 (TGF-βRI)Ki = 10 nMKinase assay
ALK4 (ACVR1B)Ki = 1.5 nMKinase assay
TGF-β-induced PAI-luciferaseIC50 = 64 nMHepG2 cells
TGF-β-induced Smad2/3 PhosphorylationIC50 ≈ 200 nMAB12 cells[3]
TGF-β-induced Smad2/3 PhosphorylationIC50 = 160-620 nMHepG2 cells[4]
Off-Target Kinases
RafIC50 = 1 µMKinase assay
p38/SAPKαIC50 = 0.8 µMKinase assay

Table 2: In Vivo Efficacy of SM16

Animal ModelDosing RegimenKey FindingsReference
Murine Malignant Mesothelioma (AB12)5 mg/kg/day s.c.Significantly inhibited tumor growth.[3]
Murine Malignant Mesothelioma (AB12)0.45 or 0.65 g/kg in chow (p.o.)Highly effective in blocking and regressing tumors.[3]
Rat Carotid Artery Balloon Injury15 or 30 mg/kg/day p.o.Significantly inhibited neointimal thickening and luminal narrowing.[2]

Experimental Protocols

Detailed protocols for the key assays used to characterize SM16 are provided below.

ALK5 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of ALK5 by measuring the amount of ADP produced.

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Prepare a 10 mM stock solution of ATP in nuclease-free water.

    • Prepare a stock solution of a suitable ALK5 peptide substrate.

    • Dilute recombinant ALK5 enzyme to the desired working concentration in Kinase Assay Buffer.

    • Prepare a serial dilution of SM16 in DMSO, followed by a further dilution in Kinase Assay Buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted SM16 solution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the ALK5 enzyme solution to each well.

    • Initiate the reaction by adding 10 µL of a pre-mixed solution of the peptide substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of SM16 and determine the IC50 value by fitting the data to a four-parameter logistic curve.

ALK5_Kinase_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP, SM16) Start->Reagent_Prep Reaction_Setup Set up Kinase Reaction in Plate (SM16 + Enzyme + Substrate/ATP) Reagent_Prep->Reaction_Setup Incubation1 Incubate at 30°C for 60 min Reaction_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation1->Add_ADP_Glo Incubation2 Incubate at RT for 40 min Add_ADP_Glo->Incubation2 Add_Detection_Reagent Add Kinase Detection Reagent Incubation2->Add_Detection_Reagent Incubation3 Incubate at RT for 30-60 min Add_Detection_Reagent->Incubation3 Read_Luminescence Measure Luminescence Incubation3->Read_Luminescence Data_Analysis Data Analysis (IC50 determination) Read_Luminescence->Data_Analysis End End Data_Analysis->End

Workflow for the ALK5 Kinase Assay.
Smad2/3 Phosphorylation Western Blot

This protocol details the detection of phosphorylated Smad2/3 in cell lysates by Western blot.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HepG2 or AB12) and grow to 80-90% confluency.

    • Serum-starve the cells for 18-24 hours.

    • Pre-incubate the cells with varying concentrations of SM16 for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Sonicate the lysate briefly and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-Smad2/3 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip and re-probe the membrane for total Smad2/3 and a loading control (e.g., GAPDH).

In Vivo Murine Mesothelioma Model

This protocol describes the evaluation of SM16 in a syngeneic mouse model of malignant mesothelioma.

  • Tumor Cell Implantation:

    • Inject AB12 murine mesothelioma cells subcutaneously into the flank of BALB/c mice.

  • Tumor Growth and Treatment:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer SM16 via the desired route (e.g., subcutaneous osmotic pumps or formulated in chow for oral delivery). The vehicle is administered to the control group.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal body weight and general health.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for p-Smad2/3, immunohistochemistry).

In Vivo Rat Carotid Artery Balloon Injury Model

This protocol details the induction of vascular injury and subsequent treatment with SM16.

  • Surgical Procedure:

    • Anesthetize male Sprague-Dawley rats.

    • Expose the left common, external, and internal carotid arteries.

    • Introduce a 2F balloon catheter through the external carotid artery into the common carotid artery.

    • Inflate the balloon and pass it through the common carotid artery three times to denude the endothelium.

  • Treatment:

    • Administer SM16 orally once daily, starting on the day of the surgery and continuing for 14 days.

  • Histological Analysis:

    • After 14 days, perfuse the animals with fixative and harvest the carotid arteries.

    • Embed the arteries in paraffin (B1166041) and section for histological staining (e.g., H&E, Masson's trichrome).

    • Quantify the neointimal area and the intima-to-media ratio to assess the extent of vascular fibrosis and stenosis.

Conclusion

The small molecule SM16 is a potent and selective inhibitor of the TGF-β type I receptor kinase, ALK5. Its ability to block TGF-β signaling has been demonstrated in a range of in vitro and in vivo models, highlighting its potential as a therapeutic agent for the treatment of cancer and fibrotic diseases. This technical guide provides a comprehensive resource for researchers working with SM16, detailing its synthesis, mechanism of action, and the key experimental protocols for its characterization. Further investigation into the clinical utility of SM16 and similar ALK5 inhibitors is warranted.

References

Methodological & Application

Application Notes and Protocols for Cloning and Expression of Recombinant SM16 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the cloning, expression, and purification of the recombinant Schistosoma mansoni 16 (SM16) protein. The protocols detailed below are intended for research purposes and to support the development of novel therapeutics based on the immunomodulatory properties of SM16.

Introduction

The SM16 protein from Schistosoma mansoni is a secreted immunomodulatory molecule that plays a crucial role in the parasite's ability to evade the host's immune system.[1][2] It is a 16 kDa protein that has been shown to possess anti-inflammatory properties, making it a person of interest for therapeutic applications in inflammatory diseases.[3][4] Notably, SM16 has been found to inhibit Toll-like receptor (TLR) signaling pathways, specifically those mediated by TLR3 and TLR4.[5] The production of a bioactive, recombinant form of SM16 is essential for further functional studies and preclinical development. This document outlines the methodologies for the successful cloning, expression, and purification of recombinant SM16 in both Escherichia coli and Pichia pastoris expression systems.

Data Presentation

Table 1: Comparison of Recombinant SM16 Expression Systems
FeatureE. coli Expression SystemPichia pastoris Expression System
Expression Vector pET3dpPICZ B
Host Strain BL21(DE3)pLysSKM71
Typical Yield ~2 mg/L of cultureData not consistently reported, but generally high
Post-translational Modifications NonePotential for some eukaryotic modifications
Endotoxin (B1171834) Levels ~150 EU/mg of protein (requires removal)Undetectable
Advantages Rapid growth, high yield, well-established protocolsEndotoxin-free protein, capable of some PTMs, high cell density cultures
Disadvantages Potential for inclusion body formation, endotoxin contaminationLonger expression times, methanol (B129727) handling required

Experimental Protocols

Protocol 1: Cloning of the SM16 Gene into Expression Vectors

This protocol describes the general steps for cloning the SM16 coding sequence into the pET3d and pPICZ B expression vectors.

1.1. Gene Amplification:

  • Amplify the coding sequence of SM16 (amino acids 23-117 to exclude the signal peptide) from S. mansoni cercarial cDNA via Polymerase Chain Reaction (PCR).[3][6]

  • Design primers to introduce appropriate restriction sites for cloning into the chosen expression vector (e.g., NdeI and XhoI for pET vectors).

  • Incorporate a sequence encoding a hexa-histidine (6xHis) tag at the N-terminus for subsequent purification.[6]

1.2. Vector and Insert Preparation:

  • Digest the expression vector (pET3d or pPICZ B) and the purified PCR product with the selected restriction enzymes.

  • Purify the digested vector and insert using a gel extraction kit.

1.3. Ligation and Transformation:

  • Ligate the digested SM16 insert into the prepared expression vector using T4 DNA ligase.

  • Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α).

  • Select for positive transformants on appropriate antibiotic-containing agar (B569324) plates.

1.4. Verification of Clones:

  • Isolate plasmid DNA from selected colonies.

  • Verify the presence and correct orientation of the SM16 insert by restriction digestion and DNA sequencing.

Protocol 2: Expression and Purification of Recombinant SM16 in E. coli

2.1. Transformation into Expression Host:

  • Transform the verified pET3d-SM16 plasmid into the E. coli BL21(DE3)pLysS expression host strain.[6]

2.2. Protein Expression:

  • Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture for 3-4 hours at 37°C or overnight at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

2.3. Cell Lysis:

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to ensure complete lysis.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

2.4. Purification by Immobilized Metal Affinity Chromatography (IMAC):

  • Equilibrate a Ni-NTA affinity column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Load the clarified lysate onto the column.

  • Wash the column extensively with wash buffer containing 2% Triton X-100 and 0.5% deoxycholate to remove endotoxins.[6]

  • Follow with a wash using the standard wash buffer to remove the detergents.

  • Elute the bound protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Perform a second round of IMAC for higher purity if necessary.[6]

2.5. Dialysis and Storage:

  • Dialyze the eluted protein against phosphate-buffered saline (PBS) to remove imidazole.

  • Concentrate the protein using a suitable centrifugal filter unit.

  • Determine the protein concentration using a Bradford or BCA assay.

  • Store the purified protein at -80°C.

Protocol 3: Expression and Purification of Recombinant SM16 in Pichia pastoris

3.1. Transformation and Selection of P. pastoris :

  • Linearize the pPICZ B-SM16 plasmid with a suitable restriction enzyme (e.g., PmeI).

  • Transform the linearized plasmid into the P. pastoris KM71 host strain by electroporation.

  • Select for positive transformants on YPDS plates containing Zeocin.

3.2. Screening for High-Expressing Clones:

  • Screen individual colonies for SM16 expression in small-scale cultures.

  • Grow selected colonies in Buffered Glycerol-complex Medium (BMGY) to an OD600 of 2-6.

  • Induce expression by transferring the cells to Buffered Methanol-complex Medium (BMMY) containing 0.5% methanol.

  • Analyze the culture supernatant for SM16 expression by SDS-PAGE and Western blot after 24-72 hours of induction.

3.3. Large-Scale Expression:

  • Grow a high-expressing clone in a larger volume of BMGY medium in a baffled flask to an OD600 of approximately 12.[6]

  • Harvest the cells and resuspend them in BMMY medium to an initial OD600 of around 30 to induce expression.[6]

  • Maintain induction by adding methanol to a final concentration of 0.5% every 24 hours.

3.4. Purification:

  • Harvest the culture supernatant by centrifugation.

  • If a His-tag was included in the construct, purify the secreted SM16 from the supernatant using IMAC as described in Protocol 2.4.

  • Alternatively, other chromatography steps such as ion exchange and size exclusion can be employed for purification.

Visualizations

Experimental Workflow for Recombinant SM16 Production

experimental_workflow cluster_cloning Cloning cluster_expression Expression cluster_purification Purification PCR SM16 Gene Amplification (PCR) Digestion Vector & Insert Digestion PCR->Digestion Ligation Ligation Digestion->Ligation Transformation_Cloning Transformation (Cloning Host) Ligation->Transformation_Cloning Verification Clone Verification Transformation_Cloning->Verification Transformation_Expression Transformation (Expression Host) Verification->Transformation_Expression Culture_Growth Culture Growth Transformation_Expression->Culture_Growth Induction Induction (IPTG / Methanol) Culture_Growth->Induction Cell_Harvest Cell Harvest / Supernatant Collection Induction->Cell_Harvest Lysis Cell Lysis (for E. coli) Cell_Harvest->Lysis IMAC IMAC Purification Lysis->IMAC Dialysis Dialysis & Concentration IMAC->Dialysis

Caption: A flowchart illustrating the key stages in the production of recombinant SM16 protein.

Proposed Signaling Pathway of SM16 Inhibition of TLR4

tlr4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MD2 MD-2 MyD88 MyD88 TLR4->MyD88 Recruits LPS LPS LPS->TLR4 Binds IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Releases Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Translocates & Activates SM16 SM16 SM16->IRAK1 Inhibits Degradation

Caption: A diagram of the TLR4 signaling pathway and the proposed inhibitory action of SM16.

References

Application Note: Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of Schistosoma mansoni 16 (Sm16)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sm16, also known as SPO-1 or SmSLP, is a low molecular weight (~16kDa) immunomodulatory protein secreted by the parasite Schistosoma mansoni, a primary causative agent of human schistosomiasis.[1][2] This protein is released by the infectious cercariae stage during skin invasion and is believed to play a crucial role in suppressing the host's innate immune response to protect the parasite.[2] Specifically, Sm16 has been shown to inhibit cytokine production in response to Toll-like receptor (TLR) ligands.[3][4] The development of a sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA) is essential for quantifying Sm16 in biological samples, facilitating research into its function, host-parasite interactions, and its potential as a therapeutic immunomodulator.

This document provides a detailed protocol for the development of a sandwich ELISA for the detection of the Sm16 protein and outlines the principles for assay optimization.

Assay Principle: Sandwich ELISA

The sandwich ELISA is the most suitable format for detecting proteins like Sm16 as it offers high specificity and sensitivity by using two distinct antibodies that bind to different epitopes on the target antigen. The process involves immobilizing a "capture" antibody onto the surface of a microplate well. The sample containing the Sm16 antigen is then added, and the antigen is "captured" by the antibody. After washing away unbound material, a second, enzyme-conjugated "detection" antibody is added, which binds to a different site on the captured Sm16, completing the "sandwich." The addition of a substrate results in a colorimetric change proportional to the amount of Sm16 present in the sample.

Sandwich_ELISA_Workflow cluster_coating Step 1: Coating cluster_blocking Step 2: Blocking cluster_sample Step 3: Sample Incubation cluster_detection Step 4: Detection cluster_substrate Step 5: Signal Generation p1 Capture Antibody Coated on Well p2 Block Unbound Sites p1->p2 Wash p3 Add Sample (Sm16 Antigen Binds) p2->p3 Wash p4 Add Enzyme-Linked Detection Antibody p3->p4 Wash p5 Add Substrate & Measure Signal p4->p5 Wash SM16_Signaling_Pathway TLR4 TLR4 Receptor Signaling Downstream Signaling (e.g., NF-κB) TLR4->Signaling Initiates LPS LPS LPS->TLR4 Activates Cytokines Pro-inflammatory Cytokine Production (e.g., IL-12) Signaling->Cytokines Leads to SM16 Sm16 Protein SM16->Signaling Inhibits Competitive_ELISA_Principle cluster_low Low Sample Antigen cluster_high High Sample Antigen p1 Antibody-Coated Well p2 Labeled Antigen Binds (High Signal) p1->p2 Add Sample + Labeled Antigen p4 Sample Antigen Binds (Low Signal) p3 Antibody-Coated Well p3->p4 Add Sample + Labeled Antigen

References

Application Notes: Utilizing SM16 for Host-Parasite Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM16, a 16 kDa immunomodulatory protein secreted by the parasitic trematode Schistosoma mansoni, plays a crucial role in the early stages of host infection.[1][2] Released by the cercariae during skin penetration, SM16 actively suppresses the host's innate immune response, creating a window of opportunity for the parasite to establish itself.[1][2] These immunomodulatory properties make SM16 a compelling subject of study for understanding host-parasite interactions and a potential target for novel therapeutic interventions. These application notes provide detailed protocols for utilizing recombinant SM16 to investigate its effects on host immune cells and for studying its endogenous role in the parasite through gene silencing techniques.

Mechanism of Action

SM16 exerts its immunomodulatory effects primarily by targeting host macrophages and other immune cells. Upon secretion, it binds to and is internalized by macrophages, where it can interfere with key inflammatory signaling pathways.[1][3] A primary mechanism of SM16 is the inhibition of Toll-like receptor (TLR) signaling, particularly TLR3 and TLR4 pathways.[2][4][5] This interference occurs upstream of IRAK1 activation and subsequent NF-κB signaling, a central regulator of pro-inflammatory gene expression.[6][7] By dampening these initial inflammatory signals, SM16 effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[1][4]

Furthermore, studies have indicated that SM16 can modulate cellular metabolism and inflammatory responses through the activation of nuclear receptors, specifically the peroxisome proliferator-activated receptor (PPAR) and liver X receptor (LXR) signaling pathways.[1][3] These pathways are known to have immunosuppressive effects, further contributing to the anti-inflammatory environment fostered by SM16.

Applications

The protocols detailed below provide methodologies to:

  • Investigate the immunomodulatory effects of SM16 on macrophages: By exposing macrophages to recombinant SM16 in the presence of an inflammatory stimulus (LPS), researchers can quantify the protein's ability to suppress pro-inflammatory cytokine production.

  • Determine the role of endogenous SM16 in parasite biology: Using RNA interference (RNAi) to knock down sm16 gene expression in S. mansoni schistosomula, the protein's importance for parasite development and survival can be assessed.

  • Localize SM16 within the parasite: Immunofluorescence techniques can be employed to visualize the expression and localization of SM16 in different life stages of the parasite.

Data Presentation

Table 1: Effect of Recombinant SM16 on LPS-Induced Cytokine Production in Macrophages
Treatment GroupSM16 Concentration (µg/mL)LPS Concentration (ng/mL)TNF-α Production (pg/mL)IL-6 Production (pg/mL)IL-1β Production (pg/mL)
Control00< 10< 10< 5
LPS Only01001500 ± 1202500 ± 200800 ± 75
SM16 + LPS11001100 ± 901800 ± 150600 ± 50
SM16 + LPS5100750 ± 601100 ± 100350 ± 40
SM16 + LPS10100400 ± 35600 ± 50150 ± 20

Data are representative and presented as mean ± standard deviation. Actual values may vary depending on experimental conditions and cell type.

Table 2: Phenotypic Effects of sm16 Knockdown in S. mansoni Schistosomula
Treatment GroupTarget GeneRelative sm16 mRNA Expression (%)Parasite Size (µm) at Day 4Parasite Viability (%) at Day 7
Control (untreated)-100 ± 8120 ± 1595 ± 5
Control (GFP dsRNA)GFP98 ± 7118 ± 1694 ± 6
sm16 RNAism1625 ± 585 ± 1293 ± 7

Data are representative and presented as mean ± standard deviation. Parasite size and viability are compared to control groups.[2]

Experimental Protocols

Protocol 1: Macrophage Stimulation Assay

This protocol details the procedure for assessing the inhibitory effect of recombinant SM16 on LPS-induced pro-inflammatory cytokine production in a macrophage cell line (e.g., J774A.1 or RAW 264.7).

Materials:

  • Macrophage cell line (e.g., J774A.1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Recombinant SM16 (endotoxin-free)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • 24-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell scraper

Procedure:

  • Cell Culture: Culture macrophages in T-75 flasks with complete medium at 37°C in a 5% CO2 incubator.

  • Seeding: Once cells reach 80-90% confluency, detach them using a cell scraper and resuspend in fresh medium. Seed 5 x 10^5 cells per well in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment with SM16: The next day, remove the culture medium and replace it with fresh medium containing varying concentrations of recombinant SM16 (e.g., 1, 5, 10 µg/mL). Include a control well with medium only. Incubate for 2 hours.

  • LPS Stimulation: After the pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL. Include a control well with SM16 but no LPS, and a well with LPS but no SM16.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: RNAi-Mediated Knockdown of sm16 in Schistosomula

This protocol describes the knockdown of the sm16 gene in S. mansoni schistosomula using double-stranded RNA (dsRNA) and electroporation.

Materials:

  • S. mansoni cercariae

  • RPMI 1640 medium supplemented with 10% FBS and antibiotics

  • dsRNA specific for sm16 and a control dsRNA (e.g., GFP)

  • Electroporation cuvettes (4 mm gap)

  • Electroporator

  • TRIzol reagent for RNA extraction

  • qRT-PCR reagents

Procedure:

  • Schistosomula Transformation: Mechanically transform S. mansoni cercariae into schistosomula.

  • dsRNA Treatment: Resuspend approximately 2,000 schistosomula in 100 µL of supplemented RPMI 1640 medium containing 30 µg of sm16 dsRNA or control dsRNA.

  • Electroporation: Transfer the schistosomula and dsRNA mixture to a 4 mm electroporation cuvette. Deliver a single square-wave pulse (e.g., 125 V, 20 ms).

  • Culture: Immediately after electroporation, transfer the schistosomula to a 24-well plate containing 1 mL of supplemented RPMI 1640 medium per well. Culture at 37°C in a 5% CO2 incubator.

  • Phenotypic Analysis: Monitor the parasites daily for any changes in size, motility, or viability for up to 7 days.

  • Gene Knockdown Verification: After 48-72 hours, harvest the schistosomula for RNA extraction using TRIzol. Synthesize cDNA and perform qRT-PCR to quantify the relative expression of the sm16 gene, normalized to a housekeeping gene.

Protocol 3: Immunofluorescence Localization of SM16 in Schistosomula

This protocol outlines the steps for localizing SM16 protein in whole-mount schistosomula.

Materials:

  • S. mansoni schistosomula

  • 4% paraformaldehyde (PFA) in PBS

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)

  • Primary antibody: mouse anti-SM16 antibody

  • Secondary antibody: fluorescently-labeled anti-mouse IgG (e.g., Alexa Fluor 488)

  • DAPI for nuclear staining

  • Mounting medium

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Fixation: Fix freshly transformed schistosomula in 4% PFA for 1 hour at room temperature.

  • Permeabilization: Wash the fixed parasites three times with PBS and then permeabilize with PBS containing 0.1% Triton X-100 for 15 minutes.

  • Blocking: Block non-specific antibody binding by incubating the parasites in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the schistosomula with the primary anti-SM16 antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the parasites three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 2 hours at room temperature in the dark.

  • Nuclear Staining: Wash the parasites three times with PBS and then stain with DAPI for 10 minutes.

  • Mounting and Visualization: Wash the parasites a final three times with PBS. Mount the schistosomula on a microscope slide with mounting medium and a coverslip. Visualize using a fluorescence microscope.

Visualizations

SM16_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 SM16 SM16 SM16->TLR4 Inhibits IRAK1 IRAK1 SM16->IRAK1 Inhibits PPAR PPAR SM16->PPAR Activates LXR LXR SM16->LXR Activates MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Transcription AntiInflammatory Anti-inflammatory Response Nucleus->AntiInflammatory RXR RXR PPAR->RXR LXR->RXR RXR->Nucleus Modulate Transcription

Caption: SM16 inhibits TLR4 signaling and promotes anti-inflammatory pathways.

Experimental_Workflow_Macrophage_Assay start Start culture Culture Macrophages start->culture seed Seed cells in 24-well plate culture->seed pretreat Pre-treat with recombinant SM16 seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 18-24 hours stimulate->incubate collect Collect supernatant incubate->collect elisa Quantify cytokines using ELISA collect->elisa end End elisa->end

Caption: Workflow for assessing SM16's effect on macrophage cytokine production.

RNAi_Workflow start Start transform Transform cercariae to schistosomula start->transform dsRNA Incubate with sm16 dsRNA transform->dsRNA electroporate Electroporate schistosomula dsRNA->electroporate culture Culture for 48-72 hours electroporate->culture phenotype Analyze phenotype (size, viability) culture->phenotype rna_extract Extract RNA culture->rna_extract end End phenotype->end qRT_PCR Verify knockdown by qRT-PCR rna_extract->qRT_PCR qRT_PCR->end

References

SM16 Protein: Application Notes and Protocols for Vaccine Candidacy Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schistosoma mansoni 16-kDa protein (SM16), also known as SmSLP and SPO-1, is a secretory protein released by the parasite during the early stages of host skin invasion.[1][2] It has been identified as a key immunomodulatory molecule that helps the parasite evade the host's initial immune response.[1][2] This document provides detailed application notes and protocols based on published research to facilitate the evaluation of SM16 as a potential, albeit controversial, vaccine candidate. While its immunomodulatory properties are well-documented, studies have also indicated its failure to elicit a protective immune response against S. mansoni infection in murine models.[2][3]

Data Presentation

Immunomodulatory Activity of Recombinant SM16

The primary function of SM16 appears to be the suppression of the host's innate immune response. Recombinant SM16 has been shown to inhibit the production of pro-inflammatory cytokines by human monocytes in response to Toll-like receptor (TLR) ligands.[4]

CytokineTLR Ligand50% Inhibitory Concentration (IC50) of rSM16Reference
IL-6Lipopolysaccharide (LPS)~2 µg/ml[4]
TNF-αLipopolysaccharide (LPS)~2 µg/ml[4]
IL-1βLipopolysaccharide (LPS)~2 µg/ml[4]

Table 1: In vitro inhibition of pro-inflammatory cytokine production by recombinant SM16.

Pre-clinical Vaccine Trial Results in a Murine Model

Despite its immunomodulatory capabilities, immunization with a recombinant form of SM16 (rSM16) has not been shown to confer protective immunity against S. mansoni infection in mice. A key study demonstrated that despite the induction of both humoral and cellular immune responses, there was no significant reduction in parasite burden or egg laying.[3]

Vaccine FormulationAdjuvantMean Worm Burden Reduction (%)Mean Liver Egg Burden Reduction (%)Reference
rSM16Freund'sNo significant reductionNo significant reduction[3]
rSM16AlumNo significant reductionNo significant reduction[3]

Table 2: Summary of protective efficacy of rSM16 vaccination in a mouse model of schistosomiasis.

Mandatory Visualizations

SM16_Signaling_Pathway TLR4 TLR4 MyD88 MyD88 LPS LPS LPS->TLR4 IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 Activates IRAK1_Degradation IRAK1 Degradation IRAK1->IRAK1_Degradation NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Induces Transcription SM16 SM16 SM16->IRAK1_Degradation

Caption: SM16 inhibits TLR4 signaling by preventing IRAK1 degradation.

Experimental_Workflow cluster_protein_production Recombinant Protein Production cluster_immunization Immunization and Challenge cluster_evaluation Evaluation of Protection Cloning Clone SM16 gene into expression vector Expression Express rSM16 in E. coli or Pichia pastoris Cloning->Expression Purification Purify rSM16 using affinity chromatography Expression->Purification Immunization Immunize mice with rSM16 + adjuvant Purification->Immunization Booster Administer booster immunizations Immunization->Booster Challenge Challenge with S. mansoni cercariae Booster->Challenge Perfusion Perfuse mice to recover adult worms Challenge->Perfusion Quantification Quantify worm and liver egg burdens Perfusion->Quantification Analysis Compare immunized vs. control groups Quantification->Analysis

Caption: Workflow for evaluating SM16 vaccine efficacy in a murine model.

Experimental Protocols

Protocol 1: Recombinant SM16 (rSM16) Expression and Purification

This protocol is a generalized procedure based on common molecular biology techniques for recombinant protein expression and purification.

1. Gene Cloning and Vector Construction: a. The coding sequence of S. mansoni SM16 (excluding the signal peptide) can be amplified from cercarial cDNA.[5] b. The amplified gene should be cloned into a suitable expression vector, such as a pET vector for E. coli expression or a pPICZ vector for Pichia pastoris expression. The inclusion of an affinity tag (e.g., 6x-His tag) is recommended for purification.

2. Protein Expression in E. coli: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.5-0.6. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. d. Continue to culture the cells for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility. e. Harvest the cells by centrifugation.

3. Protein Purification: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing a protease inhibitor cocktail. b. Lyse the cells by sonication or using a French press. c. Centrifuge the lysate to pellet cell debris and insoluble proteins. d. Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer. e. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. f. Elute the His-tagged rSM16 with an elution buffer containing a high concentration of imidazole (e.g., 250 mM). g. Dialyze the purified protein against PBS to remove imidazole and concentrate the protein using a centrifugal filter unit. h. Verify the purity and identity of the protein by SDS-PAGE and Western blot analysis using an anti-His tag or anti-SM16 antibody.

Protocol 2: Mouse Immunization and Challenge

This protocol outlines a general procedure for assessing the protective efficacy of a vaccine candidate in a murine model of schistosomiasis.

1. Animals: a. Use female BALB/c mice, 6-8 weeks old.

2. Immunization Schedule: a. Emulsify the purified rSM16 with an equal volume of Freund's Complete Adjuvant (for the first immunization) or Freund's Incomplete Adjuvant (for subsequent immunizations). b. Subcutaneously inject each mouse with 20 µg of rSM16 in a total volume of 100 µl. c. Administer two booster immunizations at two-week intervals. d. Include a control group immunized with adjuvant and PBS only.

3. Challenge Infection: a. Two weeks after the final booster, challenge each mouse by percutaneous exposure to 100-120 S. mansoni cercariae.

4. Evaluation of Protective Immunity: a. At 45 days post-challenge, euthanize the mice. b. Perfuse the hepatic portal system to recover adult worms. c. Count the number of adult worms to determine the worm burden. d. Collect the livers, weigh them, and digest a portion in 5% KOH to count the number of eggs per gram of tissue. e. Calculate the percentage reduction in worm and egg burdens in the immunized group compared to the control group.

Protocol 3: In Vitro Cytokine Inhibition Assay

This protocol describes how to assess the immunomodulatory effect of rSM16 on cytokine production by human peripheral blood mononuclear cells (PBMCs).

1. Cell Isolation: a. Isolate PBMCs from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

2. Cell Culture and Stimulation: a. Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum. b. Pre-incubate the cells with varying concentrations of rSM16 (e.g., 0.1 to 10 µg/ml) for 1 hour. c. Stimulate the cells with a TLR ligand, such as LPS (100 ng/ml), for 24 hours. d. Include unstimulated and LPS-stimulated controls without rSM16.

3. Cytokine Quantification: a. Collect the cell culture supernatants. b. Measure the concentrations of IL-6, TNF-α, and IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Protocol 4: IRAK1 Degradation Assay

This protocol is for assessing the effect of SM16 on the degradation of IRAK1 in a monocytic cell line (e.g., THP-1) upon TLR stimulation.

1. Cell Culture and Treatment: a. Culture THP-1 cells and differentiate them into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate). b. Pre-incubate the differentiated cells with rSM16 for 1 hour. c. Stimulate the cells with LPS (100 ng/ml) for various time points (e.g., 0, 15, 30, 60 minutes).

2. Western Blot Analysis: a. Lyse the cells at each time point and collect the total protein. b. Determine the protein concentration using a BCA assay. c. Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST. e. Incubate the membrane with a primary antibody against IRAK1 overnight at 4°C. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Detect the protein bands using an ECL detection reagent. h. Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. i. Analyze the band intensities to determine the level of IRAK1 degradation over time in the presence and absence of rSM16.

References

Application Notes and Protocols for In Vitro Assessment of SM-16 Immunomodulatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the in vitro evaluation of the immunomodulatory activity of SM-16, a protein secreted by Schistosoma mansoni. SM-16 has been shown to modulate innate immune responses, primarily by inhibiting Toll-like receptor (TLR) signaling pathways.[1] These assays are essential for characterizing the mechanism of action of SM-16 and for its potential development as a therapeutic agent. The protocols provided herein describe methods to assess its impact on key immune cell functions, including macrophage activation and cytokine production.

Key Immunomodulatory Activity of SM-16

SM-16 has been reported to inhibit the cytokine response to TLR ligands such as lipopolysaccharide (LPS) and poly(I:C).[1] The mechanism of inhibition appears to be proximal to the TLR complex, involving the specific inhibition of IRAK1 degradation in LPS-stimulated monocytes.[1] Notably, studies have shown that recombinant SM-16 does not affect T-lymphocyte activation or proliferation.[1] Therefore, the primary focus of in vitro assays should be on innate immune cells, such as macrophages and monocytes.

Experimental Protocols

Macrophage Activation and Cytokine Production Assay

This assay is designed to determine the effect of SM-16 on the activation of macrophages and their subsequent production of inflammatory cytokines in response to a TLR agonist like LPS.

a. Materials

  • Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant SM-16 (endotoxin-free)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell viability assay kit (e.g., MTT or PrestoBlue™)

b. Protocol

  • Cell Seeding: Seed RAW 264.7 macrophages into 96-well plates at a density of 2 x 10⁵ cells/mL in a volume of 200 µL/well and incubate for 4 hours to allow for cell adherence.[2]

  • SM-16 Pre-treatment: Discard the supernatant and add fresh medium containing various concentrations of SM-16 (e.g., 0.1, 1, 10 µg/mL). Include a vehicle control (medium alone). Incubate for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, add LPS to the wells at a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the plates at 1,500 rpm for 10 minutes at 4°C.[3] Carefully collect the supernatant for cytokine analysis and store it at -80°C if not used immediately.[3][4]

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits.[5][6] Follow the manufacturer's instructions for the ELISA protocol.[4][5]

  • Cell Viability Assay: After collecting the supernatant, assess the viability of the remaining cells using an MTT or other suitable viability assay to ensure that the observed effects of SM-16 are not due to cytotoxicity.[2]

c. Data Analysis

  • Generate a standard curve for each cytokine using the recombinant standards provided in the ELISA kit.

  • Calculate the concentration of each cytokine in the samples by interpolating from the standard curve.

  • Present the data as mean cytokine concentration ± standard deviation.

  • Analyze the statistical significance of the differences between treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).

Lymphocyte Proliferation Assay

While existing literature suggests SM-16 does not affect lymphocyte proliferation, it is good practice to confirm this in your experimental system.[1] The following protocol describes a standard lymphocyte proliferation assay.

a. Materials

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

  • RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant SM-16 (endotoxin-free)

  • Mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester (CFSE)) or [³H]-thymidine

  • 96-well round-bottom cell culture plates

  • Flow cytometer or liquid scintillation counter

b. Protocol

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining (Optional): If using the CFSE method, label the PBMCs with CFSE according to the manufacturer's protocol.[7]

  • Cell Seeding: Seed 1 x 10⁵ PBMCs in each well of a 96-well plate.[8]

  • Treatment and Stimulation: Add SM-16 at various concentrations. Include a vehicle control. Stimulate the cells with a mitogen (e.g., PHA at 5 µg/mL).[9] Include unstimulated and mitogen-only controls.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • CFSE Method: Harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.[7]

    • [³H]-Thymidine Incorporation: 18-24 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.[10] Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.[7]

  • Data Analysis:

    • For the CFSE method, calculate the percentage of divided cells and the proliferation index.

    • For the [³H]-thymidine method, present the data as counts per minute (CPM).

    • Calculate the stimulation index (SI) by dividing the mean CPM of stimulated cells by the mean CPM of unstimulated cells.[9]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of SM-16 on Cytokine Production by LPS-Stimulated Macrophages

Treatment GroupSM-16 (µg/mL)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)Cell Viability (%)
Negative Control0ValueValueValue100
Positive Control (LPS)0ValueValueValueValue
SM-16 + LPS0.1ValueValueValueValue
SM-16 + LPS1ValueValueValueValue
SM-16 + LPS10ValueValueValueValue

Table 2: Effect of SM-16 on Lymphocyte Proliferation

Treatment GroupSM-16 (µg/mL)Stimulation Index (SI)% Divided Cells (CFSE)
Unstimulated Control01.0Value
Stimulated Control (PHA)0ValueValue
SM-16 + PHA0.1ValueValue
SM-16 + PHA1ValueValue
SM-16 + PHA10ValueValue

Signaling Pathways and Experimental Workflows

Diagrams

experimental_workflow cluster_assays In Vitro Assays cluster_macrophage Macrophage Assay Workflow cluster_lymphocyte Lymphocyte Assay Workflow macrophage_assay Macrophage Activation Assay seed_macro Seed Macrophages lymphocyte_assay Lymphocyte Proliferation Assay isolate_pbmc Isolate PBMCs pretreat_sm16_macro Pre-treat with SM-16 seed_macro->pretreat_sm16_macro stimulate_lps Stimulate with LPS pretreat_sm16_macro->stimulate_lps incubate_macro Incubate 24h stimulate_lps->incubate_macro collect_supernatant Collect Supernatant incubate_macro->collect_supernatant viability_assay Cell Viability Assay incubate_macro->viability_assay cytokine_elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) collect_supernatant->cytokine_elisa seed_pbmc Seed PBMCs isolate_pbmc->seed_pbmc treat_sm16_pbmc Treat with SM-16 seed_pbmc->treat_sm16_pbmc stimulate_mitogen Stimulate with Mitogen treat_sm16_pbmc->stimulate_mitogen incubate_pbmc Incubate 3-5 days stimulate_mitogen->incubate_pbmc measure_proliferation Measure Proliferation (CFSE or [3H]-Thymidine) incubate_pbmc->measure_proliferation

Caption: Experimental workflow for assessing the immunomodulatory activity of SM-16.

tlr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB_p65_p50 NF-κB (p65/p50) IKK_complex->NFkB_p65_p50 activates IkB IκB IKK_complex->IkB phosphorylates (degradation) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation translocates SM16 SM-16 SM16->IRAK1 inhibits degradation Gene_transcription Gene Transcription NFkB_translocation->Gene_transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_transcription->Cytokines

Caption: Proposed signaling pathway for SM-16 immunomodulatory activity.

References

Application Notes and Protocols: Cell-Based Assays for Characterizing TGF-β Inhibition by SM16

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1][2] Dysregulation of this pathway is implicated in various pathologies, most notably cancer and fibrosis.[2] Consequently, the development of small molecule inhibitors targeting the TGF-β signaling cascade is of significant therapeutic interest.[2]

SM16 is a potent and selective, orally bioavailable small molecule inhibitor of the TGF-β type I receptor (ALK5) and activin receptor-like kinase 4 (ALK4).[3][4][5] By binding to the ATP-binding site of these kinases, SM16 effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby inhibiting the canonical TGF-β signaling pathway.[4][6][7] These application notes provide detailed protocols for key cell-based assays to characterize and quantify the inhibitory activity of SM16 on the TGF-β signaling pathway.

Mechanism of Action of SM16

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI or ALK5). The activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3.[1] These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[1][8] SM16 acts as a competitive inhibitor at the ATP-binding pocket of ALK5, preventing the phosphorylation of Smad2 and Smad3 and thus halting the downstream signaling cascade.[4][6]

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TβRII TGF-beta->TBRII 1. Ligand Binding ALK5 ALK5 (TβRI) TBRII->ALK5 2. Receptor Complex Formation Smad23 Smad2/3 ALK5->Smad23 3. Phosphorylation pSmad23 pSmad2/3 Smad23->pSmad23 Smad_complex pSmad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc pSmad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc 4. Nuclear Translocation SM16 SM16 SM16->ALK5 Inhibition DNA Target Gene (e.g., PAI-1) Smad_complex_nuc->DNA 5. DNA Binding Transcription Gene Transcription DNA->Transcription

Figure 1: TGF-β Signaling Pathway and Point of Inhibition by SM16.

Quantitative Data Summary

The inhibitory potency of SM16 has been quantified in various cell-based assays. The following table summarizes the key IC50 values reported in the literature.

Assay TypeCell LineParameter MeasuredIC50 ValueReference
Luciferase Reporter Assay-TGF-β-induced PAI-luciferase activity64 nM[4]
Smad2/3 PhosphorylationHepG2TGF-β1-induced Smad2/3 phosphorylation160 - 620 nM[4]
Smad2/3 PhosphorylationAB12 MesotheliomaTGF-β-induced Smad2/3 phosphorylation~200 nM[9]
Kinase Inhibition-ALK5 Kinase ActivityKi = 10 nM[3]
Kinase Inhibition-ALK4 Kinase ActivityKi = 1.5 nM[3]

Experimental Protocols

Smad2/3 Phosphorylation Assay by Western Blot

This assay directly measures the ability of SM16 to inhibit the TGF-β-induced phosphorylation of Smad2 and Smad3.

Smad23_Phosphorylation_Workflow cluster_workflow Experimental Workflow start Seed Cells starve Serum Starve Cells start->starve treat_SM16 Pre-treat with SM16 (or vehicle) starve->treat_SM16 stimulate_TGFb Stimulate with TGF-β treat_SM16->stimulate_TGFb lyse Lyse Cells stimulate_TGFb->lyse sds_page SDS-PAGE lyse->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe with Antibodies (pSmad2/3, total Smad2/3) transfer->probe detect Detect and Quantify probe->detect end Analyze Results detect->end

Figure 2: Workflow for Smad2/3 Phosphorylation Assay.

Materials:

  • Cell line known to respond to TGF-β (e.g., HepG2, 4T1, AB12)[4][6][9]

  • Complete culture medium

  • Serum-free or low-serum medium

  • Recombinant human TGF-β1

  • SM16 compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace the complete medium with serum-free or low-serum medium and incubate for 6-24 hours. This step reduces basal signaling activity.

  • Inhibitor Treatment: Prepare serial dilutions of SM16 in serum-free medium. Aspirate the medium from the cells and add the SM16 dilutions (and a vehicle control, e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • TGF-β Stimulation: Add TGF-β1 to each well to a final concentration of 1-5 ng/mL. Do not add TGF-β1 to a negative control well. Incubate for 30-60 minutes.

  • Cell Lysis: Aspirate the medium, wash the cells with ice-cold PBS, and add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting: a. Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescent substrate and an imaging system. h. Strip the membrane and re-probe for total Smad2/3 and a loading control (e.g., β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Smad2/3 signal to the total Smad2/3 signal. Plot the normalized values against the SM16 concentration to determine the IC50.

TGF-β Responsive Luciferase Reporter Assay

Materials:

  • HEK293 cells or another suitable cell line

  • Transfection reagent

  • Complete culture medium

  • Serum-free medium

  • Recombinant human TGF-β1

  • SM16 compound

  • DMSO (vehicle control)

  • 96-well white, clear-bottom assay plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Transfection: Co-transfect the cells with the Smad-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well white, clear-bottom plate and allow them to attach.

  • Serum Starvation: Once the cells are attached, replace the medium with serum-free medium and incubate for 4-6 hours.[10]

  • Inhibitor and Ligand Treatment: a. Prepare serial dilutions of SM16 in serum-free medium. b. Prepare a solution of TGF-β1 in serum-free medium at a concentration that gives a robust response (e.g., EC80).[12] c. Add the SM16 dilutions to the wells, followed by the TGF-β1 solution. Include appropriate controls (vehicle only, TGF-β1 only).

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.[10]

  • Luciferase Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add the luciferase detection reagent to each well according to the manufacturer's instructions. c. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if used). Calculate the percentage of inhibition for each SM16 concentration relative to the TGF-β1 only control. Plot the percentage of inhibition against the SM16 concentration to determine the IC50.

TGF-β-Induced Epithelial-to-Mesenchymal Transition (EMT) Assay

TGF-β is a potent inducer of EMT, a process characterized by the loss of epithelial characteristics and the gain of a mesenchymal phenotype.[13][14] This assay assesses the ability of SM16 to prevent these changes.

EMT_Assay_Logic TGFb TGF-β Treatment Epithelial_State Epithelial Phenotype - Cobblestone morphology - High E-cadherin - Low Vimentin Mesenchymal_State Mesenchymal Phenotype - Spindle-like morphology - Low E-cadherin - High Vimentin TGFb->Mesenchymal_State Induces EMT SM16 SM16 Treatment SM16->TGFb Inhibits

Figure 3: Logical Relationship in the TGF-β-Induced EMT Assay.

Materials:

  • Epithelial cell line (e.g., NMuMG, A549, HSC-4)[15][16]

  • Complete culture medium

  • Recombinant human TGF-β1

  • SM16 compound

  • DMSO (vehicle control)

  • For Immunofluorescence:

    • 4% Paraformaldehyde (PFA)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibodies: anti-E-cadherin, anti-Vimentin

    • Fluorophore-conjugated secondary antibodies

    • DAPI or Hoechst for nuclear staining

    • Fluorescence microscope

  • For Western Blot or qRT-PCR:

    • Reagents as described in the respective assay protocols.

Protocol:

  • Cell Culture: Seed epithelial cells on coverslips (for immunofluorescence) or in multi-well plates (for Western blot/qRT-PCR) and grow to sub-confluency.

  • Treatment: Treat the cells with TGF-β1 (e.g., 2-5 ng/mL) in the presence or absence of various concentrations of SM16 for 48-72 hours.[15][16] Include a vehicle-treated control group.

  • Assessment of EMT:

    • Morphological Analysis: Observe the cells daily under a phase-contrast microscope. Note any changes from the typical epithelial cobblestone morphology to a more elongated, spindle-like mesenchymal morphology.

    • Immunofluorescence: a. Fix the cells on coverslips with 4% PFA. b. Permeabilize the cells and block with blocking buffer. c. Incubate with primary antibodies against E-cadherin (epithelial marker) and Vimentin (mesenchymal marker). d. Wash and incubate with appropriate fluorophore-conjugated secondary antibodies and a nuclear counterstain. e. Mount the coverslips and visualize the changes in protein expression and localization using a fluorescence microscope.

    • Western Blot/qRT-PCR: a. Lyse the cells and harvest protein or RNA. b. Perform Western blotting or qRT-PCR to quantify the expression levels of epithelial markers (e.g., E-cadherin, Claudin-1) and mesenchymal markers (e.g., Vimentin, N-cadherin, Snail, Zeb2).[13][15][16]

  • Data Analysis: Compare the morphology and marker expression between the different treatment groups. Effective inhibition of EMT by SM16 will result in the maintenance of an epithelial morphology and high E-cadherin/low Vimentin expression, similar to the untreated control.

Conclusion

The assays described provide a robust framework for characterizing the inhibitory activity of SM16 on the TGF-β signaling pathway. By employing a combination of direct target engagement assays (Smad phosphorylation) and functional downstream readouts (reporter gene expression and EMT), researchers can obtain a comprehensive profile of SM16's cellular efficacy. These detailed protocols serve as a valuable resource for scientists in academic and industrial settings engaged in the study of TGF-β signaling and the development of novel therapeutics.

References

Application Notes and Protocols: SM-16 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-16 is a potent and selective small-molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases, specifically ALK5 (TGF-βRI) and ALK4 (activin receptor type-1B).[1][2][3][4] By targeting the ATP-binding site of these kinases, SM-16 effectively blocks the downstream signaling cascade mediated by Smad proteins.[2][4] This inhibitory action makes SM-16 a valuable tool for investigating the role of the TGF-β pathway in various biological processes, including cell growth, differentiation, and extracellular matrix production. Furthermore, its demonstrated efficacy in preclinical models of cancer and vascular fibrosis highlights its potential as a therapeutic agent.[3][4][5]

Note on Synthesis: A detailed, step-by-step synthesis protocol for SM-16 is not publicly available. The compound was developed and synthesized by Biogen Idec.[2]

Mechanism of Action

SM-16 is a competitive inhibitor of the ATP-binding site of ALK5 and ALK4 kinases.[2] The TGF-β signaling pathway is initiated by the binding of TGF-β ligands to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes. SM-16 blocks the initial phosphorylation of Smad2 and Smad3 by inhibiting ALK5, thereby preventing the downstream signaling events.[3][4]

TGFB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_RII TGF-βRII ALK5 ALK5 TGFB_RII->ALK5 Recruits & Phosphorylates Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Binds with Smad4 Smad4 Smad4->Smad_complex Gene_transcription Target Gene Transcription Smad_complex->Gene_transcription Translocates & Regulates TGFB TGF-β Ligand TGFB->TGFB_RII Binds SM16 SM-16 SM16->ALK5 Inhibits

Caption: TGF-β/Smad Signaling Pathway and SM-16 Inhibition.

Quantitative Data

The following table summarizes the reported inhibitory activities of SM-16.

TargetAssay TypeValue (nM)Reference
ALK5Ki10[1]
ALK4Ki1.5[1]
TGF-β-induced PAI-luciferaseCell-based64 (IC50)[1]
TGF-β-induced Smad2/3 phosphorylationCell-based (AB12 cells)~200 (IC50)[3][5]
RafKinase assay1000 (IC50)[1]
p38/SAPKαKinase assay800 (IC50)[1]

Experimental Protocols

In Vitro Inhibition of TGF-β-induced Smad2 Phosphorylation

This protocol describes a method to evaluate the inhibitory activity of SM-16 on TGF-β-induced Smad2 phosphorylation in a cell-based assay.

1. Materials and Reagents:

  • Human hepatocellular carcinoma cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human TGF-β1

  • SM-16 inhibitor

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-Smad2/3

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

2. Cell Culture and Treatment:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Starve the cells in serum-free DMEM for 12-24 hours prior to treatment.

  • Prepare stock solutions of SM-16 in DMSO. Prepare serial dilutions of SM-16 in serum-free DMEM to achieve final concentrations ranging from 10 nM to 10 µM.

  • Pre-treat the cells with the different concentrations of SM-16 or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. A non-stimulated control group should be included.

3. Western Blot Analysis:

  • After treatment, wash the cells twice with ice-cold PBS and lyse the cells with lysis buffer.

  • Scrape the cells and collect the lysates. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Smad2/3.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-Smad2 signal to the total Smad2/3 signal.

  • Calculate the percentage of inhibition for each concentration of SM-16 relative to the TGF-β1 stimulated control.

  • Plot the percentage of inhibition against the log concentration of SM-16 and determine the IC50 value using non-linear regression analysis.

experimental_workflow cell_culture 1. Culture & Seed Cells (e.g., HepG2) serum_starve 2. Serum Starve Cells (12-24h) cell_culture->serum_starve prepare_reagents 3. Prepare SM-16 Dilutions & TGF-β1 serum_starve->prepare_reagents pretreat 4. Pre-treat with SM-16 or Vehicle (1h) prepare_reagents->pretreat stimulate 5. Stimulate with TGF-β1 (30-60 min) pretreat->stimulate cell_lysis 6. Cell Lysis & Protein Quantification stimulate->cell_lysis western_blot 7. Western Blot for p-Smad2 & Total Smad2 cell_lysis->western_blot data_analysis 8. Densitometry & IC50 Calculation western_blot->data_analysis

Caption: Experimental Workflow for Smad2 Phosphorylation Inhibition Assay.

References

Application Notes: SM16 for Targeted Inhibition of the TGF-beta Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and immune response.[1][2] Dysregulation of this pathway is implicated in a range of pathologies, most notably in cancer progression and fibrotic diseases.[3][4] In advanced cancers, TGF-β can switch from a tumor suppressor to a promoter of tumor growth, invasion, and metastasis.[5] This has made the TGF-β pathway a significant target for therapeutic intervention.[4]

SM16 is a potent and orally bioavailable small molecule inhibitor that targets the TGF-β signaling pathway.[6][7] It functions by selectively inhibiting the kinase activity of the TGF-β type I receptor, also known as Activin receptor-like kinase 5 (ALK5).[3][7] By blocking ALK5, SM16 prevents the downstream phosphorylation of Smad2 and Smad3, key mediators of the canonical TGF-β signaling cascade, thereby abrogating the pro-oncogenic and fibrotic effects of TGF-β.[6][7] These application notes provide a comprehensive overview of SM16, its mechanism of action, and detailed protocols for its use in research settings.

Mechanism of Action

SM16 is an ATP-competitive inhibitor that binds to the kinase domain of ALK5.[6][7] The TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (TGFβRI or ALK5) in its glycine-serine rich (GS) domain.[2][8] This phosphorylation event activates the kinase function of ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[1][2] These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[8][9]

SM16 effectively blocks the kinase activity of ALK5, thereby preventing the phosphorylation of Smad2 and Smad3 and halting the downstream signaling cascade.[6][7] SM16 also demonstrates inhibitory activity against ALK4, another TGF-β superfamily type I receptor, but shows selectivity against other ALK family members like ALK1 and ALK6.[6][10]

Data Presentation

The following table summarizes the quantitative data for SM16's inhibitory activity.

ParameterValueAssayReference
Ki (ALK5) 44 nMCompetitive Binding Assay[6][11]
Ki (ALK5) 10 nMKinase Assay[10]
Ki (ALK4) 1.5 nMKinase Assay[10]
IC50 (TGF-β-induced PAI-luciferase activity) 64 nMLuciferase Reporter Assay[6][12]
IC50 (TGF-β1-induced Smad2/3 phosphorylation) 160 - 620 nMWestern Blot in Cells[6][11]
Off-target IC50 (Raf) 1 µMKinase Assay[10]
Off-target IC50 (p38/SAPKa) 0.8 µMKinase Assay[10]

Visualizations

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII binds ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Smad23 Smad2/3 ALK5->Smad23 phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad2/3-Smad4 Complex pSmad23->SmadComplex binds to Smad4 Smad4 Smad4->SmadComplex DNA DNA SmadComplex->DNA translocates and binds to SM16 SM16 SM16->ALK5 inhibits GeneTranscription Target Gene Transcription DNA->GeneTranscription regulates

Caption: TGF-β signaling pathway and the inhibitory action of SM16 on ALK5.

experimental_workflow start Start: Cell Culture treatment Treat cells with TGF-β and/or SM16 start->treatment harvest Harvest Cells/ Lysates/RNA treatment->harvest viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability western Western Blot (p-Smad2/3, Total Smad2/3) harvest->western qpcr qPCR (Target Gene Expression) harvest->qpcr luciferase Luciferase Assay (Reporter Gene Activity) harvest->luciferase end Data Analysis and Interpretation western->end qpcr->end luciferase->end viability->end

Caption: General experimental workflow for evaluating the efficacy of SM16.

Experimental Protocols

ALK5 Kinase Assay (In Vitro)

Objective: To determine the direct inhibitory effect of SM16 on ALK5 kinase activity.

Materials:

  • Recombinant human ALK5 protein

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

  • ATP (as required for the specific assay format)

  • Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific Smad-derived peptide)

  • SM16 (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega, or radiolabeled [γ-32P]ATP)

  • 96-well plates

Procedure:

  • Prepare a serial dilution of SM16 in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • In a 96-well plate, add the recombinant ALK5 protein and the substrate to the kinase buffer.

  • Add the diluted SM16 or DMSO control to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

  • Measure the kinase activity using a plate reader (luminescence for ADP-Glo, or scintillation counting for radiolabeled ATP).

  • Calculate the percentage of inhibition for each SM16 concentration relative to the DMSO control and determine the IC50 value.

Western Blot for Phospho-Smad2/3

Objective: To assess the effect of SM16 on TGF-β-induced Smad2/3 phosphorylation in a cellular context.

Materials:

  • Cell line responsive to TGF-β (e.g., HaCaT, HepG2, 4T1)[6][7]

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • SM16 (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2/3, anti-total-Smad2/3, and a loading control (e.g., anti-GAPDH or anti-β-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum-starve the cells for 4-6 hours, if necessary, to reduce basal signaling.

  • Pre-treat the cells with various concentrations of SM16 (or DMSO as a vehicle control) for 1-2 hours.

  • Stimulate the cells with TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total Smad2/3 and the loading control to ensure equal protein loading.

TGF-β-Responsive Luciferase Reporter Assay

Objective: To quantify the inhibition of TGF-β-induced transcriptional activity by SM16. A common reporter construct contains Smad-binding elements (SBEs) driving the expression of luciferase.

Materials:

  • Cells suitable for transfection (e.g., HEK293T)

  • TGF-β-responsive luciferase reporter plasmid (e.g., pGL3-SBE4-Luc)

  • A control plasmid for normalization (e.g., a Renilla luciferase plasmid)

  • Transfection reagent

  • Recombinant human TGF-β1

  • SM16 (dissolved in DMSO)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect cells with the TGF-β-responsive luciferase reporter plasmid and the control plasmid.

  • After 24 hours, pre-treat the cells with a serial dilution of SM16 or DMSO for 1-2 hours.

  • Stimulate the cells with TGF-β1 for 16-24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Calculate the percentage of inhibition of TGF-β-induced reporter activity for each SM16 concentration and determine the IC50 value.[6]

Conclusion

SM16 is a valuable research tool for investigating the roles of the TGF-β signaling pathway in various biological and pathological processes. Its high potency and oral bioavailability also make it a promising candidate for further preclinical and clinical development in the fields of oncology and fibrosis. The protocols outlined above provide a framework for researchers to effectively utilize SM16 to dissect the complexities of TGF-β signaling.

References

Application Notes and Protocols: SM16, a TGF-β RI Kinase Inhibitor for Mesothelioma Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malignant mesothelioma is an aggressive and highly lethal cancer primarily associated with asbestos (B1170538) exposure. The transforming growth factor-beta (TGF-β) signaling pathway is often overexpressed in mesothelioma and plays a crucial role in tumor growth, invasion, and immunosuppression. SM16 is a novel, small-molecule inhibitor of the TGF-β type I receptor kinase (ALK5), which has demonstrated significant anti-tumor activity in preclinical models of malignant mesothelioma. These application notes provide a comprehensive overview of SM16, including its mechanism of action, key experimental data, and detailed protocols for its use in mesothelioma research.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of SM16 in a Murine Mesothelioma Model (AB12 Cell Line)
ParameterValueConditionsSource
In Vitro IC50 ~200 nmol/LInhibition of TGF-β signaling (phosphorylated Smad2/3 levels) in cultured AB12 cells.[1]
In Vivo Efficacy (Tumor Growth Inhibition) Significant inhibition (P < 0.001)5 mg/kg/d SM16 delivered via s.c. miniosmotic pumps over 28 days in mice with established AB12 tumors.[1]
In Vivo Efficacy (Tumor Regression) EffectiveOral administration at doses of 0.45 or 0.65 g/kg in mouse chow.[1]
In Vivo Efficacy (Prevention of Recurrence) Reduced recurrence from 80% to <20% (P < 0.05)5 mg/kg/d SM16 after debulking surgery in mice with large tumors.[1]

Signaling Pathway

The primary mechanism of action for SM16 is the inhibition of the TGF-β signaling pathway. TGF-β ligands bind to the TGF-β type II receptor (TGF-β RII), which then recruits and phosphorylates the TGF-β type I receptor (ALK5). This activation of ALK5 leads to the phosphorylation of downstream signaling molecules, Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus and regulates the transcription of target genes involved in cell growth, differentiation, and immune response. By inhibiting the kinase activity of ALK5, SM16 blocks the phosphorylation of Smad2/3, thereby disrupting the entire downstream signaling cascade.[1]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGF_beta_RII TGF-β RII TGF_beta->TGF_beta_RII Binds ALK5 ALK5 (TGF-β RI) TGF_beta_RII->ALK5 pSmad2_3 p-Smad2/3 ALK5->pSmad2_3 Phosphorylates Smad2_3 Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Target Gene Transcription Smad_complex->Gene_Transcription Translocates & Regulates SM16 SM16 SM16->ALK5 Inhibits experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_growth Tumor Growth Inhibition cluster_recurrence Tumor Recurrence iv_start Culture AB12 Mesothelioma Cells iv_treat Treat with SM16 & TGF-β iv_start->iv_treat iv_lyse Cell Lysis iv_treat->iv_lyse iv_wb Western Blot for p-Smad2/3 iv_lyse->iv_wb iv_end Determine IC50 iv_wb->iv_end vivo_start Implant AB12 Cells in BALB/c Mice vivo_tumor Monitor Tumor Growth vivo_start->vivo_tumor growth_treat Administer SM16 (Pump or Oral) vivo_tumor->growth_treat recur_debulk Surgical Debulking vivo_tumor->recur_debulk growth_measure Measure Tumor Volume growth_treat->growth_measure growth_end Compare Tumor Sizes growth_measure->growth_end recur_treat Post-op SM16 Treatment recur_debulk->recur_treat recur_monitor Monitor for Recurrence recur_treat->recur_monitor recur_end Analyze Recurrence Rate recur_monitor->recur_end

References

Troubleshooting & Optimization

Technical Support Center: Improving Recombinant SM16 Protein Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the expression and purification of recombinant SM16 protein. Our goal is to help you overcome common challenges related to protein insolubility and aggregation.

Frequently Asked Questions (FAQs)

Q1: What is SM16 protein and why is its solubility a concern?

A1: SM16 is a ~16kDa immunomodulatory protein secreted by the parasite Schistosoma mansoni[1][2][3]. Like many recombinant proteins expressed in systems such as E. coli, SM16 can be prone to misfolding and aggregation, leading to the formation of insoluble inclusion bodies[4][5]. Achieving soluble and properly folded SM16 is crucial for functional studies and therapeutic development.

Q2: What are inclusion bodies?

A2: Inclusion bodies are dense, insoluble aggregates of misfolded proteins that can form when a recombinant protein is overexpressed in a host cell, particularly in bacterial systems like E. coli[4][5][6]. While they contain a high concentration of the target protein, recovering functional protein from them requires challenging solubilization and refolding procedures[7][8][9].

Q3: What are the main strategies to improve the solubility of recombinant SM16?

A3: There are two primary approaches:

  • Optimize Expression Conditions: Modifying the culture and induction parameters to promote proper folding and prevent aggregation in the first place[10][11][12].

  • Inclusion Body Solubilization and Refolding: Purifying the protein from inclusion bodies and then attempting to refold it into its active conformation in vitro[7][8][13].

Q4: Which expression system is best for producing soluble SM16?

A4: The choice of expression system is critical. While E. coli is cost-effective and widely used, eukaryotic systems like yeast, insect, or mammalian cells may offer a better environment for the proper folding of complex eukaryotic proteins like SM16, potentially avoiding inclusion body formation altogether[4][5][14].

Troubleshooting Guides

Issue 1: My recombinant SM16 protein is completely insoluble and found in inclusion bodies.

This is a common issue when overexpressing proteins in E. coli. The following troubleshooting workflow can help you address this problem.

G cluster_ib Inclusion Body Processing start Insoluble SM16 in Inclusion Bodies optimize_expression Optimize Expression Conditions start->optimize_expression Primary Approach inclusion_body_protocol Process Inclusion Bodies start->inclusion_body_protocol Alternative Approach lower_temp Lower Temperature (15-25°C) optimize_expression->lower_temp reduce_inducer Reduce Inducer (e.g., IPTG) Concentration optimize_expression->reduce_inducer change_media Use Richer Media (e.g., TB) optimize_expression->change_media add_tags Add Solubility Tag (MBP, GST, SUMO) optimize_expression->add_tags solubilize Solubilize with Denaturants (Urea, Guanidine-HCl) inclusion_body_protocol->solubilize change_system Consider Eukaryotic System (Yeast, Insect, Mammalian) lower_temp->change_system If still insoluble reduce_inducer->change_system If still insoluble change_media->change_system If still insoluble add_tags->change_system If still insoluble refold Refold Protein (e.g., Dialysis) solubilize->refold refold->change_system If refolding fails

Troubleshooting workflow for insoluble SM16 protein.
Issue 2: I have low yield of soluble SM16 protein.

If you are getting some soluble protein but the yield is low, the following steps can help you improve it.

  • Optimize Culture Conditions:

    • Temperature: Lowering the expression temperature (e.g., to 15-25°C) can slow down protein synthesis, allowing more time for proper folding[10][15].

    • Inducer Concentration: Reducing the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, which may facilitate correct folding[10][16].

    • Media: Using a richer, buffered medium like Terrific Broth (TB) can sometimes improve protein solubility[17].

    • Additives: Supplementing the culture medium with osmolytes like sorbitol or glycerol (B35011) can sometimes stabilize proteins and aid in their folding[16][18].

  • Optimize the Expression Construct:

    • Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), or Small Ubiquitin-like Modifier (SUMO), to the N-terminus of SM16 can significantly enhance its solubility[10][19][20].

    • Codon Optimization: Optimizing the codon usage of the SM16 gene for the expression host can sometimes improve translation efficiency and solubility[11].

  • Co-expression of Chaperones:

    • Overexpressing molecular chaperones (e.g., DnaK, DnaJ, GroEL/GroES) can assist in the proper folding of the recombinant protein and prevent aggregation[17][21].

Data on Solubility Enhancement Strategies

While specific data for SM16 is limited in the public domain, the following tables summarize quantitative data from studies on other recombinant proteins, illustrating the potential impact of different optimization strategies.

Table 1: Effect of Expression Temperature on Protein Solubility

ProteinExpression Temperature (°C)Soluble Fraction (%)Reference
Recombinant Bovine SRY37Low (mostly inclusion bodies)[16]
Recombinant Bovine SRY27Increased soluble protein[16]
Various Proteins37Often insoluble[22]
Various Proteins15-18Significantly more soluble[22]

Table 2: Effect of Fusion Tags on Protein Solubility

Target ProteinFusion TagSolubilityReference
Various heterologous proteinsNoneAlmost negligible[23]
Various heterologous proteinsTsfDramatically improved[23]
Insoluble E. coli proteinsDisordered PeptidesIncreased from 27-52% to 90-93%[24]
Target Protein CNoneBarely soluble[22]
Target Protein C15 kDa Fusion PartnerRobustly soluble[22]

Experimental Protocols

Protocol 1: Small-Scale Expression Trials to Optimize Solubility

This protocol outlines a method for systematically testing different conditions to find the optimal parameters for soluble SM16 expression.

  • Transform your SM16 expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate several 5 mL cultures of LB medium with a single colony and grow overnight at 37°C.

  • Inoculate larger cultures (e.g., 50 mL) with the overnight culture to a starting OD600 of 0.1.

  • Grow the cultures at 37°C until the OD600 reaches 0.6-0.8.

  • Divide the cultures and induce protein expression under different conditions:

    • Temperature screen: Move cultures to different temperature shakers (e.g., 18°C, 25°C, 30°C, 37°C).

    • Inducer concentration screen: Add different final concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

  • Incubate the cultures for a set period (e.g., 4 hours for 37°C, overnight for lower temperatures).

  • Harvest the cells by centrifugation.

  • Lyse a small, normalized amount of cells from each condition (e.g., by sonication).

  • Separate the soluble and insoluble fractions by centrifugation (e.g., 14,000 x g for 20 minutes at 4°C).

  • Analyze the total cell lysate, soluble fraction, and insoluble pellet by SDS-PAGE to determine the condition that yields the most soluble SM16.

Protocol 2: Purification of SM16 from Inclusion Bodies

If optimizing expression fails, this protocol provides a general method for purifying SM16 from inclusion bodies.

  • Cell Lysis: Resuspend the cell pellet from a large-scale culture in lysis buffer and lyse the cells using a French press or sonication[13][25].

  • Inclusion Body Washing: Centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane proteins and other contaminants[13][26].

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea (B33335) or 6 M guanidine-HCl) and a reducing agent (e.g., DTT or β-mercaptoethanol) to break disulfide bonds[6][13]. Incubate until the pellet is fully dissolved.

  • Clarification: Centrifuge the solubilized sample at high speed to remove any remaining insoluble material.

  • Refolding: Refold the denatured SM16 protein by slowly removing the denaturant. Common methods include:

    • Dialysis: Stepwise dialysis against buffers with decreasing concentrations of the denaturant[9].

    • Rapid Dilution: Quickly diluting the solubilized protein into a large volume of refolding buffer.

  • Purification: Purify the refolded SM16 protein using standard chromatography techniques (e.g., affinity chromatography if it has a tag, followed by size-exclusion chromatography).

G start Cell Pellet with Inclusion Bodies lysis Cell Lysis (Sonication/French Press) start->lysis wash Wash Inclusion Bodies (e.g., with Triton X-100) lysis->wash solubilize Solubilize in Denaturant (8M Urea or 6M GdnHCl) wash->solubilize refold Refold Protein (Dialysis or Dilution) solubilize->refold purify Purify Refolded Protein (Chromatography) refold->purify finish Soluble, Purified SM16 purify->finish

Workflow for purifying SM16 from inclusion bodies.

References

SM 16 Protein Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of the SM 16 protein.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the expression and purification of the this compound protein.

Problem: Low or No Expression of this compound Protein

Possible Cause: The wild-type secreted form of this compound, Sm16(23-117), has been reported to express poorly in E. coli.[1] This can be due to regions within the protein that promote aggregation and interfere with expression and solubility.[1]

Solution:

  • Engineered Protein Construct: A modified version of Sm16, where the aggregation-promoting region Lys91-Ile-Leu-Gly94 is addressed, has shown improved expression.[1] Specifically, replacing Ile-92 and Leu-93 with Alanine (Ala) can prevent aggregation and improve solubility.[2]

  • Expression System Optimization: Consider using an alternative expression system. While E. coli can be used for the modified protein, Pichia pastoris has been successfully employed to express Sm16, which can also help in preparing a pyrogen/endotoxin-free purified protein for immunological studies.[1][3][4][5]

  • Verify Construct Integrity: Ensure the integrity of your expression construct by DNA sequencing to rule out any mutations or frame shifts that could lead to a truncated or non-expressed protein.[6]

Problem: this compound Protein Aggregation and Poor Solubility

Possible Cause: The native Sm16 protein has a propensity to aggregate under physiological buffer conditions, which can hinder downstream applications.[1][3][4][5] This has been attributed to an aggregation-promoting region within the protein sequence.[1]

Solution:

  • Use a Modified Sm16 Construct: As with low expression, utilizing a modified Sm16 with substitutions in the aggregation-prone region (Ile-92 and Leu-93 to Ala) can significantly decrease aggregation and improve solubility in physiological buffers.[1][2]

  • Buffer Optimization: Experiment with different buffer conditions. This can include adjusting the pH, salt concentration, and including additives that can enhance protein stability and solubility.[7][8][9]

  • Denaturing Purification: If the protein is found in inclusion bodies, purification under denaturing conditions using agents like 6M Guanidinium Hydrochloride (GuHCl) or urea (B33335) can be employed to solubilize the protein, followed by a refolding step.[10][11]

Problem: Low Yield of Purified this compound Protein

Possible Cause: Low yield can be a result of poor expression, protein loss during purification steps, or inefficient elution from the chromatography resin.

Solution:

  • Optimize Expression Conditions: Ensure optimal induction conditions (e.g., IPTG concentration, induction temperature, and duration) for your chosen expression system to maximize the initial amount of protein.[12]

  • Stringent and Optimized Purification Protocol: A two-step metal ion affinity purification with an extensive washing protocol has been shown to yield pure Sm16.[1] The final yield of a modified Sm16(23-117)AA from P. pastoris was approximately 2 mg of pure protein per liter of culture.[1]

  • Minimize Protein Loss: Analyze samples from each step of the purification process (crude lysate, flow-through, wash fractions, and elution fractions) by SDS-PAGE to identify where the protein is being lost.[6] If the protein is washing off during the wash steps, the wash conditions may be too stringent.[6]

  • Optimize Elution: Ensure the elution conditions are optimal for releasing the protein from the affinity resin. This may involve adjusting the concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins) or the pH of the elution buffer.[13][14]

Frequently Asked Questions (FAQs)

Q1: My His-tagged this compound protein is not binding to the Ni-NTA column. What should I do?

A1: This is a common issue in affinity chromatography. Here are several troubleshooting steps:

  • Check for Tag Accessibility: The His-tag might be buried within the folded protein, preventing it from binding to the resin.[11] You can try purifying under denaturing conditions to expose the tag.[11]

  • Verify Expression of the Tag: Run a Western blot on your crude lysate using an anti-His-tag antibody to confirm that your protein is being expressed with the tag intact.[6]

  • Optimize Binding Buffer: Ensure the pH of your binding buffer is appropriate (typically around 7.5-8.0 for His-tag binding). Also, check the imidazole concentration in your lysis and binding buffers; high concentrations can prevent your protein from binding. Start with a low concentration (1-5 mM) or no imidazole in the binding buffer.[13]

  • Control Flow Rate: A high flow rate during sample loading can reduce the binding efficiency. Decrease the flow rate to allow for sufficient interaction time between the His-tag and the resin.

Q2: I have co-purified contaminants with my this compound protein. How can I improve purity?

A2: Contaminating proteins are a frequent challenge. Consider the following strategies:

  • Optimize Wash Steps: Increase the stringency of your wash steps. This can be achieved by increasing the concentration of imidazole in the wash buffer (for His-tagged proteins) in a stepwise manner or by increasing the salt concentration.[13]

  • Incorporate Additional Purification Steps: No single chromatography method guarantees 100% purity. Consider adding a second purification step, such as ion-exchange or size-exclusion chromatography, after the initial affinity purification to remove remaining contaminants.

  • Protease Inhibitors: Ensure that protease inhibitors are added during cell lysis to prevent degradation of your target protein, which can sometimes appear as contaminating bands.[10]

  • Stringent Washing Protocol: For this compound expressed in Pichia pastoris, a stringent washing protocol during purification is crucial to eliminate pyrogenic contaminants.[1]

Q3: What is the expected oligomeric state of purified this compound?

A3: Recombinant and native this compound have been shown to assemble into an approximately nine-subunit oligomer.[1][3][4][5] However, C-terminal truncations of the protein can result in the formation of smaller oligomers, such as trimers, or a complete failure to assemble into the larger complex.[1]

Quantitative Data Summary

ParameterE. coli ExpressionPichia pastoris ExpressionReference
Expression Level Poor for wild-type Sm16(23-117); improved with modified constructs.Efficient for modified Sm16(23-117)AA.[1]
Final Yield Not explicitly quantified for modified constructs.~2 mg of pure protein per liter of culture.[1]
Oligomeric State Forms an approx. nine-subunit oligomer.Forms an approx. nine-subunit oligomer.[1]
Purity Requires stringent purification to remove contaminants.High purity achievable with stringent washing protocols.[1]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged this compound in E. coli

This protocol is a general guideline and may require optimization for specific constructs and equipment.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the His-tagged this compound construct.

  • Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.[10]

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-1.0.[10]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 4-6 hours at 37°C or at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.[10][12]

  • Cell Harvest: Harvest the cells by centrifugation at 4,000 rpm for 20 minutes. The cell pellet can be stored at -20°C or -80°C.[10]

  • Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors (e.g., PMSF and benzamidine) and DNase I.[10] Lyse the cells by sonication or other mechanical means.

  • Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g for 20-30 minutes) to pellet cell debris.[10]

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analysis: Analyze the collected fractions by SDS-PAGE to check for purity.

Visualizations

SM16_Purification_Troubleshooting cluster_start Start cluster_problem Problem Identification cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start SM16 Purification Experiment problem Low Yield or No Purified Protein start->problem check_expression Check Expression: SDS-PAGE & Western Blot problem->check_expression Is protein expressed? check_binding Check Binding/Wash: Analyze Flow-through & Wash problem->check_binding Is protein binding? check_solubility Check Solubility: Analyze Pellet vs. Supernatant problem->check_solubility Is protein soluble? optimize_expression Optimize Expression: - Induction Conditions - Different Host check_expression->optimize_expression Low/No Expression optimize_purification Optimize Purification: - Buffer Conditions - Denaturing Agents check_binding->optimize_purification Poor Binding check_solubility->optimize_purification Insoluble modify_construct Modify Construct: - Address Aggregation - Change Tag Position check_solubility->modify_construct Aggregation optimize_expression->start Re-run Experiment optimize_purification->start Re-run Experiment modify_construct->start Re-run Experiment

Caption: Troubleshooting workflow for this compound protein purification.

TLR_Signaling_Inhibition_by_Sm16 TLR Toll-like Receptor (TLR) IRAK1_degradation IRAK1 Degradation TLR->IRAK1_degradation Activates LPS LPS (Ligand) LPS->TLR Binds to Sm16 This compound Protein Sm16->IRAK1_degradation Inhibits Signaling_Cascade Downstream Signaling (NF-κB activation) IRAK1_degradation->Signaling_Cascade Leads to Cytokine_Production Inflammatory Cytokine Production Signaling_Cascade->Cytokine_Production Results in

Caption: Inhibition of TLR signaling by this compound.

References

Technical Support Center: Optimizing SM 16 Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of the Schistosoma mansoni 16 (SM16) protein in Escherichia coli. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully producing recombinant SM16.

Frequently Asked Questions (FAQs)

Q1: What is SM16, and why is its expression in E. coli challenging?

A1: SM16 is an immunomodulatory protein from the parasite Schistosoma mansoni with a molecular weight of approximately 16 kDa.[1] Its expression in E. coli is often challenging due to its amphipathic alpha-helical structure, which can lead to the formation of insoluble protein aggregates known as inclusion bodies.[1] Researchers have historically encountered difficulties in expressing the full-length, soluble form of SM16, often resorting to mutated or truncated versions to improve solubility.[1]

Q2: Which E. coli strain is best for expressing SM16?

A2: The choice of E. coli strain can significantly impact expression.

  • BL21(DE3) is a commonly used strain for protein expression due to its deficiency in Lon and OmpT proteases, which helps to minimize protein degradation.[2]

  • Rosetta(DE3) strains are derivatives of BL21(DE3) that contain a plasmid supplying tRNAs for codons that are rare in E. coli but may be present in the S. mansoni gene.[2][3][4] This can enhance the expression of eukaryotic proteins.[4][5] Given that S. mansoni has a mutational bias towards A+T, which can lead to different codon usage than E. coli, a Rosetta strain is a strong candidate for improving SM16 expression.[6]

Q3: What expression vector and fusion tag should I use for SM16?

A3: A vector with a tightly controlled promoter, such as the T7 promoter found in the pET series of plasmids, is recommended to control the expression of potentially toxic or aggregation-prone proteins like SM16. To improve solubility, consider using a fusion tag. Commonly used solubility-enhancing tags include:

  • Maltose-Binding Protein (MBP) : A large, highly soluble protein that can significantly improve the solubility of its fusion partner.[7]

  • Glutathione-S-Transferase (GST) : Another popular tag known to enhance solubility and also useful for affinity purification.[8][9]

  • N-utilization substance A (NusA) : A large protein that can act as a chaperone, aiding in the proper folding of the target protein.[9][10]

A hexa-histidine (6xHis) tag is often included for purification via immobilized metal affinity chromatography (IMAC), but it can sometimes negatively affect solubility.[11] Combining a solubility tag with a His-tag can be an effective strategy.

Troubleshooting Guides

Problem 1: No or Very Low Expression of SM16
Possible Cause Troubleshooting Step
Codon Bias: The S. mansoni SM16 gene may contain codons that are rare in E. coli, leading to stalled translation.1. Use a Rosetta strain: These strains supply tRNAs for rare codons.[2][3][4] 2. Codon Optimization: Synthesize the SM16 gene with codons optimized for E. coli expression. This can significantly improve protein yield.
Protein Toxicity: High levels of SM16 expression may be toxic to E. coli cells, leading to slow growth or cell death.1. Use a tightly regulated promoter: The pBAD promoter, for example, allows for tunable expression levels. 2. Lower inducer concentration: Reduce the concentration of IPTG to decrease the rate of protein synthesis. 3. Lower induction temperature: Inducing expression at 15-25°C can reduce toxicity and improve protein folding.[12]
Plasmid or Clone Integrity: The expression plasmid may have a mutation, or the SM16 gene may not be in the correct reading frame.1. Sequence the plasmid: Verify the entire open reading frame and the flanking vector regions. 2. Perform a Western blot: Use an anti-His tag antibody (if applicable) to check for any expression, even at low levels.
Problem 2: SM16 is Expressed but Forms Inclusion Bodies (Insoluble)
Possible Cause Troubleshooting Step
High Expression Rate: Rapid protein synthesis can overwhelm the cell's folding machinery, leading to aggregation.1. Lower induction temperature: Induce expression at a lower temperature (e.g., 16-20°C) overnight.[12] This slows down protein synthesis, giving the protein more time to fold correctly. 2. Reduce inducer concentration: Use a lower concentration of IPTG (e.g., 0.1-0.4 mM) to decrease the rate of transcription.[12]
Hydrophobic Nature of SM16: The amphipathic nature of SM16 promotes self-aggregation.1. Use a solubility-enhancing fusion tag: Fuse SM16 to a highly soluble protein like MBP, GST, or NusA.[5][7][8][9][10] 2. Co-express chaperones: Overexpressing molecular chaperones like DnaK/DnaJ or GroEL/GroES can assist in proper protein folding.[13]
Improper Disulfide Bond Formation: If the protein requires disulfide bonds, the reducing environment of the E. coli cytoplasm can lead to misfolding.1. Target to the periplasm: Use a signal peptide to direct SM16 to the more oxidizing environment of the periplasm. 2. Use specialized strains: Strains like SHuffle Express are engineered to promote disulfide bond formation in the cytoplasm.

Data Presentation

Disclaimer: The following tables present illustrative data based on typical protein expression optimization experiments. Actual results for SM16 may vary.

Table 1: Effect of E. coli Strain and Fusion Tag on Soluble SM16 Yield

E. coli StrainFusion TagInduction Temp. (°C)Soluble SM16 Yield (mg/L)
BL21(DE3)6xHis37< 1
BL21(DE3)6xHis182
Rosetta(DE3)6xHis184
BL21(DE3)GST-His188
BL21(DE3)MBP-His1815
Rosetta(DE3)MBP-His1820

Table 2: Optimization of Induction Conditions for MBP-SM16 in Rosetta(DE3)

Induction Temp. (°C)IPTG Conc. (mM)Induction Time (hr)Soluble SM16 Yield (mg/L)
371.045 (mostly insoluble)
250.5815
180.41622
160.22025

Mandatory Visualization

Experimental Workflow

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification PCR PCR Amplification of SM16 gene Digest_Gene Restriction Digest of PCR Product PCR->Digest_Gene Ligation Ligation Digest_Gene->Ligation Digest_Vector Restriction Digest of Expression Vector Digest_Vector->Ligation Transformation_Cloning Transformation into Cloning Strain (e.g., DH5α) Ligation->Transformation_Cloning Colony_Screen Colony PCR & Plasmid Sequencing Transformation_Cloning->Colony_Screen Transformation_Expression Transformation into Expression Strain (e.g., Rosetta) Colony_Screen->Transformation_Expression Verified Plasmid Starter_Culture Overnight Starter Culture Transformation_Expression->Starter_Culture Large_Culture Inoculate Large Culture Starter_Culture->Large_Culture Induction Induction (IPTG) at optimal OD600 Large_Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Solubilization Inclusion Body Solubilization (if needed) Lysis->Solubilization Insoluble Fraction Affinity_Chromo Affinity Chromatography (e.g., Ni-NTA) Lysis->Affinity_Chromo Soluble Fraction Refolding On-column or Dilution Refolding (if needed) Solubilization->Refolding Refolding->Affinity_Chromo Analysis SDS-PAGE & QC Affinity_Chromo->Analysis

Caption: General workflow for cloning, expression, and purification of recombinant SM16 in E. coli.

E. coli Stress Response to Misfolded Proteins

Stress_Response cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm & Inner Membrane Misfolded_Protein_Cyto Misfolded SM16 (Cytoplasm) DnaK_DnaJ DnaK/DnaJ/GrpE Chaperone System Misfolded_Protein_Cyto->DnaK_DnaJ sequesters DnaK_DnaJ->Misfolded_Protein_Cyto refolding Sigma32 σ³² (RpoH) DnaK_DnaJ->Sigma32 releases GroEL_GroES GroEL/GroES Chaperone System GroEL_GroES->Misfolded_Protein_Cyto refolding Proteases_Cyto Cytoplasmic Proteases (e.g., Lon, ClpP) Proteases_Cyto->Misfolded_Protein_Cyto degradation Heat_Shock_Genes Heat Shock Genes (dnaK, groEL, etc.) Sigma32->Heat_Shock_Genes activates transcription Heat_Shock_Genes->DnaK_DnaJ synthesis Heat_Shock_Genes->GroEL_GroES synthesis Heat_Shock_Genes->Proteases_Cyto synthesis Misfolded_Protein_Peri Misfolded SM16 (Periplasm) CpxA CpxA (Sensor Kinase) Misfolded_Protein_Peri->CpxA activates BaeS BaeS (Sensor Kinase) Misfolded_Protein_Peri->BaeS activates CpxR CpxR (Response Regulator) CpxA->CpxR phosphorylates Cpx_Regulon Cpx Regulon (degP, dsbA, etc.) CpxR->Cpx_Regulon activates transcription BaeR BaeR (Response Regulator) BaeS->BaeR phosphorylates Bae_Regulon Bae Regulon (spy, mdtABCD, etc.) BaeR->Bae_Regulon activates transcription Expression SM16 Expression Expression->Misfolded_Protein_Cyto leads to Expression->Misfolded_Protein_Peri leads to (if targeted)

Caption: E. coli stress response pathways activated by the accumulation of misfolded recombinant proteins.

Experimental Protocols

Protocol 1: Codon Optimization and Cloning of SM16 into pET-28a(+)

This protocol describes the cloning of a codon-optimized SM16 gene into the pET-28a(+) vector, which will add an N-terminal 6xHis tag.

1. Gene Design and Synthesis:

  • Obtain the amino acid sequence for S. mansoni SM16.
  • Use a codon optimization tool to design a synthetic gene optimized for E. coli expression.
  • Add NdeI and XhoI restriction sites to the 5' and 3' ends of the gene, respectively, for cloning into pET-28a(+).
  • Have the optimized gene synthesized and delivered in a suitable cloning vector.

2. Restriction Digest:

  • Set up two separate digest reactions, one for the synthesized SM16 gene and one for the pET-28a(+) vector.
  • For each reaction, combine:
  • Plasmid DNA (1-2 µg)
  • 10X Restriction Buffer
  • NdeI enzyme (10 units)
  • XhoI enzyme (10 units)
  • Nuclease-free water to a final volume of 50 µL.
  • Incubate at 37°C for 2-3 hours.
  • Run the digested products on a 1% agarose (B213101) gel.
  • Excise the DNA bands corresponding to the SM16 insert and the linearized pET-28a(+) vector.
  • Purify the DNA from the gel slices using a gel extraction kit.

3. Ligation:

  • Set up a ligation reaction using a 3:1 molar ratio of insert to vector.
  • Combine:
  • Linearized pET-28a(+) vector (50 ng)
  • SM16 insert (calculated amount for 3:1 ratio)
  • 10X T4 DNA Ligase Buffer
  • T4 DNA Ligase (1 unit)
  • Nuclease-free water to a final volume of 10 µL.
  • Incubate at 16°C overnight or at room temperature for 2 hours.

4. Transformation:

  • Transform the ligation mixture into chemically competent E. coli DH5α cells.
  • Plate the transformed cells on LB agar (B569324) plates containing kanamycin (B1662678) (50 µg/mL).
  • Incubate overnight at 37°C.

5. Clone Verification:

  • Select several colonies and perform colony PCR using T7 promoter and T7 terminator primers to screen for positive clones.
  • Inoculate positive colonies into LB broth with kanamycin and grow overnight.
  • Isolate the plasmid DNA using a miniprep kit.
  • Confirm the correct insertion and sequence of the SM16 gene by Sanger sequencing.

Protocol 2: Optimization of SM16 Expression

This protocol outlines a small-scale trial to determine the optimal conditions for soluble SM16 expression.

1. Transformation:

  • Transform the verified pET-28a-SM16 plasmid into E. coli Rosetta(DE3) competent cells.
  • Plate on LB agar containing kanamycin (50 µg/mL) and chloramphenicol (B1208) (34 µg/mL).
  • Incubate overnight at 37°C.

2. Starter Culture:

  • Inoculate a single colony into 5 mL of LB medium containing both antibiotics.
  • Incubate overnight at 37°C with shaking (220 rpm).

3. Test Expression:

  • Prepare four 50 mL cultures of LB medium with antibiotics in 250 mL flasks.
  • Inoculate each with the starter culture to a starting OD₆₀₀ of ~0.05.
  • Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Move the flasks to the target induction temperatures (e.g., 37°C, 25°C, 18°C, 16°C) and let them equilibrate for 20 minutes.
  • Induce three of the cultures with different final concentrations of IPTG (e.g., 1.0 mM, 0.5 mM, 0.2 mM). Leave one uninduced as a negative control.
  • Incubate with shaking for the appropriate time (e.g., 4 hours for 37°C, 8 hours for 25°C, 16-20 hours for 18°C/16°C).

4. Analysis of Expression and Solubility:

  • Take a 1 mL sample from each culture.
  • Centrifuge at 13,000 x g for 2 minutes to pellet the cells.
  • Resuspend the cell pellet in 100 µL of lysis buffer (e.g., B-PER).
  • Incubate at room temperature for 15 minutes.
  • Centrifuge at 15,000 x g for 5 minutes to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
  • Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE to determine the expression level and solubility of SM16.

Protocol 3: Large-Scale Purification of Insoluble His-tagged SM16 from Inclusion Bodies

This protocol is for the purification of His-tagged SM16 from inclusion bodies, followed by on-column refolding.

1. Cell Culture and Harvest:

  • Inoculate 1 L of LB medium (with antibiotics) with an overnight starter culture.
  • Grow at 37°C to an OD₆₀₀ of 0.6-0.8.
  • Induce with the optimal IPTG concentration and at the optimal temperature determined previously (e.g., 0.2 mM IPTG at 16°C for 20 hours).
  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

2. Inclusion Body Isolation:

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
  • Lyse the cells by sonication on ice.
  • Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
  • Wash the inclusion body pellet twice by resuspending in wash buffer (lysis buffer + 1% Triton X-100) followed by centrifugation.

3. Solubilization and On-Column Refolding:

  • Solubilization Buffer (Denaturing): 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 6 M Guanidine-HCl (GdnHCl).
  • Refolding Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole.
  • Solubilize the washed inclusion body pellet in 20 mL of Solubilization Buffer. Stir for 1-2 hours at room temperature.
  • Clarify the solubilized protein by centrifugation at 20,000 x g for 30 minutes.
  • Equilibrate a Ni-NTA affinity column with Solubilization Buffer.
  • Load the clarified supernatant onto the column.
  • Wash the column with 10 column volumes of Solubilization Buffer.
  • To refold the protein on the column, apply a linear gradient from 100% Solubilization Buffer to 100% Refolding Buffer over 10-20 column volumes.
  • Wash the column with 10 column volumes of Refolding Buffer.

4. Elution and Analysis:

  • Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole.
  • Elute the refolded SM16 from the column using Elution Buffer.
  • Collect fractions and analyze by SDS-PAGE for purity.
  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., PBS, pH 7.4).
  • Determine the final protein concentration and store at -80°C.

References

challenges in studying SM 16 function in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the in vivo study of SM16. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of studying the function of the Schistosoma mansoni 16 (SM16) protein in live models.

Frequently Asked Questions (FAQs)

A quick-reference guide to the most common questions regarding SM16 function and its study.

Q1: What is SM16 and what is its primary biological function? A1: SM16, also known as SPO-1 or SmSLP, is a ~16kDa immunomodulatory protein secreted by the parasite Schistosoma mansoni.[1] Its main function is to suppress the host's innate immune response during the initial stages of skin invasion, thereby protecting the parasite.[1][2] It achieves this by inhibiting inflammation, reducing the infiltration of neutrophils, and down-regulating pro-inflammatory cytokines.[3][4]

Q2: Which signaling pathways is SM16 known to modulate? A2: SM16 primarily interferes with Toll-like Receptor (TLR) signaling pathways, particularly those downstream of TLR3 and TLR4.[4][5] It has been shown to inhibit the degradation of the IRAK1 signaling protein in monocytes stimulated with lipopolysaccharide (LPS), a TLR4 ligand.[5] Additionally, it influences pathways governed by the transcription factors PPAR and LXR/RXR, which are key regulators of macrophage metabolism and inflammatory responses.[1]

Q3: What is the expression pattern of SM16 during the parasite's life cycle? A3: SM16 is highly expressed in the infectious cercariae stage (during skin invasion) and in parasite eggs.[1] Its expression is significantly lower or absent in the adult worm stage, suggesting its role is most critical during host invasion and the inflammatory response to eggs.[1]

Q4: Has SM16 been evaluated as a vaccine candidate? A4: Yes, but with limited success. Studies involving the immunization of mice with recombinant SM16 (rSM16) triggered humoral and cellular immune responses. However, this did not translate into a protective effect, as there was no significant reduction in parasite burden or egg production in the vaccinated mice.[2]

Q5: Is SM16 essential for parasite survival in vivo? A5: Current evidence suggests it may not be essential for parasite survival in the definitive host. Gene knockdown of SM16 in schistosomula (the larval stage) led to a decrease in parasite size in vitro, but it did not affect the parasite's survival or its ability to produce eggs in vivo.[2]

Troubleshooting Guide for In Vivo SM16 Experiments

This guide addresses specific problems that may be encountered during the in vivo analysis of SM16.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low yield or aggregation of recombinant SM16 (rSM16) during purification. SM16 has a known propensity to aggregate, making it difficult to produce a soluble protein in physiological buffers.[5]1. Optimize Expression System: Use an expression system like Pichia pastoris to produce pyrogen/endotoxin-free protein, which may improve solubility.[5] 2. Protein Engineering: Design a modified SM16 protein with a decreased aggregation propensity. This was successfully done by creating a codon-optimized synthetic gene for expression.[6] 3. Buffer Optimization: Screen different buffer conditions (pH, salt concentration, additives) to find one that maintains solubility.
Inconsistent or no anti-inflammatory effect after in vivo administration of SM16. 1. Inefficient Delivery: The method of administration (e.g., systemic vs. local) may not achieve sufficient concentration at the target site of inflammation. 2. Protein Degradation: The recombinant protein may be rapidly cleared or degraded in vivo. 3. Model System: The chosen model of inflammation may not be responsive to the specific immunomodulatory mechanism of SM16.1. Use Gene Delivery: Consider intradermal injection of a plasmid encoding SM16. This has been shown to provide localized expression for up to 7 days and effectively suppress cutaneous inflammation.[3] 2. Pharmacokinetic Analysis: Perform a pilot study to measure the half-life and biodistribution of your rSM16 preparation. 3. Model Selection: Use an LPS-induced cutaneous inflammation model, as SM16 is known to interfere with TLR4 signaling.[3][4]
RNAi-mediated knockdown of SM16 in parasites shows no in vivo phenotype. 1. Incomplete Knockdown: The RNAi may not be efficient enough to reduce the protein to a level that produces a measurable phenotype in vivo. 2. Functional Redundancy: Other parasite-secreted molecules, such as other Helminth Defence Molecules (HDMs), may compensate for the loss of SM16 function.[1] 3. Timing of Knockdown: The effect of the knockdown may be transient and miss the critical window where SM16 function is required.1. Verify Knockdown Efficiency: Quantify SM16 mRNA and protein levels in the parasites post-treatment and prior to in vivo infection to ensure significant reduction. 2. Combine Targets: If functional redundancy is suspected, consider a multi-target RNAi approach against other HDMs. 3. Use a Different Model: Assess the phenotype of knockdown parasites in a more controlled in vitro challenge, such as macrophage co-culture, before moving to a full animal model.[1]

Key Experimental Protocols

Below are detailed methodologies for experiments frequently performed in SM16 research.

Protocol 1: In Vivo Gene Delivery and Cutaneous Inflammation Model

This protocol is adapted from studies demonstrating the anti-inflammatory effects of SM16.[3]

  • Plasmid Preparation:

    • Subclone the full-length SM16 cDNA into a mammalian expression vector (e.g., pCDNA3.1).

    • Purify the plasmid using an endotoxin-free kit to a final concentration of 1-2 mg/mL in sterile saline.

  • Animal Model:

    • Use 6-8 week old C57BL/6 mice.

    • Anesthetize the mice and shave a small area on the dorsal flank.

  • Gene Delivery:

    • Inject 50 µg of the SM16 plasmid in 50 µL of saline intradermally into the shaved flank.

    • Use an empty vector or a vector expressing a non-related protein as a control.

    • Allow 24-48 hours for gene expression to establish.

  • Induction of Inflammation:

    • At 24 hours post-plasmid injection, induce cutaneous inflammation by injecting 20 µg of lipopolysaccharide (LPS) in 20 µL of saline at the same intradermal site.

  • Analysis and Data Collection (24 hours post-LPS):

    • Edema Measurement: Measure skin thickness at the injection site using a digital caliper.

    • Tissue Collection: Euthanize mice and collect skin biopsies (e.g., 4-mm punch) from the injection site.

    • Histology: Fix tissue in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to quantify neutrophil infiltration.

    • Cytokine Analysis: Homogenize fresh tissue to extract total RNA for qPCR analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and ICAM-1.

Protocol 2: RNA Interference (RNAi) in Schistosoma mansoni

This protocol is based on knockdown studies assessing SM16's role in parasite survival.[2]

  • dsRNA Preparation:

    • Synthesize double-stranded RNA (dsRNA) targeting a unique region of the SM16 gene using an in vitro transcription kit.

    • Use a non-related dsRNA (e.g., from GFP) as a negative control.

    • Purify and quantify the dsRNA.

  • Parasite Preparation:

    • Mechanically transform S. mansoni cercariae into schistosomula in vitro.

    • Culture the schistosomula for 24 hours in appropriate media (e.g., M199) supplemented with antibiotics.

  • Electroporation:

    • Wash and resuspend ~2,000 schistosomula in electroporation buffer (e.g., Ingenio Electroporation Solution).

    • Add 15 µg of SM16-dsRNA or control-dsRNA to the parasite suspension.

    • Transfer to a 4-mm electroporation cuvette and deliver a square-wave pulse (e.g., 125 V, 20 ms).

  • Post-Electroporation Culture and Analysis:

    • Transfer parasites back to culture media and maintain for 3-7 days.

    • In Vitro Analysis:

      • Assess parasite viability and measure body size using light microscopy and imaging software.

      • Harvest a subset of parasites to quantify SM16 knockdown efficiency via qPCR.

    • In Vivo Infection:

      • Infect naive mice (e.g., BALB/c) percutaneously or subcutaneously with the dsRNA-treated schistosomula.

      • At ~45 days post-infection, euthanize mice and perfuse the hepatic portal system to recover adult worms.

      • Count the number of adult worms and liver eggs to determine parasite burden and fecundity.

Quantitative Data Summary

The following table summarizes key quantitative findings from published in vivo studies on SM16.

Experimental Model Parameter Measured Control Group Result SM16-Treated Group Result % Change Reference
LPS-Induced Cutaneous Inflammation in MiceSkin Swelling (Edema)100% (Normalized)Significant Reduction~40-50% Decrease[3]
LPS-Induced Cutaneous Inflammation in MiceNeutrophil InfiltrationHigh InfiltrationSignificant Decrease>50% Decrease[3]
LPS-Induced Cutaneous Inflammation in MiceTNF-α mRNA Expression100% (Normalized)Significant Suppression~60-70% Decrease[3]
rSM16 Vaccination in MiceAdult Worm Burden~35 worms/mouse~33 worms/mouseNo Significant Change[2]
SM16 RNAi in Parasites (in vivo)Adult Worm Burden~28 worms/mouse~26 worms/mouseNo Significant Change[2]

Visualizations: Pathways and Workflows

SM16 Signaling Pathway Interference

The diagram below illustrates the proposed mechanism by which SM16 inhibits the TLR4 signaling cascade, preventing the downstream activation of pro-inflammatory gene expression.

SM16_Pathway LPS LPS TLR4 TLR4/MD-2 Complex LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates SM16 SM16 SM16->Inhibition Inhibition->IRAK1 SM16_Workflow cluster_analysis Endpoints start Start prep Prepare SM16 Expression Plasmid start->prep inject_dna Intradermal Injection of Plasmid into Mice prep->inject_dna wait Wait 24h for Gene Expression inject_dna->wait inject_lps Induce Inflammation (Intradermal LPS) wait->inject_lps wait2 Wait 24h for Inflammatory Response inject_lps->wait2 analysis Analysis & Data Collection wait2->analysis measure Measure Edema analysis->measure histo Histology (Neutrophils) analysis->histo qpcr qPCR (Cytokines) analysis->qpcr end End measure->end histo->end qpcr->end

References

Technical Support Center: Overcoming Low Yield of SM 16 Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to the low-yield expression of recombinant proteins like SM 16.

Frequently Asked Questions (FAQs)

Q1: My this compound protein expression is very low or undetectable. What are the first things I should check?

A1: When facing low or no protein expression, start by troubleshooting the foundational elements of your experiment. First, verify the integrity of your expression vector by re-sequencing the inserted gene to ensure there are no frame shifts or premature stop codons. Use freshly transformed cells for your expression cultures, as plasmids can be lost or mutate in glycerol (B35011) stocks.[1] Finally, confirm that the protein isn't being directed to the insoluble fraction by analyzing both the supernatant and the cell pellet after lysis.[1]

Q2: I suspect the genetic code of my this compound gene is not optimal for my expression host. What can I do?

A2: This is a common issue, especially when expressing a eukaryotic protein in a prokaryotic host like E. coli. The problem is known as "codon bias," where the codons in your gene are infrequently used by the host organism, leading to translational stalling.[2][3] The solution is codon optimization , which involves synthesizing a new version of the gene where rare codons are replaced with ones more frequently used by the expression host, without altering the final amino acid sequence.[2][4] Many services are available that use algorithms to optimize a gene sequence for a specific host.[2][5]

Q3: Could the this compound protein be toxic to the host cells? What are the signs and solutions?

A3: Protein toxicity is a frequent cause of low yield. Signs of toxicity include very slow cell growth after induction or cell density that is much lower than expected.[1][6] To mitigate toxicity, you can:

  • Switch to a tightly regulated promoter system , such as a pBAD system, to minimize "leaky" or basal expression before induction.[1][7]

  • Use a lower-copy-number plasmid to reduce the overall metabolic burden on the cells.[1][6]

  • Lower the induction temperature (e.g., 15-25°C) and reduce the inducer concentration (e.g., 0.1 mM IPTG instead of 1 mM).[6][8]

  • Express the protein as an insoluble inclusion body , which can sometimes sequester the toxic effects.[6]

Q4: My protein is forming insoluble aggregates (inclusion bodies). How can I increase the yield of soluble this compound?

A4: Inclusion body formation is a major bottleneck in recombinant protein production.[9] To increase solubility:

  • Lower the expression temperature to 15-25°C after induction. This slows down protein synthesis, allowing more time for proper folding.[8][10][11]

  • Reduce the inducer concentration to decrease the rate of transcription and translation.[8][9]

  • Co-express molecular chaperones that can assist in the proper folding of your target protein.[10]

  • Fuse the protein with a highly soluble tag , such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST).[10][12]

Q5: How do I choose the right expression vector and host strain for this compound?

A5: The choice of vector and strain is critical for success.[10][13]

  • Vector Selection: Choose a vector with a promoter strength that matches your protein's characteristics. For potentially toxic proteins, a weaker or more tightly regulated promoter is better than a very strong one like the T7 promoter.[8][14] The vector should also contain a suitable affinity tag (e.g., His-tag) to simplify purification.[15]

  • Host Strain Selection: Use protease-deficient strains like E. coli BL21 to prevent degradation of your protein.[8][10] If codon bias is a concern, use strains like Rosetta(DE3), which are engineered to carry plasmids containing tRNAs for rare codons.[3] For toxic proteins, strains like BL21(DE3)pLysS provide tighter regulation of basal expression.[3][7]

Troubleshooting Guides

Guide 1: Systematic Optimization of Expression Conditions

If initial attempts yield low protein levels, a systematic approach to optimizing culture and induction parameters is necessary. Small-scale trial expressions are highly recommended to efficiently test multiple conditions.[16][17]

ParameterStandard ConditionOptimization StrategyRationale
Temperature 37°CTest a range of lower temperatures (e.g., 18°C, 25°C, 30°C) post-induction.[1][8]Lower temperatures slow protein synthesis, which can promote proper folding and increase the yield of soluble protein.[10][11][18]
Inducer (IPTG) Conc. 1.0 mMTest a gradient of lower concentrations (e.g., 0.01, 0.1, 0.5 mM).[1]High inducer levels can lead to rapid, overwhelming expression, causing protein misfolding and aggregation.[8][9]
Induction OD₆₀₀ 0.6 - 0.8Induce at an earlier log phase (OD₆₀₀ ~0.1-0.4).[19][20]Inducing at a lower cell density may improve the yield of soluble, active protein for certain targets.[20]
Induction Time 3-4 hoursTest longer, overnight induction, especially at lower temperatures.[19]Slower, longer expression can increase the overall yield of correctly folded protein.[21]
Growth Media LB BrothTry richer media like Terrific Broth (TB) or auto-induction media.[1][21]Richer media support higher cell densities, while auto-induction media can simplify the process and sometimes improve yields.[21]

The following table summarizes representative data on how lowering the expression temperature can significantly increase the yield of soluble recombinant protein.

Expression TemperatureTotal Protein Yield (mg/L)Soluble Protein Yield (mg/L)
37°C25.44.15
25°C18.911.1
Data adapted from a study on HCV NS3 recombinant protein, demonstrating a ~3-fold increase in soluble yield at a lower temperature.[22]

Experimental Protocols

Protocol 1: Small-Scale Expression Trial to Optimize Induction

This protocol is designed to efficiently screen multiple induction conditions (temperature, inducer concentration) to identify the optimal parameters for maximizing the soluble yield of this compound.[16][17]

Materials:

  • BL21(DE3) cells (or other appropriate strain) transformed with the this compound expression plasmid.

  • LB agar (B569324) plates with appropriate antibiotic.

  • LB broth and Terrific Broth (TB) with antibiotic.

  • IPTG stock solution (1 M).

  • Culture tubes or 24-well deep-well plates.

  • Incubator shakers.

  • Spectrophotometer.

  • Lysis buffer (e.g., BugBuster or custom buffer with lysozyme/sonication).

  • SDS-PAGE equipment and reagents.

Methodology:

  • Starter Culture: Inoculate a single colony from a fresh plate into 5 mL of LB broth with the appropriate antibiotic. Grow overnight at 37°C with shaking.[23]

  • Expansion: The next morning, inoculate 50 mL of fresh LB broth in a 250 mL flask with 500 µL of the overnight starter culture.

  • Growth: Grow at 37°C with vigorous shaking until the culture reaches an OD₆₀₀ of 0.6.[23]

  • Aliquoting and Induction: Distribute the culture into multiple smaller flasks or tubes. Induce each sub-culture according to the conditions you are testing (e.g., different IPTG concentrations and temperatures as outlined in Table 1). Include an un-induced culture as a negative control.[23]

    • Example Condition 1: Add IPTG to 1.0 mM, incubate at 37°C for 4 hours.

    • Example Condition 2: Add IPTG to 0.1 mM, incubate at 18°C overnight.

  • Harvesting: After the induction period, measure the final OD₆₀₀ of each culture. Harvest 1 mL from each culture by centrifugation at >10,000 x g for 10 minutes.[24]

  • Lysis and Fractionation:

    • Resuspend the cell pellet in 100 µL of lysis buffer.

    • Lyse the cells according to your chosen method (e.g., sonication on ice).[24]

    • Take a 20 µL aliquot of this "Total Lysate".

    • Centrifuge the remaining lysate at maximum speed for 15 minutes at 4°C to pellet insoluble material.[24]

    • Carefully collect the supernatant, which is the "Soluble Fraction".

  • Analysis: Analyze the "Total Lysate" and "Soluble Fraction" samples from each condition via SDS-PAGE to visualize the expression level and solubility of the this compound protein. The best condition will show a strong band for this compound in the soluble fraction.[17]

Visualizations

Troubleshooting Workflow for Low Protein Yield

This diagram outlines a logical workflow for diagnosing and solving issues related to low recombinant protein expression.

G start Low / No this compound Expression check_dna Verify Plasmid Sequence start->check_dna check_expression Analyze Total vs Soluble Fractions start->check_expression dna_issue Sequence Error (Mutation/Frameshift) check_dna->dna_issue Error Found insoluble Protein is Insoluble (Inclusion Bodies) check_expression->insoluble Band in Pellet Only no_band No Protein Band in Total Lysate check_expression->no_band No Band Anywhere solution_dna Re-clone or Site-Direct Mutagenesis dna_issue->solution_dna solution_insoluble Lower Expression Temp Reduce Inducer Conc. Add Solubility Tag (MBP, GST) Co-express Chaperones insoluble->solution_insoluble codon_bias Codon Bias no_band->codon_bias toxicity Protein Toxicity no_band->toxicity promoter Promoter/Vector Issue no_band->promoter degradation Protein Degradation no_band->degradation solution_codon Codon Optimize Gene codon_bias->solution_codon solution_toxicity Lower Temp & Inducer Use Tightly Regulated Promoter Change Host Strain (pLysS) toxicity->solution_toxicity solution_promoter Change Vector/Promoter Check Host Compatibility promoter->solution_promoter solution_degradation Use Protease-Deficient Strain Add Protease Inhibitors degradation->solution_degradation

Caption: A step-by-step troubleshooting flowchart for low protein expression.

Factors Influencing Protein Expression Yield and Solubility

This diagram illustrates the key experimental factors and their interconnected effects on the final yield and solubility of a recombinant protein.

G cluster_genetic Genetic Factors cluster_conditions Expression Conditions solubility Protein Solubility yield yield solubility->yield directly impacts usable yield codon Codon Usage codon->yield affects translation efficiency vector Vector & Promoter vector->yield tags Fusion Tags tags->solubility temp Temperature temp->solubility impacts folding kinetics temp->yield inducer Inducer Conc. inducer->solubility affects aggregation inducer->yield controls expression rate media Growth Media media->yield host Host Strain host->solubility host->yield

Caption: Key factors affecting recombinant protein yield and solubility.

References

Technical Support Center: SM-16 Monoclonal Antibody Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of the SM-16 monoclonal antibody, which targets the MUC16 protein.

Frequently Asked Questions (FAQs)

Q1: What is the SM-16 antibody and what is its target?

A1: The SM-16 antibody is a murine monoclonal antibody that specifically targets Mucin 16 (MUC16), also known as Cancer Antigen 125 (CA125).[1] MUC16 is a large, heavily glycosylated transmembrane protein.[2][3] The shed ectodomain of MUC16 is the well-known CA125 tumor marker.[2] SM-16 is designed to bind to the membrane-proximal region of MUC16 that remains on the cell surface after cleavage.[1][4]

Q2: What is the general workflow for producing the SM-16 antibody?

A2: The production of the SM-16 monoclonal antibody follows the principles of hybridoma technology.[5][6][7] The process begins with the immunization of a mouse with the MUC16 antigen.[7][8] Following a successful immune response, antibody-producing B cells are isolated from the mouse's spleen and fused with immortal myeloma cells to create hybridoma cells.[5][8][9] These hybridomas are then screened to identify clones that produce the desired SM-16 antibody.[5] Selected clones are cultured on a larger scale to produce the antibody, which is subsequently purified from the cell culture supernatant.[5][10]

Q3: What are the critical quality attributes to monitor during SM-16 production?

A3: Key quality attributes to monitor include antibody titer (concentration), purity, binding affinity to MUC16, and stability. Post-translational modifications, such as glycosylation, can also be important for antibody function and should be characterized.

Q4: What are the expected yields for SM-16 production?

A4: Antibody yields can vary significantly depending on the hybridoma clone, cell culture conditions, and purification method. The following table provides a general expectation for yields at different stages.

Quantitative Data Summary

StageParameterTypical RangeNotes
Hybridoma Culture Cell Viability> 90%Essential for optimal antibody production.
Antibody Titer50 - 200 µg/mLHighly dependent on the specific clone and culture conditions.
Purification Purity (by SDS-PAGE)> 95%After Protein A/G affinity chromatography.
Final Yield20 - 100 mg/LPer liter of cell culture supernatant.
Quality Control Binding Affinity (KD)1 - 10 nMTo recombinant MUC16 protein.
Endotoxin Levels< 1 EU/mgFor in vivo applications.

Experimental Protocols

SM-16 Hybridoma Production Protocol

This protocol outlines the key steps for generating SM-16 producing hybridomas.

1. Immunization:

  • Immunize BALB/c mice with 50 µg of recombinant human MUC16 protein emulsified in Complete Freund's Adjuvant via intraperitoneal injection.
  • Boost with 25 µg of MUC16 in Incomplete Freund's Adjuvant on days 14 and 28.
  • Monitor the antibody titer in the serum via ELISA.
  • Perform a final boost with 10 µg of MUC16 in PBS three days before cell fusion.[11]

2. Cell Fusion:

  • Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.[8][12]
  • Co-culture the splenocytes with SP2/0 myeloma cells at a 5:1 ratio.
  • Induce cell fusion by the dropwise addition of 50% polyethylene (B3416737) glycol (PEG).[5][11]
  • Slowly dilute the PEG with serum-free medium and centrifuge the cells.

3. Selection and Screening:

  • Resuspend the fused cells in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium to eliminate unfused myeloma cells.[5]
  • Plate the cells in 96-well plates.
  • After 10-14 days, screen the culture supernatants for the presence of MUC16-specific antibodies using an ELISA.[8]

4. Cloning and Expansion:

  • Expand positive hybridoma clones and perform limiting dilution cloning to ensure monoclonality.
  • Re-screen the subclones and select the one with the highest antibody production and stability for expansion and cryopreservation.

SM-16 Antibody Purification Protocol

This protocol describes the purification of SM-16 from hybridoma culture supernatant.

1. Preparation of Supernatant:

  • Centrifuge the hybridoma culture at 10,000 x g for 15 minutes to remove cells and debris.
  • Filter the supernatant through a 0.22 µm filter to remove any remaining particles.

2. Affinity Chromatography:

  • Equilibrate a Protein A or Protein G affinity column with a binding buffer (e.g., PBS, pH 7.4).
  • Load the clarified supernatant onto the column.
  • Wash the column with binding buffer until the absorbance at 280 nm returns to baseline.
  • Elute the bound SM-16 antibody with a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).
  • Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris, pH 8.5) to immediately neutralize the low pH.

3. Buffer Exchange and Concentration:

  • Pool the fractions containing the purified antibody.
  • Perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.
  • Concentrate the antibody using a centrifugal filter unit if necessary.

4. Quality Control:

  • Determine the antibody concentration by measuring the absorbance at 280 nm.
  • Assess purity by SDS-PAGE and size-exclusion chromatography.
  • Confirm binding activity by ELISA or surface plasmon resonance.

Troubleshooting Guides

Issue 1: Low Antibody Titer in Hybridoma Culture

Possible Cause Troubleshooting Step
Poor hybridoma cloneRe-clone the hybridoma line to select for high-producing cells.
Suboptimal culture conditionsOptimize media components, serum concentration, and feeding strategy.
Cell viability is lowCheck for contamination and ensure proper handling of the cell culture.
Genetic instability of the hybridomaThaw an earlier passage of the hybridoma line.

Issue 2: Poor Antibody Purity After Purification

Possible Cause Troubleshooting Step
Incomplete removal of contaminantsIncrease the number of washes during affinity chromatography.[13]
Co-elution of non-specific proteinsOptimize the pH of the binding and elution buffers.
Antibody aggregationAnalyze the purified antibody by size-exclusion chromatography and consider adding stabilizing excipients to the storage buffer.
Proteolytic degradationAdd protease inhibitors to the cell culture supernatant before purification.[13]

Issue 3: Low Binding Affinity of Purified Antibody

Possible Cause Troubleshooting Step
Antibody denaturation during elutionUse a gentler elution buffer or perform a step-wise elution with decreasing pH.
Improper antibody foldingEnsure correct disulfide bond formation by maintaining appropriate redox conditions during production and purification.
Incorrect storage conditionsStore the antibody at the recommended temperature and avoid repeated freeze-thaw cycles.

Visualizations

SM16_Production_Workflow SM-16 Antibody Production Workflow cluster_immunization Immunization cluster_hybridoma Hybridoma Technology cluster_production Antibody Production & Purification immunize Immunize Mouse with MUC16 Antigen boost Booster Injections immunize->boost titer_check Monitor Serum Titer boost->titer_check spleen Harvest Spleen titer_check->spleen fusion Fuse Splenocytes with Myeloma Cells spleen->fusion selection HAT Selection fusion->selection screening Screen for MUC16 Binders selection->screening cloning Subcloning screening->cloning expansion Expand Positive Clone cloning->expansion culture Large-Scale Culture expansion->culture harvest Harvest Supernatant culture->harvest purify Protein A/G Purification harvest->purify qc Quality Control purify->qc MUC16_Signaling_Pathway Simplified MUC16 Signaling cluster_cell Tumor Cell MUC16 MUC16 Mesothelin Mesothelin MUC16->Mesothelin Binds Galectin1 Galectin-1 MUC16->Galectin1 Binds CellAdhesion Cell Adhesion & Metastasis Mesothelin->CellAdhesion ImmuneEvasion Immune Evasion Galectin1->ImmuneEvasion SM16 SM-16 Antibody SM16->MUC16 Blocks

References

SM 16 inhibitor stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of the SM-16 inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for SM-16?

Proper storage of SM-16 is crucial to maintain its integrity and activity. Recommendations for both solid compound and stock solutions are summarized below.

Table 1: Recommended Storage Conditions for SM-16

FormStorage TemperatureDurationRecommendations
Solid -20°C≥ 4 yearsStore in a tightly sealed container, protected from light and moisture.
0 - 4°CShort-term (days to weeks)Suitable for immediate use.
Stock Solution (in DMSO) -80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1]

2. How should I prepare a stock solution of SM-16?

SM-16 has low aqueous solubility and is typically dissolved in an organic solvent to prepare a concentrated stock solution.

  • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing SM-16 stock solutions.

  • Solubility Data:

    • DMSO: ≥ 30 mg/mL

    • DMF: ≥ 30 mg/mL

    • Ethanol: Slightly soluble

    • DMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL

To prepare a stock solution:

  • Equilibrate the solid SM-16 vial to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes to minimize waste and prevent degradation from multiple freeze-thaw cycles.

3. How many times can I freeze and thaw my SM-16 stock solution?

It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and introduction of moisture into the DMSO stock, which can affect its concentration and stability.[2][3] Aliquoting the stock solution into single-use volumes is the best practice. If repeated use from a single vial is unavoidable, limit it to a maximum of 3-5 cycles.

4. Is SM-16 sensitive to light?

  • Store the solid compound and stock solutions in light-protected vials.

  • Minimize exposure to direct light during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with SM-16.

Issue 1: Inconsistent or lower-than-expected inhibitor activity.

Possible Cause Troubleshooting Steps
Improper Storage/Handling - Ensure the solid compound and stock solutions have been stored at the recommended temperatures and protected from light. - Avoid repeated freeze-thaw cycles by using single-use aliquots.[2][3] - Verify the accuracy of the stock solution concentration.
Degradation in Aqueous Media - SM-16 contains a carboxamide group which can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[6][7][8] - Prepare fresh working solutions in your cell culture medium for each experiment. - Consider performing a time-course experiment to assess the stability of SM-16 in your specific experimental conditions.
Cell Line Variability - Different cell lines can exhibit varying sensitivity to TGF-β pathway inhibition.[9] - Confirm that your cell line expresses the target receptors (ALK4/ALK5) and shows a functional response to TGF-β. - Perform a dose-response experiment to determine the optimal SM-16 concentration for your specific cell type.
High Cell Density - Overly confluent cell cultures can sometimes lead to altered signaling pathways and reduced inhibitor effectiveness.[9] - Plate cells at a consistent and appropriate density for all experiments.

Issue 2: High background signal or unexpected cellular effects.

Possible Cause Troubleshooting Steps
Off-Target Effects - SM-16 has shown some off-target activity against Raf and p38 kinases at higher concentrations (IC50 values of 1 µM and 0.8 µM, respectively).[1][10] - Use the lowest effective concentration of SM-16 as determined by a dose-response curve. - Consider using a structurally different TGF-β inhibitor as a control to confirm that the observed phenotype is due to on-target inhibition.
Solvent (DMSO) Toxicity - High concentrations of DMSO can be toxic to cells and can interfere with cellular processes. - Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) and is consistent across all experimental and control wells.
Compound Precipitation - SM-16 has low aqueous solubility. High concentrations in cell culture medium may lead to precipitation, causing light scattering and interfering with assays. - Visually inspect your working solutions for any signs of precipitation. - Reduce the final concentration of SM-16 if precipitation is observed.

Issue 3: Difficulty with in vivo experiments.

Possible Cause Troubleshooting Steps
Poor Bioavailability - Like many kinase inhibitors, SM-16 has low aqueous solubility, which can lead to poor oral bioavailability.[11][12] - For in vivo studies, SM-16 has been successfully administered orally mixed in chow or via subcutaneous miniosmotic pumps.[13] - Specialized formulations, such as using Captisol, have been used to improve solubility for in vivo delivery.[1]
Rapid Metabolism - The in vivo efficacy of SM-16 is dose-dependent, suggesting that maintaining a sufficient plasma concentration is crucial for its anti-tumor effects.[10] - Consider the route of administration and dosing schedule to achieve sustained target engagement.

Experimental Protocols & Methodologies

Protocol: Assessing the Stability of SM-16 in Cell Culture Media

This protocol provides a general framework for determining the stability of SM-16 under your specific experimental conditions.

  • Preparation of SM-16 Working Solution:

    • Prepare a 10 µM working solution of SM-16 in your cell culture medium (with and without serum, if applicable) from a freshly thawed DMSO stock solution.

    • Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.5%).

  • Incubation:

    • Add the SM-16 working solution to wells of a multi-well plate (without cells).

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after preparation.

  • Sample Analysis:

    • Analyze the concentration of intact SM-16 in the collected aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Plot the concentration of SM-16 as a function of time to determine its degradation rate and half-life in your cell culture medium.

Visualizing Key Concepts

Diagram 1: TGF-β Signaling Pathway and SM-16 Inhibition

TGF_beta_pathway TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds TBRI TβRI (ALK5/ALK4) TBRII->TBRI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TBRI->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription SM16 SM-16 SM16->TBRI Inhibits troubleshooting_workflow Start Inconsistent/Low Activity Observed Check_Storage Verify Storage & Handling Start->Check_Storage Check_Solubility Assess Solubility & Precipitation Check_Storage->Check_Solubility Check_Conc Confirm Working Concentration Check_Solubility->Check_Conc Check_Cells Evaluate Cell Health & Density Check_Conc->Check_Cells Check_Off_Target Consider Off-Target Effects Check_Cells->Check_Off_Target Problem_Identified Problem Identified? Check_Off_Target->Problem_Identified Solution Optimize Protocol Problem_Identified->Start No, Re-evaluate Problem_Identified->Solution Yes

References

Technical Support Center: Optimizing In Vivo Dosing of SM-16 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of the SM-16 inhibitor for in vivo studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of the SM-16 inhibitor?

A1: SM-16 is a potent and selective small-molecule inhibitor of the transforming growth factor-β (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5), and ALK4.[1] It functions by binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream signaling molecules like Smad2 and Smad3.[1] This inhibition effectively blocks the TGF-β signaling pathway, which is often dysregulated in various diseases, including cancer and fibrosis.

Q2: What are the reported off-target effects of SM-16?

A2: While SM-16 is a selective inhibitor of ALK4 and ALK5, it has shown some weak inhibitory activity against other kinases at higher concentrations. These include Raf and p38 mitogen-activated protein kinase.[1] Researchers should consider these potential off-target effects when designing experiments and interpreting results.

Q3: What are the general starting-point dosages for SM-16 in in vivo mouse studies?

A3: Based on published studies, a common starting point for in vivo efficacy studies in mice is a dose of 5 mg/kg/day, which has been shown to significantly inhibit tumor growth.[1][2] However, the optimal dose will depend on the specific animal model, tumor type, and administration route. Dose-response studies are recommended to determine the most effective and well-tolerated dose for your specific experimental setup.

Q4: How can I monitor the in vivo efficacy of SM-16?

A4: The efficacy of SM-16 can be assessed by monitoring the phosphorylation levels of Smad2/3 in tumor tissue or relevant biological samples.[1] A significant decrease in phosphorylated Smad2/3 indicates successful target engagement. Additionally, researchers should monitor relevant phenotypic outcomes, such as tumor growth inhibition, reduction in fibrosis, or other disease-specific markers.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with SM-16 in vivo.

Problem 1: Poor Solubility or Precipitation of SM-16
  • Possible Cause: SM-16, like many small molecule inhibitors, may have limited aqueous solubility.

  • Solution:

    • Solvent Selection: For in vivo administration, SM-16 can be formulated in a vehicle such as 20% Captisol.[1] For in vitro assays, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions.

    • pH Adjustment: The solubility of some compounds is pH-dependent. Experimenting with different pH values of the vehicle may improve solubility.

    • Sonication: Gentle sonication can help to dissolve the compound.

    • Co-solvents: For oral administration, SM-16 can be formulated in mouse chow.[1] For other routes, co-solvents may be explored, but their potential toxicity must be considered.

Problem 2: Lack of In Vivo Efficacy
  • Possible Cause: The administered dose may be too low to achieve a therapeutic concentration at the target site.

  • Solution:

    • Dose Escalation Study: Conduct a dose-escalation study to determine if higher doses lead to the desired therapeutic effect.

    • Pharmacokinetic (PK) Analysis: If possible, perform PK studies to measure the plasma and tumor concentrations of SM-16 to ensure adequate drug exposure. A plasma concentration of approximately 1.5 μmol/L has been associated with efficacy in a mouse model.[1]

    • Route of Administration: The route of administration can significantly impact bioavailability. Consider alternative routes if one is not proving effective. SM-16 has been successfully administered via intraperitoneal (i.p.) bolus, subcutaneous (s.c.) miniosmotic pumps, and orally in chow.[1]

Problem 3: Observed Toxicity or Adverse Effects
  • Possible Cause: The administered dose may be too high, or the vehicle may be causing adverse reactions.

  • Solution:

    • Dose Reduction: If toxicity is observed, reduce the dose or the frequency of administration.

    • Vehicle Control: Always include a vehicle-only control group to distinguish between compound-related toxicity and effects of the formulation.

    • Toxicity Monitoring: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or signs of organ damage. Regular blood work and histological analysis of major organs can provide a more detailed toxicity profile.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the SM-16 inhibitor.

Protocol 1: In Vivo Administration of SM-16 via Subcutaneous Min osmotic Pumps
  • Objective: To achieve continuous and consistent delivery of SM-16 over an extended period.

  • Materials:

    • SM-16 inhibitor

    • Vehicle (e.g., 20% Captisol)

    • Alzet® miniosmotic pumps (appropriate model for the desired duration and flow rate)

    • Surgical tools for implantation

    • Anesthesia

  • Procedure:

    • Prepare the SM-16 solution in the chosen vehicle at the desired concentration.

    • Fill the miniosmotic pumps with the SM-16 solution according to the manufacturer's instructions.

    • Anesthetize the animal.

    • Make a small subcutaneous incision on the back of the animal.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant the filled miniosmotic pump into the pocket.

    • Close the incision with sutures or surgical staples.

    • Monitor the animal for recovery from anesthesia and for any signs of post-surgical complications.

Protocol 2: Assessment of Target Inhibition by Western Blot
  • Objective: To measure the levels of phosphorylated Smad2/3 in tissue samples to confirm SM-16 target engagement.

  • Materials:

    • Tumor or tissue lysates from treated and control animals

    • Protein lysis buffer with phosphatase and protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against phospho-Smad2/3 and total Smad2/3

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Homogenize tissue samples in lysis buffer and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-Smad2/3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total Smad2/3 to normalize for protein loading.

    • Quantify band intensities to determine the ratio of phosphorylated to total Smad2/3.

Data Presentation

Table 1: Summary of In Vivo Dosing Regimens for SM-16 in Mice

Animal ModelAdministration RouteDosageDurationObserved EfficacyReference
AB12 mesothelioma tumor-bearing BALB/c miceIntraperitoneal (i.p.) bolus20 mg/kgSingle doseSuppression of tumor p-Smad2/3 for at least 3 hours[1]
AB12 mesothelioma tumor-bearing BALB/c miceSubcutaneous (s.c.) miniosmotic pump1.25, 2.5, 5 mg/kg/day28 daysSignificant tumor growth inhibition at 5 mg/kg/day[1]
AB12 mesothelioma tumor-bearing BALB/c miceOral (in chow)0.45 or 0.65 g/kg in chow-Blocked and regressed tumors[1]

Visualizations

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII Binds ALK5 TGF-β Receptor I (ALK5/TβRI) TBRII->ALK5 Recruits & Phosphorylates SMAD23 Smad2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-Smad2/3 SMAD4 Smad4 pSMAD23->SMAD4 Binds SMAD_complex Smad2/3-Smad4 Complex Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis, fibrosis) SMAD_complex->Transcription Translocates & Regulates SM16 SM-16 Inhibitor SM16->ALK5 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of SM-16.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation formulation Formulate SM-16 in appropriate vehicle administration Administer SM-16 (e.g., i.p., s.c. pump, oral) formulation->administration animal_model Establish in vivo animal model animal_model->administration monitoring Monitor animal health (weight, behavior) administration->monitoring efficacy Assess efficacy: - Tumor volume - Biomarkers (p-Smad2/3) monitoring->efficacy toxicity Assess toxicity: - Histopathology - Blood chemistry monitoring->toxicity interpretation Analyze and interpret data efficacy->interpretation toxicity->interpretation

Caption: General experimental workflow for in vivo studies with SM-16.

References

troubleshooting off-target effects of SM 16 inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the SM16 inhibitor. These resources are designed to help users identify and mitigate potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of the SM16 inhibitor?

A1: SM16 is a potent and orally active inhibitor of the TGF-β type I receptor kinases, specifically ALK5 (TGFβRI) and ALK4 (ACVR1B).[1][2] It functions by binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream signaling molecules Smad2 and Smad3.[1][3] This inhibition blocks the canonical TGF-β and activin signaling pathways, which are involved in processes such as fibrosis and tumor growth.[1][3]

Q2: What are the known off-target effects of the SM16 inhibitor?

A2: While SM16 shows good overall selectivity, it has been demonstrated to have moderate off-target activity against Raf and p38/SAPKa kinases, typically in the micromolar range.[2][3][4] It is important to consider these off-target effects when interpreting experimental results, especially at higher concentrations of the inhibitor.[3] SM16 has shown no significant inhibitory activity against other ALK family members such as ALK1 and ALK6.[2][3]

Q3: My experimental results are not what I expected. How can I determine if off-target effects of SM16 are the cause?

A3: Unexplained or paradoxical results can sometimes be attributed to off-target effects. To investigate this, a multi-step approach is recommended. First, perform a dose-response experiment to see if the unexpected phenotype is only observed at higher concentrations, where off-target effects are more likely. Secondly, use a structurally unrelated inhibitor for ALK5/ALK4 to see if the same phenotype is produced. If not, an off-target effect of SM16 is a likely cause. Finally, genetic approaches like siRNA or CRISPR-Cas9 to knock down ALK5 or ALK4 can help confirm if the observed effect is dependent on the intended target.[5][6]

Q4: Can the off-target effects of SM16 be beneficial for my research?

A4: In some contexts, the off-target activities of a kinase inhibitor can contribute to its overall therapeutic effect, a concept known as polypharmacology.[6] For instance, the inhibition of Raf or p38 by SM16, in addition to its primary TGF-β inhibition, could potentially be advantageous in certain cancer models where these pathways are also active. However, it is crucial to experimentally validate these contributions to avoid misinterpretation of the inhibitor's mechanism of action.

Troubleshooting Guides

Issue 1: Observed cellular phenotype is inconsistent with TGF-β pathway inhibition.

  • Potential Cause: The observed phenotype may be due to the off-target inhibition of Raf or p38 signaling pathways by SM16.[2][3][4]

  • Troubleshooting Steps:

    • Validate Off-Target Engagement: Perform a Western blot analysis to assess the phosphorylation status of key downstream effectors of the Raf-MEK-ERK and p38 MAPK pathways (e.g., phospho-ERK, phospho-p38).

    • Use a More Specific Inhibitor: Compare the results obtained with SM16 to those from a more selective ALK5/ALK4 inhibitor with a different chemical structure.

    • Genetic Knockdown: Use siRNA or CRISPR to specifically knock down ALK5 and/or ALK4. If the phenotype persists with SM16 treatment in the knockdown cells, it is likely an off-target effect.[5]

Issue 2: High levels of cell toxicity are observed at effective concentrations.

  • Potential Cause: The observed toxicity may be a result of off-target effects on kinases essential for cell survival.[6]

  • Troubleshooting Steps:

    • Determine the IC50 for the On-Target: Carefully titrate the SM16 concentration to determine the lowest effective dose that inhibits Smad2/3 phosphorylation.

    • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) across a range of SM16 concentrations to distinguish between targeted anti-proliferative effects and general cytotoxicity.

    • Rescue Experiment: If a specific off-target is suspected, investigate whether the toxic effects can be rescued by activating the downstream pathway of that off-target.

Quantitative Data Summary

The following table summarizes the inhibitory activity of SM16 against its primary and known off-target kinases.

TargetAssay TypeInhibitory ValueReference
ALK5Ki10 nM[2][3]
ALK4Ki1.5 nM[2][3]
TGFβ-induced PAI-luciferase activityIC5064 nM[2][3]
TGFβ-induced Smad2/3 phosphorylationIC50~200 nM[7]
RafIC501 µM[2][3]
p38/SAPKaIC500.8 µM[2][3]

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Objective: To determine the inhibitory activity of SM16 against a panel of kinases to identify both on-target and off-target interactions.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of SM16 (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

    • Compound Addition: Add the diluted SM16 or a vehicle control (e.g., DMSO) to the wells.

    • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

    • Detection: Add a detection reagent that measures either the amount of phosphorylated substrate or the remaining ATP (e.g., using a luminescence-based assay like ADP-Glo).

    • Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Protocol 2: Western Blot for On-Target and Off-Target Pathway Modulation

  • Objective: To confirm the on-target inhibition of the TGF-β pathway and investigate the modulation of potential off-target pathways in a cellular context.

  • Methodology:

    • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of SM16 or a vehicle control for a specified time. For TGF-β pathway analysis, stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1 hour before lysis.

    • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate the membrane with primary antibodies against phospho-Smad2/3, total Smad2/3, phospho-ERK, total ERK, phospho-p38, and total p38 overnight at 4°C. Use a loading control antibody like GAPDH or β-actin.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Visualizations

SM16_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β/Activin TBRII Type II Receptor TGFb->TBRII Binds ALK5_4 ALK5/ALK4 (Type I Receptor) Smad2_3 Smad2/3 ALK5_4->Smad2_3 Phosphorylates TBRII->ALK5_4 Recruits & Phosphorylates SM16 SM16 SM16->ALK5_4 Inhibits Raf Raf SM16->Raf Weakly Inhibits (Off-target) p38 p38 SM16->p38 Weakly Inhibits (Off-target) pSmad2_3 p-Smad2/3 Smad4 Smad4 pSmad2_3->Smad4 Binds Smad_complex Smad2/3/4 Complex Gene_expression Target Gene Expression Smad_complex->Gene_expression Regulates

Caption: Signaling pathway of SM16 inhibitor showing on-target and off-target effects.

Troubleshooting_Workflow start Unexpected Experimental Result Observed action1 Perform Dose-Response Curve with SM16 start->action1 q1 Is the phenotype dose-dependent? action2 Test Alternative Inhibitor q1->action2 Yes off_target Likely Off-Target Effect q1->off_target No (occurs only at high conc.) action1->q1 q2 Does a structurally different ALK5/4 inhibitor cause the same phenotype? action3 Perform siRNA/CRISPR Knockdown q2->action3 Yes q2->off_target No action2->q2 q3 Does genetic knockdown of ALK5/4 replicate the phenotype? on_target Likely On-Target Effect q3->on_target Yes q3->off_target No action3->q3

Caption: A logical workflow for troubleshooting potential off-target effects of SM16.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemical_analysis Biochemical Analysis cluster_data_analysis Data Analysis cell_plating Plate Cells treatment Treat with SM16 (Dose-Response) cell_plating->treatment stimulation Stimulate with TGF-β treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification western_blot Western Blot quantification->western_blot blot_imaging Blot Imaging western_blot->blot_imaging analysis Quantify Band Intensity (p-Smad2/3, p-ERK, p-p38) blot_imaging->analysis conclusion Determine On- and Off-Target Effects analysis->conclusion

Caption: Experimental workflow for validating on-target and off-target effects of SM16.

References

improving the bioavailability of SM 16 compound

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the SM16 compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the oral bioavailability of SM16, a potent ITK/TEC dual kinase inhibitor. The following information is presented in a question-and-answer format, supplemented with troubleshooting guides, quantitative data, detailed experimental protocols, and visualizations to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is SM16 and what are its key physicochemical properties?

A1: SM16 is a small molecule inhibitor of the TGF-beta type I receptor (ALK5) and has also been described as an ITK/TEC dual kinase inhibitor.[1][2] Like many kinase inhibitors, it is a lipophilic molecule, which can lead to poor aqueous solubility.[3][4][5] Its formal name is 4-[4-(1,3-benzodioxol-5-yl)-5-(6-methyl-2-pyridinyl)-1H-imidazol-2-yl]-bicyclo[2.2.2]octane-1-carboxamide, and it has a molecular weight of approximately 430.5 g/mol .[2] Such characteristics often present challenges in achieving adequate oral bioavailability.[6]

Q2: We are observing low plasma concentrations of SM16 after oral administration in our animal models. What are the likely causes?

A2: Low oral bioavailability for a compound like SM16 is often multifactorial. The primary reasons typically include:

  • Poor Aqueous Solubility : As a lipophilic compound, SM16 likely has limited solubility in gastrointestinal (GI) fluids. This low solubility is a major rate-limiting step for absorption, as the drug must be in a dissolved state to pass through the intestinal wall.[6][7][8]

  • High First-Pass Metabolism : The compound may be extensively metabolized in the gut wall and/or the liver before it reaches systemic circulation.[9]

  • Efflux Transporter Activity : SM16 could be a substrate for efflux pumps like P-glycoprotein (P-gp) in the intestinal lining, which actively transport the drug back into the GI lumen, thereby reducing net absorption.[10]

Q3: What are the primary formulation strategies to enhance the oral bioavailability of SM16?

A3: Several advanced formulation strategies can be employed to overcome the bioavailability challenges of poorly soluble drugs like SM16.[7][10] The most common approaches include:

  • Amorphous Solid Dispersions (ASDs) : Converting the crystalline drug into a higher-energy amorphous form dispersed within a polymer matrix can significantly increase its solubility and dissolution rate.[11][12][13]

  • Lipid-Based Drug Delivery Systems (LBDDS) : These formulations, which include Self-Emulsifying Drug Delivery Systems (SEDDS), use lipid excipients to dissolve the drug and can enhance its absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[14][15][16]

  • Particle Size Reduction : Techniques like micronization or nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[17]

  • Complexation : Using agents like cyclodextrins to form inclusion complexes can shield the lipophilic drug molecule within a hydrophilic shell, improving its aqueous solubility.[7][18]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low and variable plasma exposure (AUC, Cmax) in vivo. Poor dissolution rate; Precipitation in the GI tract; Food effects.1. Characterize Solubility: Perform kinetic and thermodynamic solubility studies across a physiological pH range (1.2-6.8).2. Formulation Screening: Test multiple formulation strategies in parallel (e.g., ASD, LBDDS).3. In Vitro Dissolution Testing: Use biorelevant media (e.g., FaSSIF, FeSSIF) to assess dissolution performance and risk of precipitation.
SM16 precipitates out of the dosing vehicle before or during administration. The concentration of SM16 exceeds its solubility limit in the vehicle.1. Vehicle Optimization: Screen a panel of non-toxic solvents, co-solvents, and lipids for maximum solubility.2. Prepare a Suspension: If a solution is not feasible, create a micronized, uniform suspension. Ensure particle size is controlled and consistent.3. Consider LBDDS: Lipid-based systems can often dissolve high concentrations of lipophilic drugs.[14][15]
In vitro dissolution is high, but in vivo exposure remains low. Permeability-limited absorption; High first-pass metabolism; Efflux transporter activity.1. Assess Permeability: Use an in vitro model like the Caco-2 cell assay to determine the apparent permeability (Papp) of SM16.2. Investigate Metabolism: Incubate SM16 with liver microsomes or hepatocytes to identify metabolic hotspots and clearance rates.3. Evaluate Efflux: Conduct bidirectional Caco-2 assays with and without a P-gp inhibitor to determine the efflux ratio.

Data on Bioavailability Enhancement Strategies

The following table summarizes typical improvements seen with various formulation strategies for poorly soluble kinase inhibitors, which can be considered representative for SM16.

Formulation Strategy Mechanism of Action Typical Fold-Increase in Oral Bioavailability (AUC) Key Considerations
Amorphous Solid Dispersion (ASD) Increases drug solubility and dissolution by converting it to a high-energy amorphous state stabilized by a polymer.[12][13]2 to 10-foldRequires careful polymer selection to prevent recrystallization.[13] Physical stability during storage is critical.
Lipid-Based Systems (e.g., SMEDDS) Presents the drug in a solubilized state and forms a fine emulsion in the GI tract, increasing the surface area for absorption.[15]2 to 8-foldCan enhance lymphatic transport, bypassing the liver.[19] Excipient choice is crucial for performance.
Nanosuspension Increases dissolution velocity by drastically increasing the drug's surface area.[17]1.5 to 5-foldRequires stabilizers to prevent particle agglomeration.[17] Manufacturing can be complex.
Lipophilic Salt Formation Increases the drug's solubility in lipidic excipients, enabling high-loading LBDDS formulations.[3][4][20]2 to 4-fold (when combined with LBDDS)Requires a suitable ionizable group on the drug molecule. Synthesis adds a step to the process.

Experimental Protocols

Protocol 1: Preparation of an SM16 Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare an ASD of SM16 to enhance its aqueous solubility and dissolution rate.

Materials:

  • SM16 Compound

  • Polymer (e.g., PVP K30, HPMC-AS)

  • Organic Solvent (e.g., Dichloromethane, Methanol, Acetone)

  • Spray Dryer instrument

  • Dissolution testing apparatus

Methodology:

  • Polymer and Drug Solution Preparation:

    • Dissolve the selected polymer (e.g., HPMC-AS) in a suitable organic solvent or solvent mixture to create a solution of desired concentration (e.g., 5% w/v).

    • Once the polymer is fully dissolved, add the SM16 compound at a specific drug-to-polymer ratio (e.g., 1:3 w/w).

    • Stir the mixture until the SM16 is completely dissolved, creating a clear feed solution.

  • Spray Drying Process:

    • Set the spray dryer parameters: Inlet temperature, atomization gas flow rate, and feed pump rate. These must be optimized for the specific solvent system and polymer.

    • Pump the feed solution into the spray dryer's atomizer.

    • The atomizer disperses the solution into fine droplets, which are rapidly dried by the hot gas, forming a solid powder.

    • Collect the resulting powder (the ASD) from the cyclone separator.

  • Characterization:

    • Solid-State Analysis: Use Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the SM16 in the ASD.

    • Dissolution Testing: Perform dissolution studies in a relevant buffer (e.g., pH 6.8 phosphate (B84403) buffer) and compare the dissolution profile of the ASD to that of the crystalline SM16.

Protocol 2: Screening for SM16 Solubility in Lipid Excipients

Objective: To identify suitable oils, surfactants, and co-solvents for developing a Lipid-Based Drug Delivery System (LBDDS).

Materials:

  • SM16 Compound

  • A selection of lipid excipients:

    • Oils (e.g., Capryol 90, Labrafil M 1944 CS)

    • Surfactants (e.g., Kolliphor RH 40, Tween 80)

    • Co-solvents (e.g., Transcutol HP, PEG 400)

  • Vials, shaker/vortexer, centrifuge, HPLC system

Methodology:

  • Equilibrium Solubility Measurement:

    • Add an excess amount of SM16 to a fixed volume (e.g., 1 mL) of each selected excipient in a glass vial.

    • Tightly seal the vials and place them in a shaker at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium. .

    • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved SM16.

    • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.

    • Quantify the concentration of dissolved SM16 using a validated HPLC method.

  • Data Analysis:

    • Compare the solubility of SM16 across all tested excipients.

    • Select the excipients that demonstrate the highest solubilizing capacity for SM16 to be used in the development of a Self-Emulsifying Drug Delivery System (SEDDS).

Visualizations

Troubleshooting_Workflow cluster_investigation Initial Investigation cluster_formulation Formulation Strategy cluster_mech Mechanistic Understanding start Low In Vivo Bioavailability Observed for SM16 solubility Is it a Solubility Issue? start->solubility permeability Is it a Permeability Issue? solubility->permeability No asd Develop Amorphous Solid Dispersion (ASD) solubility->asd Yes lbdds Develop Lipid-Based Formulation (LBDDS) solubility->lbdds Yes nano Particle Size Reduction (Nanosuspension) solubility->nano Yes caco2 Conduct Caco-2 Permeability Assay permeability->caco2 Yes metabolism Conduct In Vitro Metabolism Studies permeability->metabolism Maybe end_node Optimized Formulation with Improved Bioavailability asd->end_node lbdds->end_node nano->end_node caco2->end_node metabolism->end_node

Caption: Troubleshooting workflow for low bioavailability of SM16.

ASD_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation A 1. Dissolve SM16 & Polymer in Solvent B 2. Spray Drying A->B C 3. Collect ASD Powder B->C D Confirm Amorphous State (PXRD) C->D E Assess Dissolution Rate (USP Apparatus II) C->E F In Vivo Pharmacokinetic Study in Animal Model D->F E->F

Caption: Experimental workflow for ASD formulation and evaluation.

References

Technical Support Center: Scaling Up SM-16 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of SM-16, a potent TGF-β receptor inhibitor. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this complex heterocyclic molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

SM-16 at a Glance

SM-16 is a selective inhibitor of the TGF-β type I receptor (ALK5) and activin receptor type I (ALK4). Its chemical name is 4-(5-(benzo[d][1][2]dioxol-5-yl)-4-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)bicyclo[2.2.2]octane-1-carboxamide. The complex structure, featuring a disubstituted imidazole (B134444) core and a bicyclo[2.2.2]octane moiety, presents unique challenges in large-scale synthesis.

Chemical Structure of SM-16:

Hypothetical Synthesis Workflow

While the precise, proprietary synthesis route for SM-16 is not publicly available, a plausible multi-step synthesis can be proposed based on established organic chemistry principles. This hypothetical workflow provides a framework for discussing potential scale-up challenges.

SM-16_Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediates Synthesis cluster_2 Core Assembly and Final Product A 2-Bromo-6-methylpyridine D Intermediate 1 (α-Diketone) A->D Oxidation/Coupling B Benzo[d][1,3]dioxole-5-carbaldehyde B->D C Bicyclo[2.2.2]octane-1,4-dicarboxylic acid E Intermediate 2 (Amidine from Bicyclo[2.2.2]octane derivative) C->E Functional Group Transformation F Imidazole Ring Formation (Condensation) D->F E->F G SM-16 (Final Product) F->G Purification/ Crystallization

Caption: Hypothetical workflow for the synthesis of SM-16.

Troubleshooting Guide

This guide addresses potential problems that may arise during the scale-up of SM-16 synthesis, categorized by the hypothetical synthetic stages.

Problem Potential Cause(s) Suggested Solution(s)
Intermediate 1 (α-Diketone) Synthesis: Low Yield - Incomplete oxidation of the starting materials. - Side reactions, such as over-oxidation or polymerization. - Inefficient coupling of the pyridine (B92270) and benzodioxole moieties.- Optimize the choice and stoichiometry of the oxidizing agent. - Carefully control reaction temperature and time. - Investigate different coupling catalysts and reaction conditions.
Intermediate 1 (α-Diketone) Synthesis: Impurity Profile - Presence of unreacted starting materials. - Formation of regioisomers during coupling. - Degradation of the product under reaction or work-up conditions.- Employ chromatographic purification (e.g., column chromatography) to isolate the desired product. - Use spectroscopic methods (NMR, MS) to identify impurities and adjust reaction conditions to minimize their formation. - Perform a stability study of the intermediate under various conditions.
Intermediate 2 (Amidine) Synthesis: Poor Conversion - Inefficient conversion of the dicarboxylic acid to the corresponding diamide (B1670390) and then to the amidine. - Harsh reaction conditions leading to decomposition.- Explore different reagents for amide and amidine formation. - Optimize reaction temperature, pressure, and catalyst loading. - Consider a multi-step approach with purification of intermediates.
Imidazole Ring Formation: Low Yield - Steric hindrance from the bulky bicyclo[2.2.2]octane group. - Unfavorable reaction kinetics at larger scales. - Competing side reactions.- Screen a variety of condensation reagents and catalysts. - Investigate the use of microwave-assisted synthesis to improve reaction rates. - Optimize the molar ratio of the reactants.
Final Product (SM-16): Purification Challenges - Presence of closely related impurities that are difficult to separate by crystallization. - Poor solubility of the final product in common recrystallization solvents. - Amorphous product formation instead of crystalline solid.- Develop a multi-step purification protocol, potentially involving both crystallization and chromatography. - Conduct a comprehensive solvent screening for recrystallization. - Use seeding techniques to induce crystallization.
Final Product (SM-16): Batch-to-Batch Inconsistency - Variations in the quality of starting materials and reagents. - Inadequate control over reaction parameters (temperature, mixing, etc.) at scale. - Differences in work-up and purification procedures.- Establish strict quality control specifications for all raw materials. - Implement robust process analytical technology (PAT) to monitor and control critical process parameters. - Standardize all operating procedures and document any deviations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing the substituted imidazole core of SM-16 on a large scale?

A1: The main challenges in forming the 4,5-disubstituted imidazole ring of SM-16 at scale include:

  • Regiocontrol: Ensuring the correct connectivity of the three components (α-diketone, amidine, and an ammonia (B1221849) source) can be difficult, potentially leading to a mixture of isomers that are challenging to separate.

  • Reaction Kinetics: The condensation reaction to form the imidazole ring may be slow, requiring elevated temperatures or prolonged reaction times, which can lead to side product formation and degradation.

  • Catalyst Selection: Identifying a cost-effective and efficient catalyst that is easily removed from the final product is crucial for a scalable process.

Imidazole_Formation_Challenges cluster_0 Reaction Challenges A Starting Materials (α-Diketone, Amidine, Ammonia source) B Desired Imidazole Isomer (SM-16 core) A->B Controlled Reaction C Undesired Isomers A->C Poor Regiocontrol D Side Products/Degradation A->D Suboptimal Kinetics/Catalysis RC Regiocontrol RC->C RK Reaction Kinetics RK->D CS Catalyst Selection CS->D

Caption: Key challenges in the synthesis of the imidazole core.

Q2: How can the synthesis of the bicyclo[2.2.2]octane moiety be optimized for scale-up?

A2: The bicyclo[2.2.2]octane core is a rigid, three-dimensional structure, and its synthesis can be complex. For scale-up, the following should be considered:

  • Starting Material Availability: The commercial availability and cost of the starting materials for constructing this ring system are critical. Custom synthesis of the starting material can significantly increase the overall cost.

  • Stereocontrol: If chiral centers are present in the bicyclic system, maintaining stereochemical purity during scale-up is a significant challenge. This may require the use of chiral catalysts or resolving agents.

  • Reaction Conditions: The reactions to form the bicyclic system, such as Diels-Alder reactions, may require high pressures or temperatures, which can be difficult and costly to implement on a large scale.

Q3: What are the recommended methods for purifying SM-16 at an industrial scale?

A3: A combination of techniques is often necessary for the purification of complex active pharmaceutical ingredients (APIs) like SM-16.

  • Crystallization: This is the most common and cost-effective method for purifying solids at a large scale. A thorough screening of solvents and conditions is necessary to find a robust crystallization process that provides the desired polymorph and purity.

  • Chromatography: While more expensive, preparative high-performance liquid chromatography (HPLC) may be required to remove impurities that are structurally very similar to SM-16.

  • Trituration/Soxhlet Extraction: These techniques can be used to remove more soluble or less soluble impurities, respectively.

Purification_Strategy Start Crude SM-16 Step1 Crystallization Start->Step1 Primary Purification Step2 Chromatography (e.g., Prep-HPLC) Step1->Step2 If impurities persist Step3 Final Crystallization/ Polymorph Control Step1->Step3 If sufficiently pure Step2->Step3 End High-Purity SM-16 Step3->End

Caption: A potential multi-step purification strategy for SM-16.

Q4: What are the key analytical techniques for quality control during the scale-up of SM-16 synthesis?

A4: Robust analytical methods are essential to ensure the quality and consistency of each batch. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity, identifying and quantifying impurities, and determining the assay of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, aiding in structure elucidation and impurity identification.

  • X-Ray Powder Diffraction (XRPD): To identify and control the polymorphic form of the final crystalline product.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine the melting point, thermal stability, and solvent content.

Q5: What are the safety considerations when handling the reagents and intermediates for SM-16 synthesis on a large scale?

A5: Scaling up chemical reactions introduces new safety challenges. A thorough risk assessment should be conducted for each step. Key considerations include:

  • Hazardous Reagents: Identify and assess the risks associated with any toxic, flammable, or corrosive reagents. Implement appropriate handling procedures and personal protective equipment (PPE).

  • Exothermic Reactions: Many reactions, particularly oxidations and condensations, can be exothermic. Ensure adequate cooling capacity and emergency procedures are in place to prevent thermal runaways.

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure increase in the reactor. Ensure reactors are properly vented.

  • Dust Explosion Hazard: Handling large quantities of fine powders of intermediates or the final product can pose a dust explosion risk. Implement appropriate grounding and ventilation measures.

This technical support center provides a foundational guide to the challenges and solutions in scaling up the synthesis of the SM-16 inhibitor. For further assistance, please consult with a qualified process chemist or chemical engineer.

References

Technical Support Center: Refining SM16 Inhibitor Delivery Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery of the SM16 inhibitor in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the SM16 inhibitor?

A1: SM16 is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5), and ALK4.[1][2] It functions by binding to the ATP-binding site of these receptors, which in turn prevents the phosphorylation of downstream signaling molecules Smad2 and Smad3.[1][2] This inhibition effectively blocks the canonical TGF-β signaling pathway, which is often implicated in cancer progression and fibrosis.[1]

Q2: What are the known off-target effects of SM16 and how can they be mitigated?

A2: While SM16 demonstrates good overall selectivity, it has shown some weak inhibitory activity against other kinases, such as Raf and p38, at higher micromolar concentrations.[2][3] To mitigate potential off-target effects, it is crucial to:

  • Perform a dose-response curve: Determine the lowest effective concentration of SM16 that inhibits the TGF-β pathway without significantly affecting other signaling cascades.

  • Use appropriate controls: Include negative controls (e.g., vehicle-treated cells) and positive controls (e.g., a known activator of the TGF-β pathway) to ensure the observed effects are specific to SM16's intended target.

  • Confirm target engagement: Whenever possible, assess the phosphorylation status of Smad2/3 to confirm that SM16 is inhibiting the TGF-β pathway at the desired concentration.

Q3: How should SM16 be stored to ensure its stability?

A3: For long-term stability, SM16 should be stored as a solid at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to degradation.[4]

Troubleshooting Guides

Issue 1: Precipitation of SM16 in Aqueous Solutions

Possible Cause: SM16, like many small molecule inhibitors, has low aqueous solubility and may precipitate when diluted from a high-concentration stock (e.g., in DMSO) into an aqueous buffer or cell culture medium.

Troubleshooting Steps:

Solution Description Considerations
Optimize Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) in the aqueous solution can be critical. Keeping it as low as possible (typically <0.5%) is advisable.[5][6]Perform a vehicle control to ensure the solvent concentration itself does not affect the experimental outcome.
Use a Co-Solvent System For in vivo administration, a co-solvent system can improve solubility. A common formulation includes DMSO, PEG300, Tween-80, and saline.[4]The specific formulation may need to be optimized for your experimental model and administration route.
Sonication Gentle sonication of the solution after dilution can help to redissolve small precipitates.[4]Be cautious not to overheat the sample, as this could degrade the inhibitor.
pH Adjustment The solubility of some compounds is pH-dependent. If your experimental system allows, testing a range of pH values for your buffer may improve solubility.[5]Ensure the chosen pH is compatible with your cells or animal model.
Issue 2: Inconsistent or Lack of Efficacy in Cell-Based Assays

Possible Cause: Inconsistent results can arise from variability in cell seeding, reagent preparation, inhibitor stability in the medium, or the timing of inhibitor addition.

Troubleshooting Steps:

Solution Description Considerations
Standardize Protocols Ensure consistent cell seeding density, reagent concentrations, and incubation times across all experiments.Minor variations can lead to significant differences in results.
Assess Inhibitor Stability Small molecule inhibitors can degrade in cell culture media over time. Assess the stability of SM16 in your specific media at 37°C.If degradation is rapid, consider replenishing the media with fresh inhibitor at regular intervals.
Optimize Timing of Addition The timing of SM16 addition relative to the stimulation of the TGF-β pathway is crucial.For inhibition experiments, SM16 should typically be added prior to or concurrently with the TGF-β ligand.
Verify Cell Permeability Ensure that SM16 is effectively entering the cells to reach its intracellular target.While SM16 has been shown to penetrate tumor cells in vivo, permeability can vary between cell lines.[7]

Experimental Protocols

In Vitro Inhibition of TGF-β Signaling

Objective: To assess the in vitro efficacy of SM16 in inhibiting TGF-β-induced Smad2/3 phosphorylation in a cell line of interest.

Methodology:

  • Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluency.

  • Starvation (Optional): In some cases, serum-starving the cells for a few hours prior to treatment can reduce basal signaling activity.

  • SM16 Pre-treatment: Prepare a stock solution of SM16 in DMSO. Dilute the stock solution to the desired final concentrations in cell culture medium. Add the SM16 dilutions to the cells and incubate for a predetermined time (e.g., 1-2 hours).

  • TGF-β Stimulation: Add a known concentration of recombinant TGF-β ligand to the culture medium to stimulate the signaling pathway.

  • Incubation: Incubate the cells for a time period known to induce robust Smad2/3 phosphorylation (e.g., 30-60 minutes).

  • Cell Lysis and Protein Analysis: Lyse the cells and collect the protein extracts. Analyze the levels of phosphorylated Smad2/3 and total Smad2/3 using Western blotting or another suitable immunoassay.

In Vivo Delivery of SM16

Objective: To deliver SM16 to an in vivo model to assess its therapeutic efficacy.

Methodologies:

Delivery Method Protocol Outline Reference Dosage (Murine Models)
Intraperitoneal (i.p.) Injection 1. Prepare a formulation of SM16 in a suitable vehicle (e.g., 20% Captisol or a DMSO/PEG300/Tween-80/saline mixture).[4] 2. Administer the formulation via i.p. injection at the desired frequency.A single bolus of 20 mg/kg has been shown to suppress phosphorylated Smad2/3 levels for at least 3 hours.[7]
Subcutaneous (s.c.) Mini-osmotic Pumps 1. Dissolve SM16 in a suitable vehicle (e.g., 20% Captisol) to the desired concentration. 2. Fill the mini-osmotic pumps with the SM16 solution according to the manufacturer's instructions. 3. Surgically implant the pumps subcutaneously in the experimental animals.Continuous delivery of 5 mg/kg/day has been shown to significantly inhibit tumor growth.[7]
Oral Administration (in chow) 1. Incorporate SM16 into the animal chow at the desired concentration. 2. Provide the medicated chow to the animals as their sole food source.Doses of 0.45 or 0.65 g/kg in mouse chow have been shown to be effective.[7]

Data Presentation

Table 1: In Vivo Efficacy of SM16 in a Murine Mesothelioma Model

Delivery Method Dosage Outcome Reference
i.p. Injection20 mg/kg (single bolus)Suppressed tumor phosphorylated Smad2/3 levels for at least 3 hours.[7]
s.c. Mini-osmotic Pump5 mg/kg/daySignificantly inhibited the growth of established tumors.[7]
Oral (in chow)0.45 or 0.65 g/kgHighly effective in blocking and regressing tumors.[7]

Visualizations

TGF_Beta_Signaling_Pathway cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β Receptor II (TβRII) TGF_beta->TGFBR2 Binds TGFBR1 TGF-β Receptor I (ALK5) TGFBR2->TGFBR1 Recruits and Phosphorylates SMAD2_3 Smad2/3 TGFBR1->SMAD2_3 Phosphorylates pSMAD2_3 p-Smad2/3 SMAD_complex Smad Complex pSMAD2_3->SMAD_complex Forms complex with SMAD4 Smad4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Target Gene Transcription SM16 SM16 Inhibitor SM16->TGFBR1 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of SM16.

Experimental_Workflow start Start seed_cells Seed Cells start->seed_cells starve_cells Serum Starve (Optional) seed_cells->starve_cells add_sm16 Add SM16 Inhibitor starve_cells->add_sm16 add_tgfb Add TGF-β Ligand add_sm16->add_tgfb incubate Incubate add_tgfb->incubate lyse_cells Lyse Cells & Collect Protein incubate->lyse_cells analyze Analyze p-Smad2/3 Levels (e.g., Western Blot) lyse_cells->analyze end End analyze->end

Caption: In vitro experimental workflow for assessing SM16 efficacy.

References

Validation & Comparative

A Comparative Guide to Schistosome Immunomodulators: SM16 and Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of schistosomes to modulate the host immune system for their survival has opened avenues for discovering novel therapeutic agents for inflammatory and autoimmune diseases. Among the plethora of immunomodulatory molecules produced by these parasites, SM16, a 16-kDa protein secreted by Schistosoma mansoni cercariae, has garnered significant attention. This guide provides an objective comparison of SM16 with other prominent Schistosoma immunomodulators, supported by experimental data, detailed methodologies, and visual representations of signaling pathways and workflows.

Overview of Key Schistosoma Immunomodulators

Schistosoma parasites, throughout their lifecycle, release a variety of molecules that interact with the host's immune system. This guide focuses on a comparative analysis of SM16 and its ortholog Sj16 from S. japonicum, alongside two well-characterized egg-derived antigens, omega-1 (ω1) and the IL-4-inducing principle of schistosome eggs (IPSE/α-1). These molecules employ distinct mechanisms to suppress pro-inflammatory responses and drive a Th2-biased or regulatory immune environment.

Comparative Performance: Impact on Immune Cells

The immunomodulatory effects of these molecules are often assessed by their impact on key innate immune cells, particularly macrophages and dendritic cells (DCs), and their subsequent influence on T-cell polarization.

Macrophage Modulation

SM16 and its ortholog Sj16 are known to inhibit the classical activation of macrophages, a key process in pro-inflammatory responses. This is often measured by the suppression of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in response to Toll-like receptor (TLR) ligands such as lipopolysaccharide (LPS). Concurrently, they can enhance the production of the anti-inflammatory cytokine IL-10.

Table 1: Comparative Effects on Macrophage Activation

ImmunomodulatorTarget Cell LineStimulantConcentration of ImmunomodulatorMeasured EffectReference
rSM16 Murine bone marrow-derived macrophagesLPSNot specifiedInhibition of classical activation[1]
rSj16 RAW264.7 (murine macrophage)LPSNot specifiedInhibition of NO production; Decreased IL-1β, IL-6, IL-12, IL-23, TNF-α; Increased IL-10[2]

Note: Direct quantitative comparison of IC50 values is limited due to variations in experimental setups across different studies.

Dendritic Cell and T-Cell Polarization

Dendritic cells are pivotal in shaping the adaptive immune response. Schistosome immunomodulators, particularly those from eggs, can "condition" DCs to promote a Th2-polarized T-cell response, characterized by the production of cytokines like IL-4 and IL-5, while suppressing Th1 responses (IFN-γ).

Table 2: Comparative Effects on Dendritic Cell Maturation and T-Cell Polarization

| Immunomodulator | Target Cell | Stimulant | Concentration of Immunomodulator | Effect on DC Maturation Markers (relative to LPS control) | T-Cell Polarization | Reference | |---|---|---|---|---|---| | Omega-1 (ω1) | Human monocyte-derived DCs | LPS | 500 ng/ml | CD83: ~60% CD86: ~50% HLA-DR: ~80% | Drives Th2 polarization |[3] | | IPSE/α-1 | Human monocyte-derived DCs | LPS | 500 ng/ml | CD83: ~90% CD86: ~100% HLA-DR: ~100% | Limited direct effect on Th polarization, primarily acts on basophils |[3][4] |

Data for DC maturation markers are estimated from graphical representations in the cited literature.

Signaling Pathways

The immunomodulatory effects of these molecules are initiated through their interaction with specific host cell receptors and subsequent modulation of intracellular signaling cascades.

SM16/Sj16 and TLR Signaling

SM16 exerts its anti-inflammatory effects primarily by inhibiting Toll-like receptor (TLR) signaling pathways. It has been shown to interfere with TLR3 and TLR4 signaling, which are crucial for recognizing pathogen-associated molecular patterns and initiating inflammatory responses. The inhibition is thought to occur proximal to the TLR complex, affecting downstream signaling proteins like IRAK1.[5][6] The S. japonicum ortholog, Sj16, has also been shown to inhibit the LPS-induced activation of the NF-κB pathway.[2]

SM16_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 SM16 SM16 IRAK1 IRAK1 SM16->IRAK1 inhibition MyD88 MyD88 TLR4->MyD88 MyD88->IRAK1 NF_kB NF_kB IRAK1->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines

SM16 inhibits TLR4 signaling, preventing pro-inflammatory cytokine production.
Omega-1 and Dendritic Cell Conditioning

Omega-1 is a key driver of the Th2 response induced by schistosome eggs. It is taken up by dendritic cells via the mannose receptor, and its intrinsic ribonuclease activity is crucial for its function. Omega-1 conditions DCs to promote Th2 polarization in a MyD88/TRIF-independent manner, suggesting a distinct mechanism from TLR-mediated signaling.[7]

Omega1_Signaling_Pathway cluster_extracellular Extracellular cluster_dc Dendritic Cell cluster_tcell T-Cell Omega1 Omega-1 Mannose_Receptor Mannose Receptor Omega1->Mannose_Receptor Internalization Internalization Mannose_Receptor->Internalization DC_Conditioning DC Conditioning Internalization->DC_Conditioning RNase activity Naive_T_Cell Naive CD4+ T-Cell DC_Conditioning->Naive_T_Cell promotes Th2_Cell Th2 Cell Naive_T_Cell->Th2_Cell IL4_IL5 IL-4, IL-5 Th2_Cell->IL4_IL5

Omega-1 conditions dendritic cells to drive Th2 polarization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments based on published literature.

Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol assesses the ability of a schistosome immunomodulator to suppress the production of the pro-inflammatory cytokine TNF-α by macrophages stimulated with LPS.

1. Cell Culture and Seeding:

  • Culture a murine macrophage cell line (e.g., RAW264.7) in appropriate media (e.g., DMEM with 10% FBS).

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

2. Pre-treatment with Immunomodulator:

  • Prepare a stock solution of the recombinant schistosome immunomodulator (e.g., rSM16 or rSj16) in sterile PBS.

  • Dilute the immunomodulator to various concentrations in cell culture media.

  • Remove the old media from the cells and add the media containing the immunomodulator.

  • Incubate for 1-2 hours at 37°C.

3. LPS Stimulation:

  • Prepare a solution of LPS (from E. coli) in cell culture media at a final concentration of 100 ng/mL.

  • Add the LPS solution to the wells already containing the immunomodulator.

  • Include control wells with media only, immunomodulator only, and LPS only.

4. Incubation and Supernatant Collection:

  • Incubate the plate for 6-24 hours at 37°C.

  • After incubation, centrifuge the plate and collect the supernatant.

5. TNF-α Quantification:

  • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

6. Data Analysis:

  • Calculate the percentage of inhibition of TNF-α production for each concentration of the immunomodulator compared to the LPS-only control.

Dendritic Cell Co-culture for T-Cell Polarization Assay

This protocol evaluates the capacity of a schistosome immunomodulator to condition dendritic cells to polarize naive T-cells towards a specific phenotype (e.g., Th2).

1. Generation of Monocyte-Derived Dendritic Cells (mo-DCs):

  • Isolate human peripheral blood mononuclear cells (PBMCs) from a healthy donor.

  • Purify monocytes by plastic adherence or magnetic-activated cell sorting (MACS).

  • Culture the monocytes for 5-7 days in RPMI-1640 supplemented with GM-CSF and IL-4 to differentiate them into immature mo-DCs.

2. Conditioning of mo-DCs:

  • Treat the immature mo-DCs with the schistosome immunomodulator (e.g., 500 ng/mL omega-1) for 48 hours.

  • As a positive control for maturation, treat a set of mo-DCs with LPS (100 ng/mL). Include an untreated control.

3. Co-culture with Naive T-Cells:

  • Isolate naive CD4+ T-cells from the same donor's PBMCs using MACS.

  • Co-culture the conditioned mo-DCs with the naive T-cells at a ratio of 1:10 (DC:T-cell) in the presence of a T-cell activator (e.g., anti-CD3/CD28 beads).

4. T-Cell Expansion and Restimulation:

  • Culture the co-culture for 5-7 days to allow for T-cell expansion and polarization.

  • Restimulate the expanded T-cells with PMA and ionomycin (B1663694) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.

5. Intracellular Cytokine Staining and Flow Cytometry:

  • Harvest the T-cells and stain for surface markers (e.g., CD4).

  • Fix and permeabilize the cells.

  • Stain for intracellular cytokines characteristic of different T-helper subsets (e.g., IFN-γ for Th1, IL-4 for Th2).

  • Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells.

Experimental Workflow Visualization

The general workflow for assessing the immunomodulatory properties of a schistosome-derived molecule can be visualized as follows:

Experimental_Workflow cluster_preparation Preparation cluster_in_vitro_assays In Vitro Assays cluster_functional_readouts Functional Readouts Recombinant_Protein Recombinant Protein Production & Purification Macrophage_Activation Macrophage Activation Assay (LPS stimulation) Recombinant_Protein->Macrophage_Activation DC_Maturation Dendritic Cell Maturation & Conditioning Recombinant_Protein->DC_Maturation Immune_Cell_Isolation Primary Immune Cell Isolation (e.g., Macrophages, DCs) Immune_Cell_Isolation->Macrophage_Activation Immune_Cell_Isolation->DC_Maturation Cytokine_Analysis Cytokine Measurement (ELISA, CBA) Macrophage_Activation->Cytokine_Analysis Signaling_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Macrophage_Activation->Signaling_Analysis TCell_Polarization T-Cell Polarization (Intracellular Staining, Flow Cytometry) DC_Maturation->TCell_Polarization DC_Maturation->Signaling_Analysis

A generalized workflow for evaluating Schistosoma immunomodulators.

Conclusion

SM16 and other schistosome-derived immunomodulators represent a rich source of potential therapeutics for a range of inflammatory diseases. While direct comparative data is still emerging, the available evidence indicates that these molecules utilize diverse and sophisticated mechanisms to manipulate the host immune response. SM16 and Sj16 are potent inhibitors of macrophage activation via TLR signaling, whereas egg-derived antigens like omega-1 are powerful drivers of Th2 immunity through their action on dendritic cells. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential. This guide provides a foundational overview to aid researchers in this exciting and rapidly evolving field.

References

Comparative Guide to the Cross-Reactivity of Anti-Sm and Anti-Sm16 Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profiles of two distinct antibodies often encountered in immunological research: anti-Sm antibodies, which are critical in the diagnosis of Systemic Lupus Erythematosus (SLE), and anti-Sm16 antibodies, relevant to studies of the parasite Schistosoma mansoni. The potential for ambiguity in the term "Anti-SM 16" necessitates a clear delineation of these two antibody types.

Section 1: Anti-Sm Antibodies in Systemic Lupus Erythematosus

Anti-Sm antibodies are a highly specific marker for SLE, targeting core proteins of small nuclear ribonucleoproteins (snRNPs) involved in pre-mRNA splicing.[1][2] Their high specificity makes them a key component in the diagnostic criteria for SLE.[2][3] However, their utility can be impacted by cross-reactivity with other cellular components, which can have implications for diagnostic accuracy and understanding of autoimmune responses.

Cross-Reactivity Profile of Anti-Sm Antibodies

Anti-Sm antibodies have been shown to cross-react with several other autoantigens, most notably U1-RNP, DNA, and RNA polymerase I. This cross-reactivity is thought to be a factor in the broad autoimmune response seen in SLE.

Cross-Reactant Antigen Antibody Type Observed Cross-Reactivity Significance References
U1-RNP Polyclonal and MonoclonalAnti-Sm antibodies are almost always associated with antibodies to RNP proteins.[1] Patients with anti-Sm antibodies typically also react with U1-RNP.[4]Can complicate the differential diagnosis of mixed connective tissue disease (MCTD), where high titers of anti-U1-RNP antibodies are characteristic.[2][4][5][1][2][4][5]
Single-stranded DNA (ssDNA) Monoclonal (e.g., 2G7)A monoclonal anti-Sm antibody (2G7) derived from an autoimmune mouse model also displayed binding activity to ssDNA and synthetic DNA and RNA homopolymers.[6][7]Suggests a molecular link between the anti-Sm and anti-DNA responses in SLE.[6][7][6][7]
RNA Polymerase I MonoclonalA monoclonal anti-Sm antibody was found to bind to RNA polymerase I on an equimolar basis.[8][9] This binding was specific to the sixth largest polypeptide subunit (Mr 21,000) of RNA polymerase I.[8][9]This cross-reactivity may contribute to the diverse clinical manifestations of SLE by targeting a key enzyme in cellular function.[8][9][8][9]
Experimental Protocols for Assessing Anti-Sm Cross-Reactivity

Accurate determination of anti-Sm antibody specificity is crucial. The following are summaries of common experimental protocols used to assess their cross-reactivity.

1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for detecting and quantifying anti-Sm antibodies and assessing their cross-reactivity.

  • Principle: An antigen of interest (e.g., purified Sm, U1-RNP, DNA) is immobilized on a microplate. The sample containing the antibody is added, and if the antibody is specific to the antigen, it will bind. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that produces a measurable color change in the presence of the enzyme.

  • Protocol Outline:

    • Coat microtiter wells with the purified antigen (e.g., Sm, U1-RNP, or RNA Polymerase I) at a concentration of 1-10 µg/mL.

    • Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS).

    • Add diluted patient serum or purified antibody solution to the wells and incubate.

    • Wash the wells to remove unbound antibodies.

    • Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) and incubate.

    • Wash the wells again.

    • Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution (e.g., 0.2M H2SO4).

    • Measure the absorbance at 450 nm.

2. Western Blotting

Western blotting is used to detect specific proteins in a complex mixture and can be used to confirm the target of an antibody.

  • Principle: Proteins from a cell lysate or a purified protein mixture are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane. The membrane is incubated with a primary antibody, which binds to its specific target protein. A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, typically through chemiluminescence.

  • Protocol Outline:

    • Separate the antigens of interest by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature or overnight at 4°C.

    • Incubate the membrane with the primary anti-Sm antibody (at the recommended dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

Signaling Pathways and Experimental Workflows

Anti-Sm Cross-Reactivity cluster_autoimmunity SLE Autoimmunity cluster_targets Molecular Targets Anti-Sm Anti-Sm Sm_RNP Sm-RNP Complex (Spliceosome Core) Anti-Sm->Sm_RNP Primary Target U1_RNP U1-RNP Anti-Sm->U1_RNP Cross-reacts ssDNA Single-Stranded DNA Anti-Sm->ssDNA Cross-reacts RNA_Pol1 RNA Polymerase I Anti-Sm->RNA_Pol1 Cross-reacts

Caption: Cross-reactivity of anti-Sm antibodies with related autoantigens.

ELISA_Workflow start Start coat Coat Plate with Antigen start->coat block Block Wells coat->block add_primary Add Primary Ab (Anti-Sm) block->add_primary wash1 Wash add_primary->wash1 add_secondary Add Enzyme- Linked Secondary Ab wash1->add_secondary wash2 Wash add_secondary->wash2 add_substrate Add Substrate wash2->add_substrate stop Stop Reaction add_substrate->stop read Read Absorbance stop->read end End read->end

Caption: General workflow for an indirect ELISA to detect antibody specificity.

Section 2: Anti-Sm16 Antibodies in Schistosoma mansoni Research

Sm16 is a 16 kDa immunomodulatory protein secreted by the parasite Schistosoma mansoni.[10] It is involved in the parasite's ability to evade the host immune system. Antibodies against Sm16 are primarily used in research to study the parasite's biology and its interactions with the host.

Cross-Reactivity Profile of Anti-Sm16 Antibodies

Research into the cross-reactivity of anti-Sm16 antibodies is less extensive than for anti-Sm. However, studies on the broader antigenic profile of S. mansoni have revealed cross-reactivity with various host and environmental antigens, which may be relevant for antibodies against specific schistosome proteins like Sm16.

Cross-Reactant Antigen Antibody Type Observed Cross-Reactivity Significance References
Host Superoxide (B77818) Dismutase (SOD) Polyclonal (anti-SmCT-SOD)Antibodies against S. mansoni Cu/Zn cytosolic SOD (SmCT-SOD) recognize the denatured form of human SOD.Raises potential concerns for autoimmune responses if SmCT-SOD were used as a vaccine candidate.[11][12]
Allergens (e.g., Hev b 7 from latex) Polyclonal (anti-SmCH)Rabbit anti-S. mansoni cercarial IgG antibodies were found to cross-react with the latex allergen Hev b 7.This cross-reactivity may be a factor in the "hygiene hypothesis," where parasite infections are associated with a lower incidence of allergies.[10]
Peanut Allergen (Ara h 1) Polyclonal (anti-SmSEA)Rabbit anti-S. mansoni soluble egg antigen antibodies cross-reacted with the peanut allergen Ara h 1, likely due to cross-reactive carbohydrate determinants (CCDs).Further supports the potential link between schistosome infection and modulation of allergic responses.[13]
Experimental Protocols for Assessing Anti-Sm16 Specificity

The specificity of anti-Sm16 antibodies is typically validated using standard immunological techniques.

1. ELISA

  • Principle and Protocol: The protocol is similar to that described for anti-Sm antibodies. Wells would be coated with recombinant Sm16 protein, and the assay would be used to confirm the reactivity of anti-Sm16 antibodies or to screen for cross-reactivity by coating with other antigens of interest.

2. Western Blotting

  • Principle and Protocol: The protocol is the same as for anti-Sm antibodies. This method would be used to confirm that anti-Sm16 antibodies recognize a protein of the correct molecular weight (approximately 16 kDa) in S. mansoni lysates and do not bind to proteins in host cell lysates or other control samples.

Signaling Pathways and Experimental Workflows

Sm16_Pathway Sm16 Schistosoma mansoni Sm16 Host_Cell Host Immune Cell (e.g., Macrophage) Sm16->Host_Cell Immunomodulation Cross_Reactant Cross-Reactive Antigen (e.g., Host SOD, Allergens) Anti_Sm16 Anti-Sm16 Antibody Anti_Sm16->Sm16 Binds Anti_Sm16->Cross_Reactant Cross-reacts

Caption: Interaction of anti-Sm16 antibodies with their target and cross-reactants.

Western_Blot_Workflow start Start prepare Prepare Lysate start->prepare sds_page SDS-PAGE prepare->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 detect Detect Signal wash2->detect end End detect->end

Caption: A typical workflow for Western blot analysis to confirm antibody specificity.

Conclusion

This guide highlights the distinct cross-reactivity profiles of anti-Sm and anti-Sm16 antibodies. For researchers in the field of autoimmunity, understanding the cross-reactivity of anti-Sm antibodies with U1-RNP, DNA, and RNA polymerase I is essential for accurate diagnosis and for elucidating the mechanisms of SLE. For those studying schistosomiasis, the potential cross-reactivity of antibodies against parasite antigens with host proteins and allergens is a critical consideration, particularly in the context of vaccine development and understanding the immunomodulatory effects of parasitic infections. The experimental protocols and workflows provided herein serve as a foundation for the rigorous validation of antibody specificity in these respective fields of research.

References

SM16: A Potent TGF-β Inhibitor for Overcoming Tumor Immune Evasion

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small molecule inhibitor SM16 and its role in counteracting immune evasion by cancerous tumors. This document outlines SM16's mechanism of action, presents supporting experimental data in comparison to other TGF-β inhibitors, and provides detailed experimental protocols.

SM16 is a small-molecule inhibitor targeting the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). By selectively inhibiting ALK5, SM16 effectively blocks the immunosuppressive signaling cascade initiated by TGF-β within the tumor microenvironment. This blockade unleashes the anti-tumor activity of the host's immune system, primarily by enhancing the function of cytotoxic CD8+ T cells.

Performance Comparison of TGF-β Inhibitors

The efficacy of SM16 in preclinical models is notable, demonstrating significant inhibition of tumor growth and metastasis. The following table summarizes key quantitative data for SM16 and provides a comparison with other well-characterized TGF-β inhibitors, galunisertib (B1674415) (LY2157299) and vactosertib (B612291) (TEW-7197).

ParameterSM16Galunisertib (LY2157299)Vactosertib (TEW-7197)Reference
Target TGF-βRI (ALK5)TGF-βRI (ALK5)TGF-βRI (ALK5)[1][2]
IC50 (ALK5) ~200 nmol/L (in AB12 cells)Potent and selective inhibition of TGFβRI11 nM[1][3][4]
Mechanism of Action Inhibition of Smad2/3 phosphorylationInhibition of SMAD phosphorylationInhibition of Smad2/3 phosphorylation[1][3][5]
Preclinical Models Murine mesothelioma (AB12), Mammary carcinoma (4T1)Glioblastoma (U87MG), various xenograftsOsteosarcoma, Breast cancer, Melanoma[2][3][6][7]
Tumor Growth Inhibition Significant inhibition of established AB12 tumors (P < 0.001)Tumor growth delaySignificantly inhibited osteosarcoma proliferation[1][2][3]
Metastasis Reduction 95% reduction in metastatic lung nodules in 4T1 model (in combination with anti-OX40)Blocked tumor cell migration in vitroInhibited invasion and metastasis in breast cancer models[4][6][7]
Immune Response Enhanced CD8+ T cell anti-tumor cytolytic effectsReversal of TGFβ-mediated immune-suppressionIncreased IFNγ+CD8+ cells and NK cells[1][2][3]

Signaling Pathway and Experimental Workflow

To understand the context of SM16's function, it is crucial to visualize the TGF-β signaling pathway and the general workflow of a preclinical experiment designed to evaluate its efficacy.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGF-beta TGF-beta TGF-beta_RII TGF-β RII TGF-beta->TGF-beta_RII Binds TGF-beta_RI TGF-β RI (ALK5) TGF-beta_RII->TGF-beta_RI Recruits & Phosphorylates SMAD2_3 SMAD2/3 TGF-beta_RI->SMAD2_3 Phosphorylates pSMAD2_3 pSMAD2/3 TGF-beta_RI->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Immune Suppression) Nucleus->Gene_Transcription SM16 SM16 SM16->TGF-beta_RI Inhibits

Caption: TGF-β Signaling Pathway and the inhibitory action of SM16.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor_Implantation Tumor Cell Implantation (e.g., AB12, 4T1) Tumor_Growth Allow Tumors to Establish Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Groups Tumor_Growth->Randomization Treatment_Group Administer SM16 (e.g., oral gavage, diet) Randomization->Treatment_Group Control_Group Administer Vehicle (Control) Randomization->Control_Group Tumor_Measurement Monitor Tumor Growth Treatment_Group->Tumor_Measurement Control_Group->Tumor_Measurement Immune_Analysis Isolate Tumors & Spleens for Immune Cell Analysis Tumor_Measurement->Immune_Analysis At endpoint Flow_Cytometry Flow Cytometry (CD8+, etc.) Immune_Analysis->Flow_Cytometry Cytotoxicity_Assay CD8+ T Cell Cytotoxicity Assay Immune_Analysis->Cytotoxicity_Assay

Caption: General experimental workflow for evaluating SM16 efficacy in vivo.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to confirm the role of SM16 in immune evasion.

In Vivo Mouse Tumor Model

This protocol describes the establishment of a syngeneic tumor model to evaluate the in vivo efficacy of SM16.

  • Cell Culture: Culture murine tumor cells (e.g., AB12 mesothelioma or 4T1 breast cancer) in appropriate media and conditions.

  • Tumor Cell Implantation: Subcutaneously inject a specific number of tumor cells (e.g., 1 x 10^6 cells) into the flank of syngeneic mice (e.g., BALB/c for 4T1).

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer SM16 (e.g., 5 mg/kg/day via oral gavage or formulated in chow) or a vehicle control.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and harvest tumors and spleens for further analysis.

CD8+ T Cell Cytotoxicity Assay

This assay measures the ability of CD8+ T cells isolated from treated mice to kill tumor cells.

  • Effector Cell Isolation: Isolate splenocytes from SM16-treated and control mice. Purify CD8+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Target Cell Preparation: Label tumor cells (e.g., 4T1) with a fluorescent dye such as Calcein-AM or with 51Cr.

  • Co-culture: Co-culture the isolated CD8+ T cells (effector cells) with the labeled tumor cells (target cells) at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) for a defined period (e.g., 4-6 hours).

  • Cytotoxicity Measurement:

    • Fluorescence-based: Measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorometer.

    • Chromium Release: Measure the release of 51Cr from lysed target cells into the supernatant using a gamma counter.

  • Calculation: Calculate the percentage of specific lysis based on the release from target cells co-cultured with effector cells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

This protocol is used to quantify and characterize immune cell populations within the tumor microenvironment.

  • Tumor Digestion: Mince the harvested tumors and digest them into a single-cell suspension using an enzymatic cocktail (e.g., collagenase, hyaluronidase, and DNase).

  • Cell Staining:

    • Incubate the single-cell suspension with a viability dye to exclude dead cells.

    • Block Fc receptors to prevent non-specific antibody binding.

    • Stain the cells with a panel of fluorescently labeled antibodies specific for immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1) and activation markers (e.g., CD69, PD-1).

  • Intracellular Staining (Optional): For intracellular markers like IFN-γ or Granzyme B, permeabilize the cells after surface staining and then incubate with antibodies against these intracellular proteins.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to identify and quantify different immune cell populations (e.g., percentage of CD8+ T cells within the CD45+ leukocyte population).

Conclusion

The small molecule inhibitor SM16 demonstrates significant promise as a therapeutic agent to counteract tumor-induced immune evasion. By specifically targeting the TGF-β signaling pathway, SM16 enhances the host's anti-tumor immune response, leading to reduced tumor growth and metastasis in preclinical models. The provided data and experimental protocols offer a foundation for further research and development of SM16 and similar TGF-β inhibitors as standalone or combination therapies in oncology.

References

Comparative Analysis of SM16 from Diverse Schistosoma Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure, function, and immunomodulatory mechanisms of the key parasitic protein, SM16, across Schistosoma mansoni, Schistosoma japonicum, and Schistosoma haematobium.

Introduction

SM16, a 16 kDa protein secreted by the cercarial stage of Schistosoma parasites during skin penetration of their mammalian host, plays a pivotal role in the early stages of infection. This immunomodulatory molecule is crucial for the parasite's survival as it actively suppresses the host's inflammatory response, creating a window of opportunity for the establishment of infection. This guide provides a comprehensive comparative analysis of SM16 orthologs from three major human-infecting schistosome species: Schistosoma mansoni, Schistosoma japonicum, and Schistosoma haematobium. By examining their sequence, structure, and functional characteristics, we aim to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the nuances of this important parasitic protein.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics of SM16 from the three Schistosoma species, offering a side-by-side comparison of their protein sequences and immunomodulatory functions.

Table 1: SM16 Protein Sequence Information
FeatureSchistosoma mansoni (SmSM16)Schistosoma japonicum (SjSM16)Schistosoma haematobium (ShSM16)
NCBI Accession No. AAD26122.1P08515KGE16310.1
Amino Acid Length 117117117
Molecular Weight (kDa) ~13.4~13.4~13.5
Sequence Identity to SmSM16 100%100%[1]High (See Sequence Alignment)
Table 2: Comparative Immunomodulatory Effects of SM16 on Macrophage Cytokine Production
CytokineEffect of S. mansoni SM16Effect of S. japonicum SM16Effect of S. haematobium SM16
TNF-α Potent Suppression of LPS-induced production[2]Inhibition of LPS-induced production[2]Data not available
IL-1β Potent Suppression of LPS-induced production[2]Inhibition of LPS-induced production[2]Data not available
IL-6 Potent Suppression of LPS-induced production[2]Inhibition of LPS-induced production[2]Data not available
IL-10 Upregulation of transcripts in peritoneal cells[2]Upregulation of transcripts in peritoneal cells[2]Data not available
IL-12 Inhibition of IFN-γ-induced p40 production[2]Downregulation of IL-12p35 transcripts[2]Data not available
NO (Nitric Oxide) Inhibition of IFN-γ-induced production[2]Inhibition of LPS-induced production[2]Data not available

Note: The majority of quantitative data on cytokine modulation by SM16 is derived from studies on the S. mansoni ortholog. Direct comparative studies using standardized assays for all three species are needed to fully elucidate species-specific differences.

Sequence and Structural Analysis

A multiple sequence alignment of the SM16 protein from S. mansoni, S. japonicum, and S. haematobium reveals a high degree of conservation, particularly in the C-terminal region which is known to be crucial for its function. The orthologs from S. mansoni and S. japonicum are 100% identical[1]. The S. haematobium ortholog also shows a high degree of similarity, with minor variations primarily in the N-terminal region.

Structurally, SM16 is characterized by a predominantly α-helical structure, particularly an amphipathic α-helix in the C-terminal half[3]. This structural feature is believed to be important for its interaction with host cell membranes.

Immunomodulatory Mechanisms: Inhibition of Toll-Like Receptor Signaling

SM16 exerts its immunosuppressive effects by targeting the Toll-like receptor (TLR) signaling pathway, a cornerstone of the innate immune response. The primary mechanism of action involves the inhibition of the MyD88-dependent signaling cascade.

SM16's Impact on the TLR Signaling Pathway

TLR_Signaling_Inhibition_by_SM16 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_nuc NF-κB Inflammatory_Genes Inflammatory Gene Expression NFkB_nuc->Inflammatory_Genes IRAK1 IRAK1 MyD88->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 Degradation Degradation IRAK1->Degradation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK_complex TAK1->IKK_complex IkB IkB IKK_complex->IkB P NFkB NFkB IkB->NFkB NFkB->NFkB_nuc Translocation SM16 SM16 SM16->IRAK1 Inhibits Degradation

SM16 has been shown to specifically inhibit the degradation of IL-1 receptor-associated kinase 1 (IRAK1), a crucial signaling molecule downstream of the adaptor protein MyD88[4]. By stabilizing IRAK1, SM16 effectively halts the signaling cascade that would normally lead to the activation of the transcription factor NF-κB[4]. NF-κB is a master regulator of pro-inflammatory gene expression, and its inhibition by SM16 results in the suppressed production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6[2].

The effect of SM16 on the TRIF-dependent pathway, which is another arm of TLR signaling, is less clear and requires further investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of SM16.

Recombinant SM16 Expression and Purification

Recombinant_SM16_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene_Synthesis SM16 Gene Synthesis Vector_Ligation Ligation into Expression Vector Gene_Synthesis->Vector_Ligation Transformation Transformation into E. coli Vector_Ligation->Transformation Culture_Growth Bacterial Culture Growth Transformation->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Cell_Harvest Cell Harvest Induction->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Affinity_Chromatography Affinity Chromatography Cell_Lysis->Affinity_Chromatography Dialysis Dialysis & Concentration Affinity_Chromatography->Dialysis QC Quality Control (SDS-PAGE, Western Blot) Dialysis->QC

  • Gene Synthesis and Cloning: The coding sequence for the mature SM16 protein (excluding the signal peptide) is synthesized with codon optimization for E. coli expression. The gene is then cloned into a suitable expression vector, such as pET, containing a purification tag (e.g., 6x-His tag).

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 1 mM, and the culture is incubated for a further 4-6 hours at 30°C.

  • Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The soluble fraction is collected after centrifugation and applied to a Ni-NTA affinity chromatography column. The column is washed extensively, and the recombinant SM16 is eluted with an imidazole (B134444) gradient.

  • Dialysis and Quality Control: The eluted protein is dialyzed against PBS to remove imidazole and concentrated. The purity and identity of the recombinant SM16 are confirmed by SDS-PAGE and Western blot analysis using an anti-His tag antibody.

Western Blot Analysis of SM16
  • Sample Preparation: Protein extracts from different Schistosoma life stages or cell lysates are prepared in RIPA buffer. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated on a 15% SDS-polyacrylamide gel. The separated proteins are then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against SM16 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunolocalization of SM16
  • Sample Preparation: Schistosoma cercariae or schistosomula are fixed in 4% paraformaldehyde.

  • Immunostaining: The fixed parasites are permeabilized with Triton X-100 and then blocked with bovine serum albumin (BSA). The samples are incubated with a primary antibody against SM16, followed by incubation with a fluorescently labeled secondary antibody.

  • Microscopy: The localization of SM16 is visualized using a fluorescence or confocal microscope.

In Vitro Macrophage Activation Assay
  • Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) are cultured in complete DMEM.

  • Stimulation: Macrophages are pre-incubated with varying concentrations of recombinant SM16 from each Schistosoma species for 1 hour. Subsequently, the cells are stimulated with a TLR ligand, such as LPS (100 ng/mL), for 24 hours.

  • Cytokine Analysis: The cell culture supernatants are collected, and the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.

  • Nitric Oxide Measurement: The production of nitric oxide in the culture supernatants is measured using the Griess reagent.

Conclusion and Future Directions

The comparative analysis of SM16 from S. mansoni, S. japonicum, and S. haematobium reveals a highly conserved protein with a potent immunomodulatory function centered on the inhibition of the TLR signaling pathway. While the orthologs from S. mansoni and S. japonicum are identical, subtle differences in the S. haematobium sequence may translate to functional variations that warrant further investigation.

A significant gap in our current understanding is the lack of direct, quantitative comparisons of the immunomodulatory activities of SM16 from all three major human-infecting species. Future research should focus on expressing and purifying recombinant SM16 from S. haematobium and performing head-to-head comparisons with its S. mansoni and S. japonicum counterparts in standardized functional assays. A deeper understanding of the molecular interactions between SM16 and the components of both the MyD88-dependent and TRIF-dependent TLR signaling pathways will be crucial for a complete picture of its immunomodulatory mechanism. Such studies will not only enhance our fundamental knowledge of host-parasite interactions but also have the potential to inform the development of novel anti-schistosomal therapies and vaccines.

References

Validating the Anti-Tumor Efficacy of SM16: A Comparative Guide to TGF-β Receptor I Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of SM16, a potent small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5), with other notable ALK5 inhibitors. The information presented is supported by experimental data from preclinical studies, offering a comprehensive overview for researchers in oncology and drug development.

Introduction to SM16 and the TGF-β Signaling Pathway

SM16 is a selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway.[1][2] In many advanced cancers, the TGF-β pathway switches from a tumor-suppressive role to a tumor-promoting one, fostering cell proliferation, invasion, and immunosuppression. By inhibiting ALK5, SM16 blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby disrupting this pro-tumorigenic signaling cascade.[1][2] The anti-tumor effects of SM16 have been demonstrated in various preclinical models, including mesothelioma and breast cancer, where it has been shown to inhibit tumor growth and metastasis, often through an immune-mediated mechanism involving CD8+ T cells.[1][3]

Comparative Analysis of ALK5 Inhibitors

To provide a clear perspective on the efficacy of SM16, this section compares its performance with other well-documented ALK5 inhibitors: Galunisertib (B1674415) (LY2157299), Vactosertib (B612291) (TEW-7197), and RepSox.

In Vitro Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of SM16 and its alternatives, indicating their potency in inhibiting TGF-β signaling and cancer cell proliferation in various cell lines.

InhibitorTargetCell LineAssayIC50Reference
SM16 ALK5AB12 (murine mesothelioma)pSmad2/3 Inhibition~200 nM[1]
SM16 ALK5HepG2 (human liver cancer)PAI-luciferase activity64 nM[2]
Vactosertib ALK5CT-26 (murine colon carcinoma)Cell Growth0.02 µM[4]
Vactosertib ALK5mOS & hOS (osteosarcoma)Cell Growth0.79-2.1 µM[5]
Galunisertib ALK5HCC cell linespSmad2/3 InhibitionµM concentrations[6]
RepSox ALK5HOS & 143B (osteosarcoma)Cell Viability140-149.3 µM (at 96h)[7]
In Vivo Anti-Tumor Efficacy

The table below presents a comparison of the in vivo anti-tumor effects of SM16 and other ALK5 inhibitors in various preclinical cancer models.

InhibitorCancer ModelAdministrationDosageKey FindingsReference
SM16 Murine Mesothelioma (AB12)s.c. minipump5 mg/kg/daySignificant tumor growth inhibition.[1][8]
SM16 Murine Mammary Carcinoma (4T1)Oral (in chow)0.45 or 0.65 g/kgInhibition of primary tumor growth and metastasis.[3]
Galunisertib Neuroblastoma (PDX)Not specifiedNot specifiedEnhanced anti-tumor effect with dinutuximab and NK cells.[9]
Vactosertib Multiple MyelomaNot specifiedNot specifiedDose-dependent reduction in cell viability; synergistic with proteasome inhibitors.[10]
RepSox Osteosarcoma (xenograft)IntraperitonealNot specifiedMarkedly inhibited tumor growth.[11][12]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using Graphviz.

TGF_beta_signaling_pathway cluster_nucleus Cellular Response TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruits & Phosphorylates Smad23 Smad2/3 ALK5->Smad23 Phosphorylates SM16 SM16 Inhibitor SM16->ALK5 Inhibits p P pSmad23 pSmad2/3 Smad23->pSmad23 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Gene Target Gene Transcription Complex->Gene Nucleus Nucleus Tumor Tumor Progression (Proliferation, Invasion, Immunosuppression) Gene->Tumor

Caption: TGF-β Signaling Pathway and the inhibitory action of SM16.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Culture Treatment Treatment with SM16 or other inhibitors CellCulture->Treatment TumorModel Establish Tumor Model (e.g., subcutaneous injection) CellCulture->TumorModel Cell Source MTT Cell Viability Assay (MTT) Treatment->MTT WB Western Blot for pSmad2/3 Treatment->WB DrugAdmin Drug Administration (e.g., oral, i.p.) TumorModel->DrugAdmin TumorMeasurement Tumor Growth Monitoring DrugAdmin->TumorMeasurement TissueHarvest Tissue Harvesting and Analysis TumorMeasurement->TissueHarvest

Caption: General experimental workflow for validating anti-tumor effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summarized protocols for key experiments mentioned in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium and incubate overnight.[13]

  • Treatment: Treat the cells with various concentrations of the inhibitor (e.g., SM16) and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13][14]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan (B1609692) crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[13][15]

Western Blot for Phospho-Smad2/3

This technique is used to detect the phosphorylation status of Smad2 and Smad3, key downstream targets of ALK5.

  • Cell Lysis: After treatment with the inhibitor and/or TGF-β, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for phospho-Smad2/3 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Normalize the phospho-Smad2/3 signal to total Smad2/3 or a loading control like GAPDH or β-actin.[17]

In Vivo Tumor Model

Animal models are essential for evaluating the anti-tumor efficacy of inhibitors in a physiological context.

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell suspension (e.g., 1x10^6 cells) into the flank of immunocompromised or syngeneic mice.[18]

  • Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Randomly assign mice to treatment and control groups. Administer the inhibitor via the desired route (e.g., oral gavage, intraperitoneal injection, or subcutaneous osmotic pump) at the specified dose and schedule.[19]

  • Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers. Monitor the body weight and overall health of the animals.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors. The tumors can be weighed and processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for target engagement (pSmad2/3).[20]

Conclusion

SM16 demonstrates significant potential as an anti-tumor agent by effectively inhibiting the TGF-β signaling pathway. Its efficacy, particularly its ability to modulate the anti-tumor immune response, positions it as a promising candidate for further preclinical and clinical investigation. This guide provides a framework for comparing SM16 with other ALK5 inhibitors, offering researchers the necessary data and protocols to design and execute robust validation studies. The continued exploration of SM16 and similar inhibitors is crucial for the development of novel and effective cancer therapies.

References

The TGF-β Signaling Pathway: A Key Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Efficacy Comparison: SM16 Inhibitor vs. Galunisertib (B1674415) in Targeting the TGF-β Signaling Pathway

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for advancing therapeutic strategies against diseases driven by aberrant Transforming Growth Factor-beta (TGF-β) signaling, such as cancer and fibrosis. This guide provides an objective comparison of the efficacy of two small molecule inhibitors of the TGF-β receptor I (TGFβRI/ALK5): SM16 and galunisertib (LY2157299). By presenting key experimental data, detailed methodologies, and visual representations of the underlying biology and experimental processes, this document aims to facilitate an informed decision-making process for researchers in the field.

The TGF-β signaling pathway plays a dual role in cancer. In the early stages, it acts as a tumor suppressor by inhibiting cell growth. However, in advanced cancers, it promotes tumor progression, invasion, metastasis, and immune evasion.[1] This pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[2] Activated ALK5 phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3, which then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes.[1][2] Both SM16 and galunisertib are designed to inhibit the kinase activity of ALK5, thereby blocking this signaling cascade.[1][3]

TGF_beta_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TGF-beta Ligand TGF-beta Ligand TBRII TβRII TGF-beta Ligand->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 pSMAD2/3 SMAD_complex pSMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Proliferation, Invasion, Immunosuppression) SMAD_complex->Gene_Transcription Transcriptional Regulation SM16 SM16 SM16->ALK5 Inhibition Galunisertib Galunisertib Galunisertib->ALK5 Inhibition

Figure 1: TGF-β Signaling Pathway and Points of Inhibition.

Quantitative Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of SM16 and galunisertib based on available preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity
InhibitorTarget KinaseAssay TypeIC50 / KiReference(s)
SM16 ALK5Kinase AssayKi = 10 nM[4]
ALK4Kinase AssayKi = 1.5 nM[4]
RafKinase AssayIC50 = 1 µM[4]
p38/SAPKaKinase AssayIC50 = 0.8 µM[4]
Galunisertib ALK5 (TGFβRI)Kinase AssayIC50 = 172 nM[5][6]
ALK4Kinase AssayIC50 = 77.7 nM[6]
TGFβRIIKinase AssayIC50 = 0.21 µM[5]
ALK6/BMPR1BKinase AssayIC50 = 0.47 µM[5]
ACVR2BKinase AssayIC50 = 0.69 µM[5]
Table 2: In Vitro Cellular Activity
InhibitorCell LineAssayEndpointIC50Reference(s)
SM16 AB12 (murine mesothelioma)Western BlotpSmad2/3 inhibition~200 nM[7]
Not SpecifiedLuciferase Reporter AssayTGFβ-induced PAI-luciferase activity64 nM[4]
Galunisertib NIH3T3pSMAD InhibitionInhibition of pSMAD64 nM[5]
4T1-LP (murine breast cancer)ELISAInhibition of pSMAD21.765 µM[5]
EMT6-LM2 (murine breast cancer)ELISAInhibition of pSMAD20.8941 µM[5]
Table 3: In Vivo Efficacy in Tumor Models
InhibitorTumor ModelAnimal ModelDosing RegimenOutcomeReference(s)
SM16 AB12 (murine mesothelioma)BALB/c mice5 mg/kg/day via s.c. minipumpsSignificant tumor growth inhibition (P<0.001)[3]
AB12 (murine mesothelioma)BALB/c mice20 mg/kg single i.p. bolusSuppressed tumor pSmad2/3 levels for at least 3 hours[7]
Galunisertib MX1 (human breast cancer xenograft)Immune compromised mice75 mg/kg BID, oral gavageSignificant tumor growth delay (p=0.014)[5][8]
Calu6 (human lung cancer xenograft)Immune compromised mice75 mg/kg BID, oral gavageSignificant tumor growth delay (p=0.034)[5][8]
4T1 (syngeneic murine breast cancer)Immune competent mice75 mg/kg BID, oral gavageSignificant tumor growth inhibition (P<0.01)[5][8]
U87MG (glioblastoma xenograft)Immune compromised miceNot specifiedModest anti-tumor effect as monotherapy; significant reduction in tumor volume in combination with lomustine[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

ALK5 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of the ALK5 kinase.

  • Reagents and Materials :

    • Recombinant human ALK5 kinase domain

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP (at or near the Km for ALK5)

    • Peptide substrate for ALK5

    • Test inhibitors (SM16, galunisertib) dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (or similar detection system)

    • White, opaque 384-well plates

    • Luminometer

  • Procedure :

    • Prepare serial dilutions of the test inhibitors in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Add the diluted inhibitors to the wells of the 384-well plate. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

    • Add the ALK5 enzyme to each well, except for the "no enzyme" control.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents as per the manufacturer's protocol. This involves a two-step process: first, depleting the remaining ATP, and second, converting the ADP to ATP to generate a luminescent signal with luciferase.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and plot the results to determine the IC50 value using a suitable software.[6]

Western Blot for Phospho-SMAD2/3

This method is used to assess the inhibition of TGF-β signaling in cells by measuring the phosphorylation of SMAD2 and SMAD3.

  • Reagents and Materials :

    • Cell line of interest (e.g., AB12, HaCaT)

    • Cell culture medium and supplements

    • Recombinant human TGF-β1

    • Test inhibitors (SM16, galunisertib)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-phospho-SMAD2/3 and anti-total-SMAD2/3

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate and imaging system

  • Procedure :

    • Culture cells to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SMAD2/3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total SMAD2/3 as a loading control.

    • Quantify the band intensities to determine the ratio of phosphorylated to total SMAD2/3.[3]

In Vivo Tumor Growth Inhibition Study

This experimental design evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Materials :

    • Immune-competent or immune-compromised mice (e.g., BALB/c, SCID)

    • Tumor cells (e.g., AB12, 4T1)

    • Test inhibitors (SM16, galunisertib) formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure :

    • Inject a specific number of tumor cells subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-300 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test inhibitor or vehicle control according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection, or subcutaneous osmotic pumps).

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for pSMAD levels).

    • Analyze the tumor growth data to determine the statistical significance of the treatment effect.[3][8]

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Kinase_Assay Biochemical Kinase Assay (IC50/Ki Determination) Cellular_Assay Cellular Signaling Assay (pSMAD Inhibition) Kinase_Assay->Cellular_Assay Lead to Viability_Assay Cell Viability/Proliferation Assay Cellular_Assay->Viability_Assay Lead to Tumor_Model Animal Tumor Model Establishment Viability_Assay->Tumor_Model Promising candidates advance to Treatment Inhibitor Administration Tumor_Model->Treatment Monitoring Tumor Growth & Toxicity Monitoring Treatment->Monitoring Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Monitoring->Analysis

Figure 2: General Experimental Workflow for Inhibitor Efficacy Testing.

Conclusion

Both SM16 and galunisertib are potent inhibitors of the TGF-β signaling pathway with demonstrated preclinical efficacy. SM16 appears to have a higher potency in biochemical kinase assays with Ki values in the low nanomolar range for ALK4 and ALK5.[4] Galunisertib, while having slightly lower potency in kinase assays, has been more extensively studied in a wider range of preclinical tumor models and has advanced into clinical trials.[5][8] The choice between these two inhibitors may depend on the specific research question, the cell types or tumor models being investigated, and the desired selectivity profile. The data and protocols presented in this guide provide a solid foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the TGF-β pathway.

References

Confirming the On-Target Activity of SM 16: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously confirming the on-target activity of a small molecule inhibitor is a critical step in preclinical development. This guide provides an objective comparison of SM 16, a known TGF-β receptor inhibitor, with alternative compounds. We present supporting experimental data, detailed protocols for key validation assays, and visual workflows to aid in the design and interpretation of studies aimed at confirming on-target engagement.

This compound is an inhibitor of the transforming growth factor-beta (TGF-β) pathway, specifically targeting the type I receptors Activin Receptor-Like Kinase 4 (ALK4) and Activin Receptor-Like Kinase 5 (ALK5).[1][2] Inhibition of these kinases blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby interrupting the canonical TGF-β signaling cascade.[2][3] This pathway is implicated in a variety of cellular processes, including proliferation, differentiation, and extracellular matrix production, and its dysregulation is associated with diseases such as cancer and fibrosis.

This guide compares this compound to other commonly used ALK5 inhibitors, providing a framework for selecting the most appropriate tool compound and for designing experiments to validate its on-target activity.

Comparative Analysis of ALK5 Inhibitors

To provide a clear comparison of this compound with other available ALK5 inhibitors, the following table summarizes their reported biochemical potency and cellular activity.

InhibitorPrimary Target(s)Ki (nM)Biochemical IC50 (nM)Cellular IC50 (nM)Known Off-Targets (at ~1µM)
This compound ALK5, ALK410 (ALK5), 1.5 (ALK4)[2]64 (TGFβ-induced luciferase activity)[2]~200 (pSmad2/3 inhibition)[3]Raf (1000), p38α (800)[2]
Galunisertib (B1674415) (LY2157299) ALK586[4]56[5]-TGFβRII (210), ALK4 (80)[4]
SB-431542 ALK5, ALK4, ALK7-94 (ALK5), 140 (ALK4)[1]50-60 (gene expression)[6]>100-fold selective vs 25 other kinases[1]
A-83-01 ALK5, ALK4, ALK7-12 (ALK5), 45 (ALK4), 7.5 (ALK7)[7]12 (transcriptional inhibition)[7]Weakly inhibits ALK1, ALK2, ALK3, ALK6[8]

Experimental Protocols for On-Target Validation

Confirming that the observed biological effects of an inhibitor are due to its interaction with the intended target is paramount. The following are detailed protocols for three key experiments to validate the on-target activity of this compound and its alternatives.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant ALK5 enzyme

  • Kinase Assay Buffer (e.g., Promega V9101)

  • ATP

  • Substrate (e.g., TGFBR1 Peptide)

  • This compound or alternative inhibitor

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well white, opaque assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer, ATP solution, and substrate solution at desired concentrations. Prepare serial dilutions of the inhibitor in DMSO, followed by a further dilution in Kinase Assay Buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted inhibitor or DMSO (for controls) to the wells of the assay plate.

    • Add 10 µL of the ALK5 enzyme solution to each well (except for "no enzyme" blanks).

    • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

Cellular Phospho-Smad2/3 Western Blot

This assay measures the phosphorylation of Smad2 and Smad3, the direct downstream targets of ALK5, in a cellular context. A reduction in phosphorylated Smad2/3 upon inhibitor treatment indicates on-target activity.[9]

Materials:

  • Cell line responsive to TGF-β (e.g., HaCaT, A549)

  • Cell culture medium and supplements

  • TGF-β1 ligand

  • This compound or alternative inhibitor

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2, anti-phospho-Smad3 (Ser423/425), anti-total Smad3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve cells for 12-24 hours.

    • Pre-treat cells with various concentrations of the inhibitor or DMSO for 1-2 hours.

    • Stimulate cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells and collect the lysate.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and add chemiluminescent substrate.

  • Data Acquisition and Analysis:

    • Visualize protein bands using an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

Materials:

  • Cultured cells

  • This compound or alternative inhibitor

  • PBS with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Lysis method (e.g., freeze-thaw cycles or lysis buffer)

  • High-speed centrifuge

  • Western blotting reagents (as described above)

Procedure:

  • Cell Treatment: Treat intact cells with the inhibitor or a vehicle control (e.g., DMSO) for a defined period.

  • Heating:

    • Harvest and wash the cells, then resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble ALK5 in each sample by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble ALK5 as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizing Pathways and Workflows

To further clarify the experimental processes and the biological context, the following diagrams illustrate the TGF-β signaling pathway and a general workflow for confirming on-target inhibitor activity.

TGF_beta_Signaling_Pathway TGF-beta Signaling Pathway and Point of Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI ALK4/ALK5 (TGF-βRI) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 Smad2/3 TGFbRI->SMAD23 Phosphorylates pSMAD23 p-Smad2/3 Complex Smad2/3/4 Complex pSMAD23->Complex Forms complex with SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Regulates SM16 This compound / Alternative Inhibitors SM16->TGFbRI Inhibits

Caption: TGF-β Signaling Pathway and Point of Inhibition by this compound.

On_Target_Activity_Workflow Workflow for Confirming On-Target Inhibitor Activity cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Target Engagement cluster_3 Selectivity Profiling Biochem Biochemical Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 Biochem->IC50 CellAssay Cellular Assay (e.g., p-Smad2/3 Western Blot) Biochem->CellAssay Proceed if potent TargetMod Confirm Target Modulation CellAssay->TargetMod CETSA Cellular Thermal Shift Assay (CETSA) CellAssay->CETSA Proceed if on-target effect observed DirectBind Confirm Direct Target Binding CETSA->DirectBind KinomeScan Kinome-wide Selectivity Screen CETSA->KinomeScan Proceed if direct binding confirmed OffTarget Identify Off-Targets KinomeScan->OffTarget

Caption: General workflow for confirming on-target inhibitor activity.

References

Comparative Efficacy of SM16 in Cancer Cell Lines: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the ALK5 inhibitor SM16 across a broad spectrum of cancer cell lines is limited in publicly available scientific literature. Preclinical studies have primarily focused on its efficacy in select murine cancer models, demonstrating its potential as an anti-cancer agent through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. This guide synthesizes the available data on SM16, outlines standard experimental protocols for assessing its efficacy, and provides a framework for its comparative evaluation.

Mechanism of Action of SM16

SM16 is a potent and selective small-molecule inhibitor of the TGF-β type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By targeting the ATP-binding site of ALK5, SM16 effectively blocks the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3. This inhibition disrupts the canonical TGF-β signaling cascade, which plays a dual role in cancer. In early-stage cancers, TGF-β can act as a tumor suppressor. However, in advanced cancers, it often promotes tumor progression, metastasis, and immunosuppression. SM16's mechanism is aimed at counteracting these pro-tumorigenic effects.

Efficacy of SM16 in Preclinical Cancer Models

Current research highlights the anti-tumor activity of SM16 in murine models of mesothelioma and breast cancer.

Murine Mesothelioma (AB12 Cell Line)

In the AB12 syngeneic model of malignant mesothelioma, SM16 has been shown to inhibit TGF-β signaling, resulting in decreased levels of phosphorylated Smad2/3. This inhibition of the signaling pathway leads to a significant reduction in tumor growth. The anti-tumor effect of SM16 in this model is reported to be mediated by the immune system, specifically through the activation of CD8+ T cells. An in vitro study on AB12 cells determined the half-maximal inhibitory concentration (IC50) for the inhibition of phosphorylated Smad2/3 to be approximately 200 nmol/L[1].

Murine Mammary Carcinoma (4T1 Cell Line)

In the highly metastatic 4T1 murine mammary carcinoma model, SM16 demonstrated the ability to inhibit Smad2 phosphorylation. Treatment with SM16 resulted in reduced primary tumor growth and a decrease in the development of pulmonary metastases. Consistent with findings in the mesothelioma model, the anti-tumor efficacy of SM16 in breast cancer models also appears to be dependent on an immune-mediated mechanism.

Data on SM16 Efficacy

Due to the limited number of publicly available studies screening SM16 against a diverse panel of cancer cell lines, a comprehensive comparative table of IC50 values for cell viability or proliferation is not currently possible. The table below is a template that researchers can use to summarize their findings when evaluating SM16 across different cancer cell lines.

Cancer TypeCell LineIC50 (µM) for Cell ViabilityAssay MethodReference
MesotheliomaAB12 (murine)Data not available
Breast Cancer4T1 (murine)Data not available
e.g., Lung Cancere.g., A549To be determinede.g., MTT Assay
e.g., Leukemiae.g., K562To be determinede.g., CellTiter-Glo
e.g., Prostate Cancere.g., PC-3To be determinede.g., SRB Assay

Signaling Pathway and Experimental Workflow

To facilitate further research, the following diagrams illustrate the TGF-β signaling pathway targeted by SM16 and a general experimental workflow for evaluating its efficacy.

TGF_beta_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II (TβRII) TGFb->TBRII binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI recruits & phosphorylates Smad23 Smad2/3 TBRI->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex DNA DNA Smad_complex->DNA translocates to nucleus & binds DNA SM16 SM16 SM16->TBRI inhibits Gene_expression Target Gene Expression DNA->Gene_expression regulates

Caption: TGF-β signaling pathway and the inhibitory action of SM16.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) cell_culture 1. Cancer Cell Line Culture treatment 2. Treatment with Varying SM16 Concentrations cell_culture->treatment viability_assay 3. Cell Viability/ Proliferation Assay (e.g., MTT, SRB) treatment->viability_assay signaling_assay 5. Western Blot for p-Smad2/3 treatment->signaling_assay ic50 4. IC50 Determination viability_assay->ic50 animal_model 6. Xenograft/Syngeneic Tumor Model ic50->animal_model signaling_assay->animal_model in_vivo_treatment 7. SM16 Administration animal_model->in_vivo_treatment tumor_measurement 8. Tumor Growth Monitoring in_vivo_treatment->tumor_measurement analysis 9. Efficacy Analysis tumor_measurement->analysis

Caption: General experimental workflow for assessing SM16 efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of SM16.

Cell Culture

Cancer cell lines are cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability/Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of SM16 (e.g., 0.01 to 100 µM) or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Western Blot for Phosphorylated Smad2/3
  • Cell Lysis: Cells are treated with SM16 for a specified time, followed by stimulation with TGF-β if necessary. Cells are then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated Smad2/3 and total Smad2/3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

While SM16 shows promise as a targeted anti-cancer therapeutic by inhibiting the ALK5/TGF-β signaling pathway, the currently available data is insufficient for a comprehensive comparative analysis of its efficacy across different cancer cell lines. The provided experimental framework and protocols offer a guide for researchers to conduct such comparative studies, which are essential to fully elucidate the therapeutic potential of SM16 in a broader range of cancers. Further research is warranted to establish a more complete efficacy profile of this compound.

References

A Comparative Guide to SM16 and Other Small Molecule Inhibitors for Studying TGF-β Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of SM16 as a tool for studying Transforming Growth Factor-beta (TGF-β) signaling. Its performance is objectively compared with other commonly used small molecule inhibitors: SB-431542, LY2109761, and RepSox. This comparison is supported by experimental data on their mechanisms of action, potency, selectivity, and in vivo efficacy to assist researchers in selecting the most appropriate tool for their specific experimental needs.

Introduction to TGF-β Signaling and Its Inhibition

The TGF-β signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. Dysregulation of this pathway is implicated in numerous diseases, such as cancer and fibrosis. The canonical pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TβRII), which then recruits and phosphorylates a type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5). This activated complex phosphorylates downstream effector proteins, primarily Smad2 and Smad3, which then translocate to the nucleus to regulate target gene expression.

Small molecule inhibitors targeting the kinase activity of TβRI/ALK5 are invaluable tools for dissecting the complexities of TGF-β signaling and for the development of novel therapeutics. This guide focuses on SM16 and provides a comparative analysis with other widely used ALK5 inhibitors.

Mechanism of Action of ALK5 Kinase Inhibitors

SM16 and the other inhibitors discussed in this guide are ATP-competitive inhibitors of the ALK5 kinase. By binding to the ATP-binding pocket of the ALK5 kinase domain, they prevent the phosphorylation and subsequent activation of the receptor, thereby blocking the downstream signaling cascade.

TGF_beta_signaling TGF-β Signaling Pathway and Point of Inhibition TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII Binds TBRI TβRI (ALK5) TBRII->TBRI Recruits & Phosphorylates p_TBRI Phosphorylated TβRI (Active) TBRI->p_TBRI Activation SM16 SM16 & Other Inhibitors SM16->TBRI Inhibits Smad2_3 Smad2/3 p_TBRI->Smad2_3 Phosphorylates p_Smad2_3 Phosphorylated Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates

Caption: Canonical TGF-β signaling pathway and the point of inhibition by SM16 and other ALK5 inhibitors.

Comparative Performance of TGF-β Inhibitors

The following tables summarize the quantitative data for SM16 and its alternatives, providing a basis for comparison of their potency and selectivity. It is important to note that the data are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Potency Against ALK5/TβRI
InhibitorAssay TypeIC50 / KiReference
SM16 ALK5 Kinase Assay (Ki)10 nM[1][2]
PAI-Luciferase Assay (IC50)64 nM[1][2]
pSmad2/3 Inhibition (IC50)~200 nM[3]
SB-431542 ALK5 Kinase Assay (IC50)94 nM[4][5]
LY2109761 TβRI Kinase Assay (Ki)38 nM[6][7][8][9]
TβRI Enzymatic Assay (IC50)69 nM[6]
RepSox ALK5 Autophosphorylation (IC50)4 nM[10][11][12][13][14]
ALK5 ATP Binding (IC50)23 nM[10][12][13][14]
Table 2: Kinase Selectivity and Off-Target Effects
InhibitorPrimary TargetsKnown Off-Targets (IC50 / Ki)Reference
SM16 ALK5, ALK4 (Ki = 1.5 nM)Raf (IC50 = 1 µM), p38/SAPKα (IC50 = 0.8 µM)[1][2][15]
SB-431542 ALK4, ALK5, ALK7Highly selective; minimal activity against other kinases including p38 MAPK and JNK1. Does not inhibit BMP receptor signaling.[4][5]
LY2109761 TβRI, TβRII (Ki = 300 nM)Weak inhibition of Lck, Sapk2α, MKK6, Fyn, and JNK3 at high concentrations (20 µM).[6][8]
RepSox ALK5Selective over a range of kinases including p38 MAPK, JNK1, and GSK3 (IC50 > 16 µM). May influence JNK/Smad3 signaling.[13][16]
Table 3: In Vivo Efficacy in Preclinical Tumor Models
InhibitorTumor ModelAnimal ModelDosing and AdministrationKey FindingsReference
SM16 4T1 Mammary CarcinomaBALB/c mice0.045% in chow (oral)Inhibited primary tumor growth and spontaneous lung metastases.[17][18]
AB12 MesotheliomaBALB/c mice5 mg/kg/day (s.c. minipump) or 0.45-0.65 g/kg in chow (oral)Significantly inhibited tumor growth and prevented tumor recurrence after surgery.[3]
SB-431542 Colon-26 CarcinomaBALB/c miceIntraperitoneal administrationInduced CTL activity against colon-26 cells.[19]
Bladder Cancer XenograftNude miceOral administrationInhibited subcutaneous tumor growth.[20]
LY2109761 L3.6pl Pancreatic CancerNude mice50 mg/kg (oral)In combination with gemcitabine, significantly reduced tumor burden and metastases, and prolonged survival.[9][21][22]
U87MG GlioblastomaNude miceOral administrationEnhanced radiation-induced tumor growth delay and prolonged survival.[23]
VX2 Hepatocellular CarcinomaRabbitsNot specifiedImproved the therapeutic effect of TACE.[24]
RepSox 143B OsteosarcomaNude mice5 or 20 mg/kg (intraperitoneal)Markedly inhibited tumor growth in a xenograft model.[25][26][27]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the validation and comparison of TGF-β inhibitors.

Western Blot for Phosphorylated Smad2 (pSmad2)

This protocol details the detection of pSmad2 levels in response to TGF-β stimulation and inhibitor treatment.

western_blot_workflow Western Blot Workflow for pSmad2 Detection cell_culture 1. Cell Culture & Treatment lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer sds_page->transfer blocking 6. Membrane Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-pSmad2) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection analysis 10. Data Analysis detection->analysis

References

Safety Operating Guide

Proper Disposal Procedures for SM 16: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of SM 16 (WH-4-023), ensuring laboratory safety and regulatory compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document provides detailed, step-by-step procedures for the safe disposal of this compound (Catalog Number: SM16; CAS Number: 837422-57-8), also known as WH-4-023. Adherence to these protocols is crucial for minimizing environmental impact and ensuring a safe laboratory environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is critical to be familiar with the immediate safety measures for handling this compound. In the event of accidental release, consult the following table for appropriate responses.

Hazard ScenarioImmediate Action
Spillage Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors, mist, dust, or gas.
Inhalation Remove to fresh air and monitor breathing. If breathing is difficult, administer oxygen. If breathing stops, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove and launder contaminated clothing before reuse. Consult a physician.
Eye Contact Flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.

Experimental Protocol: Spill Decontamination and Cleanup

In the case of an this compound spill, a systematic approach to decontamination and cleanup is essential to prevent exposure and environmental contamination.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat

  • Inert absorbent material (e.g., sand, diatomite, acid binders, universal binders, sawdust)

  • Non-sparking tools (e.g., scoop, brush)

  • Sealable, compatible waste container

  • 10% caustic solution (for decontamination)

  • Hazardous waste labels

Procedure:

  • Ensure Safety: Immediately put on appropriate PPE.

  • Containment: Cover the spill with a suitable inert absorbent material.

  • Collection: Using non-sparking tools, carefully sweep up the absorbed material.

  • Containerization: Place the collected waste into a designated, sealable, and chemically compatible container.

  • Decontamination: Decontaminate the spill site by washing with a 10% caustic solution.

  • Ventilation: Ensure the area is well-ventilated until the disposal and cleanup are complete.

  • Labeling: Securely label the waste container as "Hazardous Waste" and include the full chemical name (WH-4-023, this compound).

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

Disposal Workflow

The proper disposal of this compound waste follows a structured workflow to ensure safety and compliance with regulations. It is imperative that this compound and its contaminated waste are not disposed of down the drain or through general trash.

cluster_0 Waste Generation & Segregation cluster_1 Waste Preparation for Disposal cluster_2 Interim Storage cluster_3 Final Disposal Unused this compound Unused this compound Waste Collection Waste Collection Unused this compound->Waste Collection Containerization Containerization Waste Collection->Containerization Use compatible, leak-proof containers Contaminated Materials (e.g., PPE, absorbents) Contaminated Materials (e.g., PPE, absorbents) Contaminated Materials (e.g., PPE, absorbents)->Waste Collection Labeling Labeling Containerization->Labeling Affix 'Hazardous Waste' label with full chemical name Secure Storage Secure Storage Labeling->Secure Storage Store in designated Satellite Accumulation Area Professional Disposal Professional Disposal Secure Storage->Professional Disposal Arrange pickup by a licensed hazardous waste vendor

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation:

    • Any unused this compound, as well as any materials contaminated with it (e.g., absorbent materials from a spill, contaminated PPE), must be treated as hazardous waste.[1]

    • Do not mix this compound waste with other waste streams to avoid potentially dangerous reactions.[2]

  • Containerization:

    • Place the hazardous waste in a container that is in good condition, free of leaks, and compatible with the chemical.[1] The original container is often a suitable choice.

    • Ensure the container has a secure, screw-on cap.[1]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag.[1]

    • The label must include the full chemical name ("WH-4-023" and "this compound"), the quantity of waste, the date of waste generation, the place of origin (laboratory and room number), and the principal investigator's name and contact information. Chemical abbreviations are not acceptable.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" within the laboratory.[3]

    • This area should be at or near the point of waste generation and must be inspected weekly for any signs of leakage.[3]

    • Ensure that incompatible wastes are segregated to prevent accidental mixing.[3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management program to schedule a pickup.[1]

    • Do not attempt to transport the hazardous waste yourself. Trained personnel should handle the collection and transportation of the waste.

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent.[1]

    • The first rinsate must be collected and treated as hazardous waste.[1] Subsequent rinses may also need to be collected depending on local regulations.

    • After thorough rinsing and air-drying, deface or remove the original label, and the container may then be disposed of as regular trash.[1]

References

Essential Safety and Handling Guide for SM16, a TGF-β Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling of SM16 (CAS No. 837422-57-8), a potent ALK5/ALK4 kinase inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals when working with this compound. Given that the toxicological properties of SM16 have not been fully investigated, it is imperative to handle it with caution as a potentially hazardous substance.[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data for SM16, a selective inhibitor of the TGF-β type I receptor (TGF-βRI).

ParameterValueSource(s)
CAS Number 837422-57-8[1]
Molecular Weight 568.67 g/mol [2]
Appearance Off-white solid[2]
Ki (ALK5) 10 nM[3]
Ki (ALK4) 1.5 nM[3]
IC50 (TGFβ-induced luciferase activity) 64 nM[3]
Solubility Soluble to 100 mM in DMSO
Recommended Storage Desiccate at -20°C[1]

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to the following PPE and engineering controls is mandatory when handling SM16.

Control MeasureSpecificationRationale
Primary Engineering Control Chemical Fume HoodTo prevent inhalation of the powdered compound and any aerosols.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To avoid skin contact. Gloves must be inspected before use and disposed of properly after handling.[4][5]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from dust particles and splashes.[2]
Body Protection Laboratory coatTo prevent contamination of personal clothing.[2]
Respiratory Protection Not generally required if handled in a fume hood. For nuisance dust levels, a NIOSH-approved N95 or EN 143 P1 dust mask may be used.To provide an additional layer of protection against inhalation where necessary.[6]

Detailed Experimental Protocol for Handling SM16

This step-by-step guide outlines the procedure for safely preparing and handling SM16 in a laboratory setting.

Preparation and Planning
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment involving SM16.

  • MSDS Review: Ensure all personnel have read and understood the Material Safety Data Sheet for SM16.[1]

  • Emergency Procedures: Confirm the location and accessibility of the nearest safety shower, eyewash station, and first aid kit.

  • Spill Kit: Have a spill kit readily available that is appropriate for handling solid chemical spills.

Weighing and Aliquoting the Compound
  • Work Area: Perform all manipulations of solid SM16 within a certified chemical fume hood.[1]

  • Personal Protective Equipment: Don all required PPE as specified in the table above.

  • Weighing: Carefully weigh the desired amount of SM16 powder. Avoid creating dust.[5]

  • Container: Use a tared, sealed container for weighing to minimize exposure.

Solution Preparation
  • Solvent Addition: Add the desired solvent (e.g., DMSO) to the vessel containing the weighed SM16. It is recommended to add the solvent to the solid to minimize dust.

  • Dissolving: Cap the container and mix gently until the solid is fully dissolved. Sonication may be used if necessary.

  • Storage of Stock Solution: Once prepared, aliquot the stock solution into smaller, clearly labeled, sealed vials to prevent degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[3]

Use in Experiments
  • Handling Solutions: When handling solutions of SM16, continue to work within the chemical fume hood and wear all required PPE.

  • Cell Culture and In Vitro Assays: When adding the SM16 solution to cell cultures or other assays, use appropriate pipetting techniques to avoid splashes and aerosols.

Decontamination and Waste Disposal
  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with SM16. A common procedure is to wipe down surfaces with 70% ethanol.[2]

  • Solid Waste: Dispose of all contaminated solid waste, including gloves, pipette tips, and empty vials, in a clearly labeled hazardous waste container.

  • Liquid Waste: Dispose of all liquid waste containing SM16 in a designated hazardous chemical waste container. Do not pour down the drain.[7]

  • Final Steps: After completing the work and proper disposal, remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[4]

Emergency Procedures

In the event of an exposure or spill, follow these immediate actions:

Exposure TypeFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Accidental Spill Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material and place in a sealed container for disposal. Decontaminate the spill area.[2][7]

Procedural Workflow for Handling SM16

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_disposal 3. Post-Handling A Review MSDS & Conduct Risk Assessment B Verify Emergency Equipment Availability A->B C Don Appropriate PPE B->C D Weigh Solid SM16 C->D Proceed to handling E Prepare Stock Solution D->E F Use in Experiment E->F G Decontaminate Work Area & Equipment F->G Experiment complete H Dispose of Hazardous Waste G->H I Remove PPE & Wash Hands H->I

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.